(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-12(2)16-10-15(22-14-8-6-5-7-9-14)11-17(13(3)4)18(16)21-19(20)23/h5-13H,1-4H3,(H3,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDFBEPKVUICAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=S)N)C(C)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226419 | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135252-10-7 | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135252-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea, a molecule of significant interest, serves as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and as a key intermediate in the synthesis of agrochemicals like the insecticide/acaricide Diafenthiuron.[1][2][3] This guide provides a detailed exploration of its synthesis, focusing on a convergent, industrially relevant pathway. We will dissect the mechanistic underpinnings of each reaction step, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for professionals in chemical research and drug development seeking a thorough understanding of this synthetic process.
Strategic Overview: Retrosynthetic Analysis
The synthesis of this compound (Target Molecule 4 ) can be approached through several routes. The most streamlined and convergent pathway commences with a commercially available starting material, 2,6-diisopropylaniline (1 ). This strategy involves a sequence of regioselective halogenation, etherification, and finally, the formation of the thiourea moiety in a one-pot or sequential process.
The core logic is to first construct the substituted aniline backbone (4-phenoxy-2,6-diisopropylaniline, 3 ) and then introduce the thiourea group. The key bond formations are the C-Br bond, the C-O ether linkage, and the C-N bond of the thiourea.
Caption: Retrosynthetic analysis of the target molecule.
The Convergent Synthesis Pathway: Mechanism and Rationale
A robust and efficient method for preparing the title compound is a multi-step, one-pot synthesis that begins with 2,6-diisopropylaniline.[1][2] This approach is advantageous as it minimizes the need for isolation and purification of intermediates, thereby improving overall yield and process efficiency.
Step 1: Regioselective Bromination of 2,6-Diisopropylaniline
The synthesis initiates with the bromination of 2,6-diisopropylaniline (1 ).[1][2] The bulky isopropyl groups at positions 2 and 6 provide significant steric hindrance, effectively blocking electrophilic attack at the ortho positions. The amino group (-NH₂) is a powerful activating, ortho-, para-director. Due to the steric blockade of the ortho positions, electrophilic substitution occurs almost exclusively at the para position.
-
Causality of Experimental Choice : The reaction is conducted at low temperatures (-10°C to 0°C) by the dropwise addition of bromine.[1][2] This is critical to control the high reactivity of bromine with the activated aniline ring, preventing over-bromination and the formation of undesired side products. Toluene is a suitable solvent as it is relatively inert under these conditions and has a low freezing point.
Step 2: Copper-Catalyzed Williamson Ether Synthesis
The second step involves the formation of the diaryl ether linkage. The intermediate, 4-bromo-2,6-diisopropylaniline (2 ), reacts with phenol in the presence of a base and a copper catalyst. This is a variation of the Ullmann condensation or a copper-catalyzed Williamson ether synthesis.
-
Causality of Experimental Choice : The C(aryl)-Br bond is relatively strong and unreactive towards nucleophilic substitution. A copper catalyst (e.g., copper 8-quinolinolate) is employed to facilitate this C-O bond formation.[2] The base (e.g., sodium hydroxide) is essential to deprotonate phenol, forming the more nucleophilic phenoxide anion. The reaction is heated to reflux to overcome the activation energy barrier.[2] During this step, water is removed to drive the reaction to completion.
Step 3: Thiourea Formation from in-situ Generated Thiocyanic Acid
The final step is the conversion of the primary amine group of 4-phenoxy-2,6-diisopropylaniline (3 ) into a thiourea. This is achieved by reacting it with a thiocyanate salt, such as sodium thiocyanate (NaSCN), in the presence of a strong acid like hydrochloric acid (HCl).[1][2]
-
Mechanistic Insight : The acid protonates the thiocyanate salt to generate thiocyanic acid (HSCN) in situ.[1] The highly electrophilic carbon atom of HSCN is then attacked by the nucleophilic nitrogen of the aniline derivative. A subsequent proton transfer results in the formation of the final this compound product (4 ).
Caption: Mechanism of thiourea formation via in-situ HSCN.
Alternative Pathway: The Isothiocyanate Route
An alternative, though often more complex, strategy involves the synthesis and isolation of an isothiocyanate intermediate. The general synthesis of thioureas frequently proceeds via the straightforward condensation of an amine with an isothiocyanate.[4][5]
-
Synthesis of 4-Phenoxy-2,6-diisopropylphenyl Isothiocyanate : The aniline intermediate (3 ) can be converted to the corresponding isothiocyanate. A common method involves reaction with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt, which is subsequently decomposed to yield the isothiocyanate.[6][7][8] Other reagents like thiophosgene can be used but are highly toxic.[9]
-
Reaction with Ammonia : The resulting isothiocyanate is then reacted with an ammonia source (e.g., aqueous ammonia) to furnish the terminal thiourea product (4 ). The lone pair of electrons on the ammonia nitrogen attacks the electrophilic carbon of the isothiocyanate group, followed by proton transfer to yield the thiourea.
Caption: Workflow for the alternative isothiocyanate route.
While viable, this route adds steps and may involve more hazardous reagents compared to the one-pot convergent synthesis.
Detailed Experimental Protocol
The following protocol is adapted from a patented, high-yield, one-pot procedure.[2] It is intended for qualified laboratory personnel with experience in handling hazardous chemicals.
4.1 Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Role |
| 2,6-Diisopropylaniline | 177.28 | 0.500 | 88.6 g | Starting Material |
| Toluene | 92.14 | - | 300 mL | Solvent |
| Bromine | 159.81 | 0.505 | 81.5 g (approx. 26 mL) | Electrophile |
| Sodium Hydroxide (30% aq. solution) | 40.00 | 1.000 | 135 g | Base |
| Phenol | 94.11 | 0.500 | 47.5 g | Nucleophile |
| Copper 8-quinolinolate | 351.89 | - | 0.6 g | Catalyst |
| Dimethylaminopyridine (DMAP) | 122.17 | - | 0.2 g | Catalyst |
| Sodium Thiocyanate | 81.07 | 0.500 | 40.6 g | Thiourea Precursor |
| Hydrochloric Acid (30% aq. solution) | 36.46 | 0.550 | 66.8 g | Acid (for HSCN generation) |
4.2 Step-by-Step Procedure
-
Setup : Equip a 1000 mL three-neck round-bottom flask with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel.
-
Bromination : Charge the flask with 2,6-diisopropylaniline (88.6 g, 0.5 mol) and toluene (300 mL). Cool the mixture to between 0°C and -10°C using an ice-salt bath.[2]
-
Slowly add bromine (81.5 g, 0.505 mol) dropwise via the dropping funnel, ensuring the temperature is maintained at -5°C.[2] After the addition is complete, allow the reaction to stir for an additional 30 minutes at this temperature.
-
Etherification : To the reaction mixture, add 30% aqueous sodium hydroxide (135 g, 1.0 mol), phenol (47.5 g, 0.5 mol), copper 8-quinolinolate (0.6 g), and DMAP (0.2 g).[2]
-
Heat the mixture to reflux. Water will begin to separate. Continue heating and collecting the water via a Dean-Stark trap or similar apparatus. Once water evolution ceases, maintain the reflux (approx. 118°C) for 10 hours.[2]
-
Thiourea Formation : Cool the reaction mixture to 80-90°C. Carefully add sodium thiocyanate (40.6 g, 0.5 mol) followed by 30% hydrochloric acid (66.8 g, 0.55 mol).[2]
-
Heat the mixture to 100°C and maintain for 5 hours.[2]
-
Work-up and Isolation : Cool the reaction mixture to room temperature. Add water to precipitate the product.
-
Collect the solid product by centrifugal filtration or vacuum filtration.
-
Purification : Wash the filter cake with water and dry thoroughly. The reported yield is approximately 141 g (83.3%) with a purity of 97%.[2] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol if required.
Product Characterization
The identity and purity of the synthesized this compound (C₁₉H₂₄N₂OS, MW: 328.47 g/mol ) should be confirmed using standard analytical techniques.[10]
-
¹H NMR : Expected signals would include aromatic protons from both phenyl rings, two distinct septets and four doublets for the non-equivalent isopropyl groups, and broad singlets for the -NH and -NH₂ protons of the thiourea moiety.
-
¹³C NMR : Will show distinct signals for the aromatic carbons, the isopropyl methine and methyl carbons, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon.
-
Infrared (IR) Spectroscopy : Key absorption bands would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic stretches, and the C=S thiocarbonyl stretch (typically in the 1350-1300 cm⁻¹ and 860-840 cm⁻¹ regions).[11]
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) should be observable at m/z ≈ 328.5, confirming the molecular weight.
Safety and Handling
-
2,6-Diisopropylaniline : Toxic and an irritant. Handle in a well-ventilated fume hood.
-
Bromine : Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns. Must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
-
Phenol : Toxic and corrosive. Can be absorbed through the skin. Handle with appropriate PPE.
-
Toluene : Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Sodium Hydroxide & Hydrochloric Acid : Corrosive. Cause severe skin burns and eye damage.
All steps of this synthesis must be performed in a well-ventilated chemical fume hood by trained personnel, adhering to all institutional safety protocols.
Conclusion
The synthesis of this compound is most efficiently achieved through a convergent, one-pot process starting from 2,6-diisopropylaniline. This pathway, involving sequential bromination, copper-catalyzed etherification, and acid-mediated thiourea formation, offers high yields and operational simplicity, making it suitable for both laboratory and potential industrial-scale production. A thorough understanding of the underlying reaction mechanisms and strict control over reaction parameters are paramount to achieving a successful outcome.
References
-
Friscic, T., & Cindric, M. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
- Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea. (n.d.). Google Patents.
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]
-
Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling. (2009). PubMed. Retrieved January 14, 2026, from [Link]
-
Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Phenylthiourea | C7H8N2S | CID 676454. (n.d.). PubChem - NIH. Retrieved January 14, 2026, from [Link]
-
Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org. Retrieved January 14, 2026, from [Link]
-
Synthesis, Characterization and Biological Analysis of Some Novel Complexes of Phenyl Thiourea Derivatives with Copper. (n.d.). Bentham Open Archives. Retrieved January 14, 2026, from [Link]
- Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea. (n.d.). Google Patents.
- Process for the preparation of isothiocyanates. (n.d.). Google Patents.
-
Phenyl isothiocyanate. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
-
Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Sourcing High-Quality this compound: A Guide for Agrochemical Manufacturers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
-
Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 3. nbinno.com [nbinno.com]
- 4. Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
- 9. CN1911911A - Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and characterization of novel phenylthiourea derivatives
An In-depth Technical Guide to the Synthesis and Characterization of Novel Phenylthiourea Derivatives
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and application of phenylthiourea derivatives. Moving beyond simple procedural lists, this document delves into the causal relationships behind experimental choices, offering field-proven insights into this versatile class of compounds. The protocols and analytical strategies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
The Strategic Importance of the Phenylthiourea Scaffold in Medicinal Chemistry
Thiourea derivatives represent a cornerstone in modern medicinal chemistry, primarily due to their remarkable structural versatility and wide spectrum of biological activities. The core thiourea moiety (-NH-C(S)-NH-) provides a unique combination of hydrogen bond donors and acceptors, which is crucial for establishing stable interactions with biological targets like enzymes and receptors.[1][2] This ability to form robust hydrogen bond networks is a key determinant of their therapeutic potential.[1][3]
The phenylthiourea scaffold, specifically, has garnered significant attention as a "privileged structure" in drug discovery. The presence of the phenyl ring offers a site for extensive functionalization, allowing for the fine-tuning of steric, electronic, and lipophilic properties. These modifications directly influence the compound's pharmacokinetic and pharmacodynamic profile. Consequently, phenylthiourea derivatives have demonstrated potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, making them highly valuable leads in the development of new therapeutic agents.[1][2][4] Understanding their three-dimensional structure is definitive for elucidating structure-activity relationships (SAR) and driving rational drug design.[3]
Synthetic Methodologies: From Precursors to Products
The synthesis of phenylthiourea derivatives can be achieved through several reliable pathways. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The two most prevalent and robust methods involve the reaction of primary amines with either isothiocyanates or an in situ generated thiocyanate equivalent.
Method A: Nucleophilic Addition to Isothiocyanates
This is arguably the most straightforward and widely used method for preparing unsymmetrical N,N'-disubstituted thioureas.[4] The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic carbon atom of the isothiocyanate group.
Causality: The high electrophilicity of the central carbon in the isothiocyanate moiety (-N=C=S) makes it highly susceptible to attack by nucleophiles like amines. The reaction is typically high-yielding and clean, often requiring minimal purification.
Protocol: Synthesis of 1-(4-acetylphenyl)-3-phenylthiourea (2) [1]
-
Reagents & Setup: To a solution of 4-aminoacetophenone (1.0 eq) in dry toluene, add phenyl isothiocyanate (1.0 eq).
-
Reaction: Reflux the mixture for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/petroleum ether).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed if higher purity is required.
Method B: Acid-Catalyzed Reaction with Ammonium Thiocyanate
Causality: In the presence of an acid like HCl, the aniline is protonated. Ammonium thiocyanate then reacts to form thiocyanic acid (HSCN), which exists in equilibrium with isothiocyanic acid (HNCS). The aniline then reacts with this in situ generated isothiocyanate to form the desired phenylthiourea derivative.[3]
Protocol: General Synthesis of a Phenylthiourea Derivative [5][6]
-
Reagents & Setup: Dissolve the desired substituted aniline (1.0 eq) in a mixture of hydrochloric acid and water. Heat the solution to 60-70 °C for approximately 1 hour in a round-bottom flask.
-
Addition: Cool the mixture and slowly add a solution of ammonium thiocyanate (1.0 eq) in water.
-
Reaction: Reflux the resulting solution for 3-4 hours. The formation of the product is typically observed as a precipitate.
-
Workup & Purification: After cooling, add water to the mixture while stirring continuously to fully precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.
A microwave-assisted variation of this method can significantly reduce reaction times while maintaining good yields.[5]
Synthetic Workflow Visualization
The general process from starting materials to a purified phenylthiourea derivative is outlined below.
Sources
An In-depth Technical Guide to (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea (CAS 135252-10-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea, CAS Number 135252-10-7. This document consolidates available information from patent literature, chemical databases, and scientific publications to serve as a valuable resource for researchers in organic synthesis, agrochemical development, and early-stage drug discovery. While primarily known as a key intermediate in the synthesis of the insecticide and acaricide Diafenthiuron, this guide also explores its potential pharmacological relevance as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, a claim that warrants further empirical validation. Detailed synthetic protocols and discussions on the general reactivity and spectroscopic characteristics of this class of compounds are provided to facilitate its use in a research and development setting.
Chemical Identity and Physicochemical Properties
This compound, also known by its synonym 4-Phenoxy-2,6-diisopropyl phenyl thiourea and the abbreviation DIPPT, is a substituted aromatic thiourea. Its core structure consists of a thiourea moiety linked to a highly substituted phenyl ring bearing two isopropyl groups and a phenoxy group.
Chemical Structure and Identifiers
-
IUPAC Name: [4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea[1]
-
CAS Number: 135252-10-7[2]
-
Molecular Formula: C₁₉H₂₄N₂OS[2]
-
Molecular Weight: 328.47 g/mol [2]
-
Synonyms: 4-Phenoxy-2,6-Diisopropyl Phenyl Thiourea, DIPPT, Diafenthiuron intermediate, 4-phenoxy-2,6-diisoproyl phenyl thiourea[2]
Physicochemical Data
A significant portion of the publicly available physicochemical data for this compound is predicted. It is crucial for researchers to experimentally verify these properties for their specific applications.
| Property | Value | Source | Notes |
| Melting Point | 219 - 221 °C | ChemBK[2] | Described as a gray-white crystal.[2] |
| Boiling Point | 422.8 ± 55.0 °C | LookChem (Predicted)[3] | Predicted value. |
| Density | 1.139 ± 0.06 g/cm³ | LookChem (Predicted)[3] | Predicted value. |
| pKa | 13.01 ± 0.70 | Guidechem (Predicted)[4] | Predicted value. |
| Solubility | Insoluble in water; Soluble in xylene.[2] | ChemBK[2] | Generally, thiourea derivatives show good solubility in polar organic solvents like DMSO and DMF. |
Synthesis of this compound
The synthesis of this compound is well-documented in patent literature, often as a "one-pot" procedure starting from 2,6-diisopropylaniline. This approach involves a sequence of bromination, etherification, and thiourea formation.
Synthetic Pathway Overview
The overall transformation can be visualized as a three-step process occurring in a single reaction vessel, which enhances efficiency by avoiding the isolation of intermediates.
Caption: One-pot synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on procedures described in patent literature (e.g., CN101307016B). This should be regarded as a representative procedure and may require optimization.
Materials:
-
2,6-diisopropylaniline
-
Toluene or Xylene (solvent)
-
Bromine
-
30% Sodium hydroxide solution
-
Phenol
-
Copper 8-quinolinolate (catalyst)
-
Dimethylamino pyridine (catalyst)
-
Sodium thiocyanate
-
30% Hydrochloric acid
Procedure:
-
Bromination:
-
To a reaction flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 2,6-diisopropylaniline (1.0 eq) and toluene.
-
Cool the mixture to between -10 °C and -5 °C.
-
Slowly add bromine (approx. 1.01 eq) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for a specified insulation period.
-
-
Etherification:
-
To the reaction mixture, add 30% sodium hydroxide solution (approx. 2.0 eq), phenol (1.0 eq), copper 8-quinolinolate, and dimethylamino pyridine as catalysts.
-
Heat the mixture to reflux (approx. 110-118 °C) and remove the water formed during the reaction.
-
Maintain the reflux for approximately 10 hours.
-
-
Thiocarbamide Formation:
-
Cool the reaction mixture to 80-90 °C.
-
Add sodium thiocyanate (1.0 eq) followed by the slow addition of 30% hydrochloric acid (approx. 1.1 eq).
-
Heat the mixture to 100 °C and maintain for approximately 5 hours.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Isolation:
-
The product typically precipitates upon cooling.
-
Filter the solid product and wash with water.
-
Dry the collected solid to obtain this compound. The reported purity is often >97% with yields exceeding 83%.
-
Spectroscopic and Analytical Characterization
While specific, high-resolution spectra for this compound are not widely available in peer-reviewed literature, the expected spectral characteristics can be inferred from its structure and data for analogous compounds. Researchers synthesizing this compound should perform full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
-
Doublets and a septet for the isopropyl groups (-CH(CH₃)₂).
-
Signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the diisopropylphenyl and phenoxy rings.
-
Broad signals for the N-H protons of the thiourea group, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for:
-
The thiocarbonyl carbon (C=S) typically in the range of 180-200 ppm.
-
Multiple signals in the aromatic region for the substituted phenyl and phenoxy carbons.
-
Aliphatic signals for the methine and methyl carbons of the isopropyl groups.
-
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to its functional groups:
-
N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹.
-
C-H Stretching: Signals just below 3000 cm⁻¹ (aliphatic) and above 3000 cm⁻¹ (aromatic).
-
C=S Stretching (Thioamide I band): Typically found in the 1200-1300 cm⁻¹ region, though it can be coupled with other vibrations.
-
C-N Stretching and N-H Bending (Thioamide II and III bands): A complex pattern of bands in the fingerprint region (approx. 1000-1500 cm⁻¹).
-
C-O-C Stretching: Strong absorption around 1200-1250 cm⁻¹ for the aryl ether linkage.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 329.48. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve cleavages around the thiourea and ether linkages.
Biological and Chemical Significance
The primary and most well-established role of this compound is in the agrochemical industry. However, its structural motifs suggest potential applications in medicinal chemistry.
Intermediate in Agrochemical Synthesis
This compound is a crucial precursor in the industrial synthesis of Diafenthiuron.[5] Diafenthiuron is a pro-insecticide that, upon metabolic activation in the target pest, is converted to a carbodiimide. This active metabolite acts as a potent inhibitor of mitochondrial F₀F₁-ATPase (ATP synthase), leading to the disruption of cellular respiration and subsequent pest mortality.[5]
Caption: Role of the title compound as a precursor to the insecticide Diafenthiuron.
Potential as a TRPV1 Antagonist
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for noxious stimuli, including heat, capsaicin, and acidic conditions.[6] It is a well-validated target for the development of novel analgesics. Several classes of thiourea derivatives have been investigated as TRPV1 antagonists.[1][7][8]
One commercial supplier describes this compound as a "potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel".[6] This claim suggests that the compound could be a valuable pharmacological tool for studying pain signaling pathways and neurogenic inflammation.[6]
Expert Insight: The structural features of many known TRPV1 antagonists often include a central urea or thiourea group (the 'B-region'), an aromatic 'A-region', and a lipophilic 'C-region'. The structure of this compound fits this general pharmacophore model. However, it is critical to note that this specific biological activity has not been substantiated in peer-reviewed scientific literature to date. Researchers interested in this potential application should undertake rigorous experimental validation, such as in vitro calcium influx assays using cells expressing TRPV1.
Caption: Hypothesized mechanism of action as a TRPV1 antagonist.
Conclusion and Future Directions
This compound is a well-defined chemical entity with an established role as a key building block in the agrochemical industry. Its synthesis is efficient and scalable. While its potential as a TRPV1 antagonist is intriguing and structurally plausible, this activity requires direct experimental confirmation through dedicated pharmacological studies. The lack of publicly available, detailed spectroscopic and physicochemical data highlights an opportunity for further academic and industrial research to fully characterize this compound. This guide provides a foundational resource for such endeavors, enabling researchers to leverage this versatile molecule in the development of new agrochemicals, as a tool for pharmacological research, or as a scaffold for novel drug discovery programs.
References
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Suh, Y. G., Lee, Y. S., Min, K. H., Park, O. H., Kim, J. K., Seung, H. S., ... & Park, Y. H. (2005). Novel potent antagonists of transient receptor potential channel, vanilloid subfamily member 1: structure-activity relationship of 1,3-diarylalkyl thioureas possessing new vanilloid equivalents. Journal of medicinal chemistry, 48(18), 5823–5836. [Link]
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ChemBK. (2024, April 10). 4-Phenoxy-2,6-Diisopropyl Phenyl Thiourea. Retrieved from [Link]
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LookChem. (n.d.). Cas 135252-10-7, this compound. Retrieved from [Link]
- Benchchem. (n.d.). A Technical Guide to the Mechanism of Action of Substituted Thiourea Derivatives.
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Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Retrieved from [Link]
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Rami, H. K., Thompson, M., Wyman, P., Jerman, J. C., Egerton, J., Brough, S., ... & Davis, J. B. (2004). Discovery of small molecule antagonists of TRPV1. Bioorganic & medicinal chemistry letters, 14(14), 3631–3634. [Link]
- Liu, Y. D., Zhang, J., Wang, X. Y., & Sun, J. (2014). Crystal structure of 1-(2,6-diisopropylphenyl)-3-phenylthiourea, C19H24N2S. Zeitschrift für Kristallographie-New Crystal Structures, 229(3), 223-224.
-
Jeon, Y., Kang, G., Cho, S., & Kim, T. H. (2014). Diafenthiuron: 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea. Acta crystallographica. Section E, Structure reports online, 70(Pt 7), o807. [Link]
- Google Patents. (n.d.). CN101307016A - Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea.
-
PubChem. (n.d.). 1,3-Bis(2,6-diisopropyl-4-phenoxyphenyl)thiourea. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Thiourea. In NIST Chemistry WebBook. Retrieved from [Link]
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Jeon, Y., Kang, G., Cho, S., & Kim, T. H. (2014). Diafenthiuron: 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 70(7), o807. [Link]
- Palkar, M. B., Phadke, A. S., & Puranik, V. G. (2009). Crystal structure of 1-(2,6-diisopropylphenyl)-3-phenylthiourea, C19H24N2S. Zeitschrift für Kristallographie-New Crystal Structures, 224(03), 223-224.
- Benchchem. (n.d.). Solubility Profile of 1-(4-Iodo-2-methylphenyl)thiourea: A Technical Guide.
Sources
Spectroscopic data (NMR, IR) for substituted phenylthioureas
An In-depth Technical Guide to the Spectroscopic Characterization of Substituted Phenylthioureas
For researchers and scientists in the field of medicinal chemistry and drug development, the accurate structural elucidation of novel compounds is paramount. Substituted phenylthioureas represent a class of molecules with significant therapeutic potential, exhibiting a wide range of biological activities. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to characterize these compounds. As a senior application scientist, my aim is to blend theoretical principles with practical, field-tested insights to empower you in your research endeavors.
The Significance of Phenylthioureas in Drug Discovery
Phenylthioureas are a class of organic compounds characterized by a thiourea group attached to a phenyl ring. The versatility of this scaffold allows for a wide range of substitutions on the phenyl ring, leading to a diverse library of compounds with varied biological activities. These activities include, but are not limited to, antiviral, antibacterial, antifungal, and anticancer properties. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and the electronic environment of the thiourea moiety, making detailed spectroscopic analysis a critical step in their development and optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Proton NMR (¹H NMR) is the first-line analytical technique for characterizing substituted phenylthioureas. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals provide a wealth of structural information.
Key Diagnostic Signals:
-
N-H Protons: The protons attached to the nitrogen atoms of the thiourea moiety (N¹-H and N³-H) are of particular diagnostic importance. These protons are typically observed as broad singlets in the downfield region of the spectrum, often in the range of δ 7.0-10.0 ppm. Their chemical shift is highly sensitive to the electronic nature of the substituent on the phenyl ring and the solvent used for analysis. Electron-withdrawing groups on the phenyl ring tend to deshield these protons, shifting their signals further downfield.
-
Aromatic Protons: The protons on the substituted phenyl ring typically appear in the aromatic region (δ 6.5-8.5 ppm). The substitution pattern on the ring dictates the multiplicity and coupling constants of these signals. For example, a para-substituted phenyl ring will often exhibit two distinct doublets, while a meta-substituted ring will show a more complex pattern.
-
Substituent Protons: The protons of the substituent group(s) on the phenyl ring will have characteristic chemical shifts depending on their chemical environment.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the substituted phenylthiourea sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of compounds and because the N-H protons are less prone to exchange with the solvent.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse angle, relaxation delay). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Causality in Experimental Choices: The choice of solvent is critical. Protic solvents can lead to the exchange of the N-H protons, causing signal broadening or even disappearance. DMSO-d₆ is a common choice as it is aprotic and a good solvent for many thioureas. Shimming is essential to minimize magnetic field inhomogeneities, which would otherwise lead to broad, distorted peaks and loss of resolution, making the interpretation of coupling patterns difficult.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Phenylthioureas in DMSO-d₆
| Substituent (X) | N¹-H (ppm) | N³-H (ppm) | Aromatic Protons (ppm) |
| 4-H | ~9.6 | ~7.8 | 7.1-7.5 (m) |
| 4-CH₃ | ~9.5 | ~7.7 | 7.0-7.3 (m) |
| 4-Cl | ~9.8 | ~8.0 | 7.3-7.6 (m) |
| 4-NO₂ | ~10.2 | ~8.3 | 7.8-8.2 (m) |
Note: These are approximate values and can vary depending on the specific molecule and experimental conditions. "m" denotes a multiplet.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon-13 NMR (¹³C NMR) provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their chemical environments.
Key Diagnostic Signals:
-
Thione Carbon (C=S): The most characteristic signal in the ¹³C NMR spectrum of a phenylthiourea is that of the thione carbon. This carbon is highly deshielded and appears significantly downfield, typically in the range of δ 180-190 ppm. The electronic nature of the substituents on the phenyl ring can influence the precise chemical shift of this signal.
-
Aromatic Carbons: The carbons of the phenyl ring appear in the aromatic region (δ 110-150 ppm). The chemical shifts of these carbons are sensitive to the electronic effects of the substituent. The ipso-carbon (the carbon directly attached to the thiourea moiety) and the carbons bearing electron-withdrawing or electron-donating groups will show characteristic shifts.
Experimental Workflow: ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR analysis of substituted phenylthioureas.
Trustworthiness of the Protocol: This protocol is self-validating. The use of a proton-decoupled acquisition simplifies the spectrum to single lines for each carbon, making interpretation more straightforward. The characteristic and isolated chemical shift of the C=S carbon serves as an internal validation point for the successful synthesis of the target molecule.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. In the context of substituted phenylthioureas, IR spectroscopy is particularly useful for confirming the presence of the N-H and C=S groups.
Key Diagnostic Vibrational Frequencies:
-
N-H Stretching: The N-H stretching vibrations are typically observed as one or two sharp to medium intensity bands in the region of 3100-3400 cm⁻¹. The presence of two bands in this region can be indicative of the presence of two different N-H environments (N¹-H and N³-H).
-
C=S Stretching: The C=S stretching vibration is a key diagnostic band for thioureas. It is typically observed in the region of 1300-1400 cm⁻¹ and is often of medium to strong intensity.
-
C-N Stretching: The C-N stretching vibrations are also characteristic and appear in the region of 1450-1550 cm⁻¹.
-
Aromatic C-H and C=C Stretching: The aromatic ring gives rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of the solid substituted phenylthiourea sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the IR spectrum.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Substituted Phenylthioureas
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H | Stretching | 3100-3400 |
| Aromatic C-H | Stretching | 3000-3100 |
| C=C (Aromatic) | Stretching | 1400-1600 |
| C-N | Stretching | 1450-1550 |
| C=S | Stretching | 1300-1400 |
Logical Relationship: Spectroscopic Data Correlation
Caption: Interplay between different spectroscopic techniques for structural elucidation.
Conclusion: A Synergistic Approach to Characterization
The comprehensive characterization of substituted phenylthioureas relies on the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy offers rapid confirmation of key functional groups. By understanding the principles behind these techniques and following robust experimental protocols, researchers can confidently elucidate the structures of novel phenylthiourea derivatives, a crucial step in the journey of drug discovery and development. The data presented in this guide serves as a foundational reference for scientists working with this important class of compounds.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]
Crystal Structure Analysis of Diisopropylphenyl Compounds: A Technical Guide to Navigating Polymorphism in Drug Development
Abstract
The diisopropylphenyl moiety is a prevalent structural motif in modern medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties. However, the conformational flexibility inherent in this group presents significant challenges during solid-state characterization, particularly concerning polymorphism. Different polymorphic forms of an active pharmaceutical ingredient (API) can exhibit divergent physicochemical properties, profoundly impacting bioavailability, stability, and manufacturability. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the comprehensive crystal structure analysis of diisopropylphenyl-containing compounds. It moves beyond procedural steps to explain the causal relationships behind experimental choices, offering a self-validating system for robust polymorphic control and characterization, a cornerstone of successful drug development.
Introduction: The Double-Edged Sword of Flexibility
In drug discovery, the inclusion of aromatic groups is a well-established strategy to modulate a molecule's properties for optimal binding to biological targets and improved metabolic profiles. The 2,6-diisopropylphenyl group, in particular, is frequently employed to provide steric shielding, enhance lipophilicity, and control molecular conformation. However, the very flexibility that medicinal chemists leverage can become a formidable obstacle during the crystallization and solid-form selection phase of development.
This conformational freedom increases the probability of a compound crystallizing in multiple distinct crystal lattices, a phenomenon known as polymorphism. Each polymorph, despite having the identical chemical composition, is a unique solid-state entity with its own crystal structure and, consequently, distinct physical properties such as:
-
Solubility and Dissolution Rate: Directly influencing an API's bioavailability. A metastable, more soluble form might offer therapeutic advantages but risks converting to a more stable, less soluble form over time.
-
Stability: Different polymorphs exhibit varying stability to heat, humidity, and light, affecting shelf-life and storage requirements.
-
Mechanical Properties: Crystal habit (e.g., needles vs. plates) and mechanical strength can impact critical manufacturing processes like filtration, drying, and tablet formulation.
The infamous case of Ritonavir, an antiretroviral drug, serves as a stark reminder of polymorphism's impact. The unexpected appearance of a more stable, less soluble polymorph led to a dramatic decrease in bioavailability and necessitated a major reformulation. For diisopropylphenyl compounds, where rotational freedom of the isopropyl groups and the phenyl ring itself creates a complex energetic landscape, a proactive and rigorous approach to crystal structure analysis is not just recommended—it is imperative for mitigating development risks.
This guide will delineate a comprehensive workflow, from strategic crystal growth to definitive structural elucidation and polymorphic characterization, providing the technical insights necessary to control and understand the solid form of these vital pharmaceutical compounds.
The Experimental Workflow: From Solution to Structure
The journey from a synthesized molecule to a fully characterized crystal structure is a multi-step process that requires careful planning and execution. For diisopropylphenyl compounds, the inherent flexibility demands special attention at each stage.
A diagram illustrating the comprehensive workflow for crystal structure analysis is presented below.
Crystal Growth: The Foundation of Quality Data
The prerequisite for any single-crystal X-ray diffraction (SC-XRD) experiment is a high-quality, single crystal, typically between 30 and 300 microns in size. Obtaining such crystals for flexible diisopropylphenyl compounds can be the most challenging step.
Causality Behind Experimental Choices: The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into an ordered lattice. For flexible molecules, rapid crystallization often traps multiple conformers, leading to disordered or amorphous solids. Therefore, slow, controlled methods are paramount.
Step-by-Step Protocol for Vapor Diffusion Crystallization:
-
Dissolution: Dissolve the diisopropylphenyl compound in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open container (e.g., a 0.5 mL vial).
-
Chamber Setup: Place this vial inside a larger, sealed container (e.g., a 20 mL scintillation vial or a beaker sealed with parafilm).
-
Anti-Solvent Introduction: Add a larger volume of a "poor" solvent (the anti-solvent, in which the compound is sparingly soluble but miscible with the good solvent) to the outer chamber.
-
Equilibration: Seal the chamber. The vapor of the more volatile solvent (often the good solvent) will slowly diffuse out of the inner vial while the vapor of the anti-solvent diffuses in. This gradual change in solvent composition slowly lowers the compound's solubility, promoting slow crystal growth over hours to weeks.
-
Monitoring: Periodically inspect the vial under a microscope for the formation of single crystals.
| Technique | Principle | Best For... |
| Slow Evaporation | A solution is left in a loosely covered vial, allowing the solvent to evaporate slowly, increasing the concentration. | Thermally stable compounds with moderate volatility solvents. |
| Vapor Diffusion | A solution of the compound is exposed to the vapor of an anti-solvent, gradually reducing solubility. | Compounds that are difficult to crystallize; allows for fine-tuning of conditions. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, reducing solubility. | Compounds with a significant temperature-dependent solubility profile. |
| Layering | A less dense anti-solvent is carefully layered on top of a solution of the compound, allowing for slow diffusion at the interface. | When precise control over the diffusion rate is needed. |
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern, which is recorded by a detector.
Key Experimental Parameters & Their Importance:
-
X-ray Source: The choice between a copper (Cu) or molybdenum (Mo) X-ray source is critical. Cu radiation is more strongly scattered and is ideal for very small or weakly diffracting crystals.[1] Mo radiation is more penetrating and is generally the standard for a wider range of organic compounds.[1]
-
Temperature: Data is almost universally collected at low temperatures (around 100 K) using a cryostream of nitrogen gas. This is not merely a preference but a necessity.
-
Why? The low temperature significantly reduces the thermal vibration of atoms. This leads to sharper diffraction spots at higher angles, resulting in a higher resolution dataset and a more precise final structure. For flexible diisopropylphenyl groups, this is crucial for resolving potential disorder.
-
-
Data Collection Strategy: The diffractometer software calculates a strategy to measure a complete and redundant set of diffraction data.[2] A "complete" dataset ensures all unique reflections are measured, while "redundancy" (measuring symmetry-equivalent reflections multiple times) improves data quality and statistics.[2][3]
Structure Solution and Refinement
The raw diffraction data is a collection of intensities and positions. This must be translated into a 3D atomic model.
-
Data Integration: The software locates the diffraction spots on the detector images and integrates their intensities.
-
Structure Solution: Programs like SHELXT or olex2.solve use statistical methods (e.g., Direct Methods or Dual-space recycling) to generate an initial hypothesis of the electron density map, from which a preliminary molecular structure can be identified.
-
Structure Refinement: This is an iterative process of improving the agreement between the observed diffraction data and the data calculated from the atomic model. The program SHELXL is the gold standard for this process.[4][5] The crystallographer adjusts atomic positions, occupancies, and atomic displacement parameters (ADPs) to minimize the difference between the observed and calculated structure factors.
Self-Validating System in Refinement: A trustworthy refinement is validated by several key metrics:
-
R-factors (R1, wR2): These are residual factors that measure the agreement between the observed and calculated data. Lower values indicate a better fit (typically R1 < 5% for a good quality structure).
-
Goodness-of-Fit (GooF): This value should be close to 1.0. A value significantly higher than 1 suggests an incorrect model or poor data quality.
-
Residual Electron Density: After the final refinement, a difference Fourier map is calculated. Ideally, this map should be flat, with no significant peaks or holes, indicating that all electron density has been accounted for by the atomic model.
Confronting Common Challenges: Disorder and Twinning
The flexibility of diisopropylphenyl groups makes them particularly susceptible to crystallographic pathologies like disorder and twinning. Identifying and correctly modeling these issues is critical for an accurate structure.
Disorder
Disorder occurs when a molecule or part of a molecule occupies multiple positions or orientations within the crystal lattice. For a diisopropylphenyl group, this can manifest as the isopropyl groups rotating to adopt two or more distinct conformations.
-
Identification: Disorder is often indicated by unusually large or elongated atomic displacement parameters (ADPs) and significant peaks in the residual electron density map near the disordered group.
-
Modeling Protocol:
-
Identify Alternate Positions: Use the residual electron density peaks to identify the locations of the alternate atomic positions.
-
Split Atoms: Split the disordered atoms into two or more components (e.g., C4A, C4B).
-
Refine Occupancies: The occupancies of the disordered components must be constrained to sum to 1.0. This is achieved using free variables in SHELXL. For a two-part disorder, the instruction FVAR 0.5 would set the initial occupancy of part A, and the occupancy of part B would be defined as -21 0.5, meaning its occupancy is (1 - 0.5). The program then refines the value 0.5.
-
Apply Restraints: Geometric restraints (e.g., SADI for similar distances, SAME for identical fragments) and ADP restraints (e.g., EADP, SIMU) are often necessary to maintain sensible molecular geometry and thermal parameters for the disordered components.[4]
-
Twinning
Twinning occurs when two or more separate crystal domains grow together in a specific, symmetrical orientation. This results in an overlap of their diffraction patterns, which can complicate structure determination and refinement.
-
Identification: Twinning can be suspected if there are problems with space group determination, unusually high R-factors after an apparently correct refinement, or specific alerts from data validation software.
-
Modeling: If twinning is detected, the refinement program can be instructed to model the contribution from each twin domain. For example, in SHELXL, a TWIN instruction followed by a transformation matrix and a BASF instruction allows the program to refine the fractional contribution of the second twin component. Successful twin refinement typically leads to a dramatic improvement in R-factors and the overall model.
A decision tree for handling these common refinement problems is shown below.
Characterizing Polymorphs: A Multi-technique Approach
While SC-XRD provides the definitive structure of a single crystal, it doesn't guarantee that this is the only form or the most stable form. A comprehensive polymorph screen, supported by bulk characterization techniques, is essential.
-
Powder X-ray Diffraction (PXRD): This is the primary tool for fingerprinting crystalline phases. Each polymorph will produce a unique diffraction pattern. It is used to analyze bulk samples to ensure phase purity and to identify new forms generated during screening.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, phase transitions between polymorphs, and crystallization events, revealing the thermodynamic relationship between different forms.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is crucial for identifying solvates (where solvent is incorporated into the crystal lattice) and hydrates, distinguishing them from true polymorphs.
-
Spectroscopy (Raman, Solid-State NMR): These techniques probe the local molecular environment and can distinguish between polymorphs based on differences in molecular conformation and intermolecular interactions.
By combining the definitive atomic-level detail from SC-XRD with the bulk characterization from these complementary techniques, a complete and robust picture of the polymorphic landscape of a diisopropylphenyl compound can be established, providing the solid-state knowledge required for confident drug development.
Conclusion
The crystal structure analysis of diisopropylphenyl compounds is a critical activity in pharmaceutical development that demands more than rote procedural execution. The conformational flexibility of the diisopropylphenyl group, while beneficial for medicinal chemistry, necessitates a heightened awareness of polymorphic potential and a mastery of advanced crystallographic refinement techniques. By adopting a workflow grounded in understanding the causality behind experimental choices—from controlled crystal growth to meticulous handling of disorder and twinning—researchers can transform ambiguity into certainty. This in-depth approach ensures the selection of the optimal solid form with well-understood properties, mitigating risks and paving the way for the development of safe, stable, and effective medicines.
References
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction.
- Fiveable. (n.d.). Advanced refinement techniques (e.g., disorder, twinning). In Mathematical Crystallography Class Notes.
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National Center for Biotechnology Information. (n.d.). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. PubMed. Retrieved from [Link]
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SpringerLink. (n.d.). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Retrieved from [Link]
- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. Retrieved from [Link]
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Journal of the American Chemical Society, 128(43), 14279–14279.
-
Royal Society of Chemistry. (2019). Disorder and Twinning. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Request PDF. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Data-collection strategies. IUCr Journals. Retrieved from [Link]
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Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Retrieved from [Link]
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The Multifaceted Biological Activities of N-Substituted Phenylthiourea Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold
N-substituted phenylthiourea and its derivatives represent a fascinating and highly versatile chemical scaffold that has garnered significant attention in the field of medicinal chemistry. The inherent structural features of the phenylthiourea core—a thiocarbonyl group flanked by two nitrogen atoms, one of which is attached to a phenyl ring—endow these molecules with a remarkable ability to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this class of compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. For researchers, medicinal chemists, and drug development professionals, this document aims to serve as a foundational resource to inspire and guide the design of novel therapeutic agents based on the privileged phenylthiourea framework.
Enzyme Inhibition: A Prominent Mechanism of Action
A significant facet of the biological activity of N-substituted phenylthiourea compounds lies in their ability to inhibit various enzymes, a property that underpins many of their therapeutic applications.
Tyrosinase Inhibition: Modulating Melanin Biosynthesis
Tyrosinase, a copper-containing enzyme, plays a pivotal role in the initial steps of melanin biosynthesis.[1] Its overactivity can lead to hyperpigmentation disorders. Phenylthiourea (PTU) is a well-established and potent inhibitor of tyrosinase.[2][3]
Mechanism of Action: The inhibitory action of phenylthiourea on tyrosinase is a subject of ongoing research, with evidence suggesting multiple modes of interaction. It is widely accepted that PTU can interact with the copper ions at the active site of the enzyme.[4] Some studies have characterized PTU as a competitive inhibitor of the enzymatic oxidation of DOPA (3,4-dihydroxyphenyl-L-alanine), a key step in melanogenesis, with an inhibition constant (Ki) estimated at 0.21 µM.[1][5][6] Other investigations suggest a non-competitive inhibition mechanism.[3][4] X-ray crystallography studies on the related tyrosinase-related protein 1 (TYRP1), which has zinc ions in its active site, have shown that PTU does not directly coordinate with the metal ions but rather binds via hydrophobic interactions, blocking substrate access to the active site.[7][8] This highlights the complexity of its inhibitory action, which may also involve reducing the DOPA-quinone product back to DOPA.[2]
Structural Insights for Potency: The inhibitory potency of phenylthiourea derivatives against tyrosinase can be significantly influenced by substitutions on the phenyl ring. For instance, N-hydroxy-N'-phenylthiourea analogues have been synthesized and evaluated, with the most active compound showing an IC50 of approximately 0.29 µM against mushroom tyrosinase and a 78% reduction in pigment synthesis in cell culture.[9] This suggests that modifications to the thiourea moiety can also enhance inhibitory activity.
Experimental Protocol: Spectrophotometric Assay for Tyrosinase Inhibition
This protocol outlines a standard method for determining the inhibitory effect of N-substituted phenylthiourea compounds on the DOPA oxidase activity of tyrosinase.
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.8).
-
Mushroom Tyrosinase solution (e.g., 200 U/mL in phosphate buffer).
-
L-DOPA solution (e.g., 10 mM in phosphate buffer).
-
Test compound (N-substituted phenylthiourea derivative) stock solution in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of test compound solution at various concentrations.
-
20 µL of tyrosinase solution.
-
-
Pre-incubate the mixture at 25°C for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) using a microplate reader.
-
A control reaction without the inhibitor should be run in parallel.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the type of inhibition (e.g., competitive, non-competitive), Lineweaver-Burk plots can be generated by measuring reaction rates at varying substrate (L-DOPA) and inhibitor concentrations.
-
Urease Inhibition: A Target for Peptic Ulcers and Beyond
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This activity is a key virulence factor for bacteria like Helicobacter pylori, allowing it to survive in the acidic environment of the stomach and contribute to gastritis and peptic ulcers.[10] Thiourea and its derivatives have emerged as potent inhibitors of this enzyme.[11]
Mechanism and Structure-Activity Relationship (SAR): The inhibitory activity of thiourea derivatives against urease is well-documented.[12][13] The thiocarbonyl sulfur is believed to interact with the nickel ions in the urease active site. The nature and position of substituents on the phenyl ring significantly impact the inhibitory potency. For example, thiourea derivatives with fluorine and chlorine substituents at the meta or para positions have shown predominant urease inhibitory activity.[12] One study reported a dipeptide-conjugated 2,3-dichlorophenyl piperazine thiourea derivative to be nearly 10-fold more potent than the standard inhibitor, thiourea.[12] Another study found a thiourea derivative with an IC50 value of 10.11 µM, which was more potent than the standard drug acetohydroxamic acid (IC50 = 27.0 µM).[13]
Table 1: Urease Inhibitory Activity of Selected Phenylthiourea Derivatives
| Compound | Substituent(s) | IC50 (µM) | Reference |
| Compound 1 | Unspecified | 10.11 ± 0.11 | [13] |
| Compound 3c | Alkyl chain-linked | 10.65 ± 0.45 | [11] |
| Compound 3g | Alkyl chain-linked | 15.19 ± 0.58 | [11] |
| Thiourea (Standard) | - | 15.51 ± 0.11 | [11] |
| Acetohydroxamic acid (Standard) | - | 27.0 ± 0.5 | [13] |
Experimental Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)
This protocol describes a common method for assessing the urease inhibitory potential of test compounds.
-
Reagent Preparation:
-
Phosphate buffer (e.g., 50 mM, pH 7.0).
-
Jack bean urease solution (e.g., 5 units/mL in phosphate buffer).
-
Urea solution (e.g., 100 mM in phosphate buffer).
-
Phenol reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside).
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% active chloride sodium hypochlorite).
-
Test compound stock solution in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
In each well, add:
-
10 µL of phosphate buffer.
-
20 µL of urease solution.
-
10 µL of test compound solution at various concentrations.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of urea solution to each well and incubate for another 15 minutes at 37°C.
-
Add 40 µL of phenol reagent and 40 µL of alkali reagent to each well.
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Thiourea is typically used as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antimicrobial and Antiviral Frontiers
N-substituted phenylthiourea compounds have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.
Antibacterial and Antifungal Activity
The antimicrobial efficacy of phenylthiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl ring, with substituted derivatives generally showing enhanced activity compared to the parent compound.[14][15][16]
Structure-Activity Relationship (SAR):
-
Halogen Substitution: The presence of halogen atoms like fluorine, chlorine, and bromine is a critical determinant of antimicrobial activity.[14] Multiple fluorine atoms can enhance antifungal activity, while single fluorine substitutions have shown broad-spectrum antibacterial effects.[14] Chloro and bromo derivatives have demonstrated significant activity against bacteria such as Escherichia coli, Salmonella enteritidis, Pseudomonas aeruginosa, and Staphylococcus aureus.[14]
-
Other Substituents: N-acyl thiourea derivatives, particularly those bearing heterocyclic rings like benzothiazole and 6-methylpyridine, have shown promising anti-biofilm activity against E. coli.[17][18]
Table 2: Antimicrobial Activity of Selected Phenylthiourea Derivatives
| Compound | Substituent(s) | Target Organism | Activity | Reference |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | 2,6-dichloro, 4-chlorophenoxymethyl | E. coli, S. enteritidis, P. aeruginosa, S. aureus | Significant | [14] |
| 4-Bromophenylthiourea | 4-Bromo | Samonella typhimurium, E. coli, Nitrobacter, Aspergillus fumigatus, Penicillium chrysogenum, Fusarium graminearum | Active | [16] |
| 4-Methyl-phenylthiourea | 4-Methyl | Samonella typhimurium, E. coli, Nitrobacter, Aspergillus fumigatus, Penicillium chrysogenum, Fusarium graminearum | Active | [16] |
| 2,5-Dichloro-phenylthiourea | 2,5-Dichloro | Samonella typhimurium, E. coli, Nitrobacter, Aspergillus fumigatus, Penicillium chrysogenum, Fusarium graminearum | Active | [16] |
| 4-Chloro-phenylthiourea | 4-Chloro | Samonella typhimurium, E. coli, Nitrobacter, Aspergillus fumigatus, Penicillium chrysogenum, Fusarium graminearum | Active | [16] |
| Compound 25, 26, 28 | Substituted phenethylamine-based aroyl | Multidrug-resistant pathogenic strains | MIC: 6.25-100 µM | [19] |
Antiviral Activity
Derivatives of N-phenyl-N'-aryl or alkylthiourea have shown inhibitory effects against the multiplication of picornaviruses, including Coxsackie viruses.[20]
Mechanism and Efficacy: Studies in mice infected with Coxsackie viruses B1, B3, and A7 demonstrated that compounds like N-phenyl-N′-3-hydroxyphenylthiourea and N-phenyl-N′-4-carboxy-5-hydroxyphenylthiourea led to a two- to threefold reduction in mortality and a significant delay in the disease progression.[20] The antiviral effect of N-Phenyl-N'-3-hydroxyphenyl-thiourea (PTU-23) against poliovirus and EMC virus is attributed to a significant reduction in viral RNA synthesis.[21] Structure-activity relationship studies on diphenylthiourea antivirals have identified key structural features essential for their activity, including an intact -NHC(=S)NH- group and the presence of an XH-type substituent (where X = O, NH) in the aromatic ring.[22]
Anticancer Potential: A Growing Area of Investigation
The cytotoxic activity of N-substituted phenylthiourea derivatives against various cancer cell lines has positioned them as promising candidates for anticancer drug development.[23]
Mechanism of Action and SAR: The anticancer efficacy is highly dependent on the substituents on the phenyl and benzoyl rings. For instance, in a series of N-benzoyl-N'-phenylthiourea derivatives tested against the MCF-7 breast cancer cell line, the presence of electron-withdrawing groups on the benzoyl ring enhanced cytotoxic activity.[24] N-(2,4-dichlorobenzoyl)-N'-phenylthiourea showed potent activity with an IC50 of 0.31 µM.[24][25][26] Some phenylthiourea derivatives are thought to exert their effects by inhibiting key signaling molecules like EGFR and HER-2.[27]
Table 3: Cytotoxic Activity of N-benzoyl-N'-phenylthiourea Derivatives against MCF-7 Cells
| Compound | Substituent (R) on Benzoyl Moiety | IC50 (µM) | Reference |
| N-benzoyl-N'-phenylthiourea | H | 2.83 | [24] |
| N-(4-methylbenzoyl)-N'-phenylthiourea | 4-CH3 | 1.31 | [24] |
| N-(4-methoxybenzoyl)-N'-phenylthiourea | 4-OCH3 | 1.15 | [24] |
| N-(4-chlorobenzoyl)-N'-phenylthiourea | 4-Cl | 0.49 | [24] |
| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | 2,4-diCl | 0.31 | [24][26] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | 4-t-butyl | Cytotoxic | [27] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Culture:
-
Culture cancer cells (e.g., MCF-7, T47D, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the N-substituted phenylthiourea compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Antioxidant Properties
Several N-substituted phenylthiourea derivatives have been shown to possess antioxidant activity, primarily through their ability to scavenge free radicals.[28][29][30]
Mechanism and Evaluation: The antioxidant capacity is often evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging assays.[29][30] The mechanism is believed to involve hydrogen atom transfer (HAT) from the N-H bonds of the thiourea moiety to the free radicals.[28][30] For example, 1,3-diphenyl-2-thiourea (DPTU) was found to be a better radical scavenger than 1-benzyl-3-phenyl-2-thiourea (BPTU).[30]
Synthesis and Future Directions
The synthesis of N-substituted phenylthiourea derivatives is typically straightforward, often involving the reaction of a substituted aniline with an isothiocyanate or the condensation of an amine with carbon disulfide.[15][16][17] This synthetic accessibility, coupled with their diverse biological activities, makes them an attractive scaffold for further exploration in drug discovery.
Workflow for Synthesis of N-substituted Phenylthiourea:
Caption: General synthetic workflow for N-substituted phenylthioureas.
Future research should focus on leveraging computational tools, such as QSAR and molecular docking, to guide the rational design of more potent and selective derivatives.[31][32] Exploring novel heterocyclic substitutions and the synthesis of hybrid molecules incorporating the phenylthiourea scaffold with other pharmacophores could unlock new therapeutic avenues.
Conclusion: A Scaffold of Continuing Promise
N-substituted phenylthiourea compounds have unequivocally demonstrated their importance as a privileged scaffold in medicinal chemistry. Their broad spectrum of biological activities, including potent enzyme inhibition, antimicrobial, antiviral, anticancer, and antioxidant effects, underscores their therapeutic potential. The relative ease of their synthesis and the clear structure-activity relationships that have been established provide a solid foundation for the future design and development of novel drug candidates. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will the opportunities to translate their promising in vitro and in vivo activities into clinically effective therapies.
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Yilmaz, M., et al. (2023). Synthesis and in vitro/in silico evaluation of novel aroyl thiourea derivatives based on substituted phenethylamine: antibacterial, antioxidant, and anticancer activities. Journal of Molecular Structure, 1295, 136653. [Link]
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Taha, M., et al. (2021). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. RSC Advances, 11(49), 30691-30701. [Link]
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Chiscop, I., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 28(8), 3467. [Link]
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An In-depth Technical Guide to the Mechanism of Action of Thiourea-Based Insecticides
Abstract
Thiourea-based insecticides represent a critical class of agrochemicals, distinguished by a unique mechanism of action that circumvents resistance developed by pests to conventional neurotoxic agents. This guide provides a comprehensive technical overview of their mode of action, focusing primarily on the pro-insecticidal nature and subsequent disruption of mitochondrial function. We will delve into the bioactivation pathways, the precise molecular targets within the electron transport chain, and the resulting physiological cascade that leads to pest mortality. Furthermore, this document will outline established experimental protocols for elucidating these mechanisms, explore the development of insect resistance, and present the data in a clear, accessible format for the scientific community.
Introduction: A Niche in Modern Pest Management
The relentless evolution of insecticide resistance in agricultural and public health pests necessitates the continuous development of novel chemical agents with unique modes of action.[1][2][3] Thiourea derivatives have emerged as a valuable tool in integrated pest management (IPM) strategies due to their distinct biochemical target, which sets them apart from the predominantly neurotoxic insecticides like organophosphates, carbamates, and pyrethroids.[4][5]
The most prominent example of this class is Diafenthiuron , a broad-spectrum insecticide and acaricide effective against a variety of sucking pests such as aphids, whiteflies, and thrips.[6] Unlike traditional insecticides that target the nervous system, the toxicity of thiourea derivatives stems from their ability to cripple the energy production machinery within the insect's cells.[7][8] This guide will dissect this mechanism, providing the foundational knowledge required for both academic research and the development of next-generation pesticides.
The Core Mechanism: A Pro-Insecticide Approach to Mitochondrial Disruption
The insecticidal activity of thiourea compounds is not inherent to the parent molecule. Instead, they function as pro-insecticides , requiring metabolic or photochemical activation within the insect or its environment to exert their toxic effects.[6][9] This multi-step process is a hallmark of their mechanism and a key area of study.
Bioactivation: The Conversion to a Toxic Moiety
Diafenthiuron itself does not directly inhibit any known insecticidal target.[5] Its toxicity is contingent upon its conversion to a highly reactive carbodiimide derivative, CGA-140408 .[5][10] This conversion can occur through two primary pathways:
-
Photochemical Conversion: In the presence of sunlight, diafenthiuron undergoes rapid desulfuration to form the active carbodiimide.[5][10][11]
-
Metabolic Conversion: Within the insect's body, cytochrome P450 monooxygenases, a superfamily of enzymes typically involved in detoxification, mediate this desulfuration process.[5]
This reliance on bioactivation is a critical concept, as the rate and efficiency of this conversion can influence the compound's efficacy and potential for resistance.
Caption: Bioactivation of Diafenthiuron and subsequent inhibition of mitochondrial ATPase.
The Molecular Target: Inhibition of Mitochondrial Respiration
The activated carbodiimide is a potent inhibitor of mitochondrial respiration.[5][10] Its primary target is the F1F0-ATPase (also known as ATP synthase), a crucial enzyme complex embedded in the inner mitochondrial membrane.[10][12]
The carbodiimide metabolite covalently binds to the F0 subunit of the ATPase, which functions as a proton channel.[11][13] This irreversible binding blocks the flow of protons across the inner mitochondrial membrane, a process that is essential for the synthesis of adenosine triphosphate (ATP). The disruption of the proton gradient effectively uncouples oxidative phosphorylation, halting the production of ATP, the primary energy currency of the cell.[4][9]
Physiological Consequences and Symptomology
The cessation of ATP synthesis has catastrophic consequences for the insect. Cellular processes that are highly dependent on energy, such as nerve function and muscle contraction, begin to fail. This leads to a characteristic set of symptoms:
-
Cessation of feeding: Insects quickly stop feeding after exposure.[6]
-
Paralysis: As energy stores are depleted, the insect becomes paralyzed.[6][8]
-
Mortality: Ultimately, the widespread cellular dysfunction leads to the death of the insect.
It is crucial to note that this mode of action is distinct from neurotoxins, which cause rapid hyperexcitation or paralysis through direct action on ion channels or receptors in the nervous system.[5] The delayed but lethal action of thioureas is a direct result of cellular energy depletion.[14]
Methodologies for Elucidating the Mechanism of Action
Validating the mechanism of action for a compound like diafenthiuron requires a multi-faceted experimental approach. The protocols described below represent a self-validating system, where findings from biochemical assays are correlated with whole-organism responses.
Biochemical Assays: Isolating the Molecular Interaction
These in vitro techniques are essential for pinpointing the specific molecular target and quantifying the inhibitory effect.
Protocol 1: Mitochondrial Respiration Assay
This experiment directly measures the impact of the insecticide on the primary function of mitochondria – oxygen consumption.
Objective: To determine if the activated insecticide inhibits the electron transport chain and oxygen consumption in isolated insect mitochondria.
Step-by-Step Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from a suitable insect tissue, typically the flight muscles of a model organism like the blowfly (Calliphora vicina) or a target pest, using differential centrifugation.
-
Respirometry: Utilize a Clark-type oxygen electrode or a similar respirometry system to monitor oxygen concentration in a sealed chamber containing the isolated mitochondria suspended in a suitable buffer.
-
Substrate Addition: Initiate respiration by adding a substrate for the electron transport chain (e.g., pyruvate, succinate).
-
ADP Stimulation: Induce state 3 respiration (active ATP synthesis) by adding a known amount of ADP. This will cause a sharp increase in the rate of oxygen consumption.
-
Inhibitor Application: Introduce the test compound (the activated carbodiimide form of diafenthiuron) at various concentrations to the chamber.
-
Data Analysis: Measure the rate of oxygen consumption before and after the addition of the inhibitor. A potent inhibitor of mitochondrial respiration will cause a significant decrease in the rate of oxygen consumption. Calculate the IC50 (the concentration of inhibitor required to reduce the respiration rate by 50%).
Caption: Workflow for a mitochondrial respiration assay.
Insect Bioassays: Assessing Whole-Organism Toxicity
Bioassays are critical for linking the biochemical activity of a compound to its practical efficacy as an insecticide.[15]
Protocol 2: Adult Vial Test (AVT)
This method is a standard for determining the contact toxicity of an insecticide.[16][17]
Objective: To determine the lethal concentration (LC50) of the insecticide required to kill 50% of a test population of adult insects.
Step-by-Step Methodology:
-
Preparation of Vials: Coat the inside of glass scintillation vials with a solution of the insecticide dissolved in a volatile solvent like acetone. Prepare a range of concentrations. An acetone-only vial serves as the control.
-
Solvent Evaporation: Roll the vials on their side until the solvent has completely evaporated, leaving a thin, uniform film of the insecticide residue on the inner surface.
-
Insect Introduction: Introduce a known number of adult insects (e.g., 10-20) into each vial.
-
Exposure: Cap the vials (with ventilation) and hold them under controlled conditions (temperature and humidity) for a specified exposure period (e.g., 24-48 hours).
-
Mortality Assessment: After the exposure period, count the number of dead or moribund insects in each vial.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals from the mortality data across the different concentrations.
Table 1: Representative Toxicity Data for Thiourea-Based Insecticides
| Insecticide | Target Pest | Bioassay Method | LC50 / LD50 | Reference |
| Diafenthiuron | Whiteflies (Bemisia tabaci) | Leaf-dip | 24.7 mg/L | [6] |
| Diafenthiuron | Aphids (Myzus persicae) | Spray | 31.8 mg/L | [6] |
| Diafenthiuron | Thrips (Frankliniella occidentalis) | Leaf-dip | 12.5 mg/L | [4] |
Note: LC50/LD50 values can vary significantly based on the specific pest population, life stage, and bioassay methodology.
Electrophysiology: Confirming the Non-Neurotoxic Profile
Electrophysiological techniques are used to study the electrical properties of cells, particularly neurons.[18][19] In the context of thiourea insecticides, these methods are invaluable for demonstrating a lack of direct effect on the nervous system, thereby confirming their unique mode of action.
Protocol 3: Insect Nerve Preparation Recording
Objective: To determine if the insecticide directly alters nerve firing or synaptic transmission.
Step-by-Step Methodology:
-
Dissection: Dissect an insect to expose a major nerve cord or ganglion (e.g., the metathoracic ganglion of a locust).[20]
-
Preparation Setup: Place the preparation in a recording chamber and perfuse with saline solution to maintain viability.
-
Electrode Placement: Use suction electrodes or fine wire electrodes to record spontaneous or evoked nerve activity.
-
Compound Application: Apply the test compound (both the parent thiourea and its activated carbodiimide form) directly to the exposed neural tissue.
-
Control Application: For comparison, apply a known neurotoxin (e.g., a pyrethroid or a neonicotinoid) to confirm the viability and responsiveness of the preparation.
-
Data Analysis: Compare the nerve firing patterns before, during, and after the application of the thiourea compounds. A lack of significant change in firing rate, amplitude, or synaptic activity, in contrast to the dramatic effects of the neurotoxic control, provides strong evidence that the nervous system is not the primary target.[5][20]
The Challenge of Resistance
The development of resistance is an ever-present threat to the longevity of any insecticide.[3] While the unique mode of action of thioureas helps to circumvent cross-resistance with other classes, resistance specifically to these compounds can and does emerge. The primary mechanisms are metabolic in nature.
Metabolic Resistance: This is the most common form of resistance to thiourea-based insecticides.[2] It involves the enhanced activity of detoxification enzymes.[1][21]
-
Cytochrome P450 Monooxygenases (P450s): Overexpression or mutations in P450s can lead to more rapid detoxification of the insecticide, preventing it from reaching its target site or, in the case of pro-insecticides, potentially interfering with the necessary bioactivation step.
-
Glutathione S-Transferases (GSTs) and Esterases (ESTs): These enzyme families can also contribute to the breakdown and excretion of the insecticide.[1]
Caption: Comparison of insecticide fate in susceptible vs. resistant insects.
Conclusion and Future Directions
Thiourea-based insecticides, exemplified by diafenthiuron, are characterized by a sophisticated and unique mechanism of action revolving around bioactivation and the subsequent inhibition of mitochondrial ATP synthesis. This departure from the neurotoxic targets of most major insecticide classes makes them indispensable for managing pest populations that have developed resistance to conventional agents.
Understanding this mechanism at a deep technical level is paramount for:
-
Resistance Management: Designing effective insecticide rotation programs to delay the onset of resistance.
-
Drug Development: Providing a validated target (mitochondrial ATPase) for the rational design of new insecticidal molecules.
-
Risk Assessment: Evaluating the potential for off-target effects in non-pest organisms.
Future research should focus on further characterizing the specific P450 enzymes responsible for bioactivation and detoxification in key pest species. This knowledge could lead to the development of synergists that inhibit detoxification, thereby restoring the efficacy of thiourea insecticides against resistant populations. Furthermore, exploring the structural diversity of the thiourea scaffold may yield novel compounds with improved potency, a broader pest spectrum, and an even more favorable environmental profile.
References
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Title: Diafenthiuron - Wikipedia Source: Wikipedia URL: [Link]
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Title: Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control Source: MDPI URL: [Link]
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Title: Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits Source: King Quenson URL: [Link]
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Title: Mechanism of Insecticide Resistance in Insects/Pests Source: IntechOpen URL: [Link]
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Title: Chlorfenapyr Source: DIY Pest Control URL: [Link]
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Title: Molecular Mechanisms of Insecticide Resistance Source: ACS Publications URL: [Link]
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Title: CHLORFENAPYR (254) Source: Food and Agriculture Organization of the United Nations URL: [Link]
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Title: The thiourea insecticide/acaricide diafenthiuron has a novel mode of action: inhibition of mitochondrial respiration by its carbodiimide product. Source: CABI Compendium URL: [Link]
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Title: The thiourea insecticide diafenthiuron inhibits mitochondrial ATPase in vitro and in vivo by its carbodiimide product Source: PubMed URL: [Link]
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Title: The thiourea insecticide/acaricide diafenthiuron has a novel mode of action: inhibition of mitochondrial respiration by its carbodiimide product Source: FAO AGRIS URL: [Link]
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Title: The Molecular Genetics of Insecticide Resistance Source: PubMed Central URL: [Link]
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Title: The mechanisms of insecticide resistance in crop pests Source: AHDB URL: [Link]
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Title: Thiourea Derivatives in Agrochemical Discovery and Development Source: PubMed URL: [Link]
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Title: Thiourea Derivatives in Agrochemical Discovery and Development Source: ACS Publications URL: [Link]
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Title: The thiourea insecticide/acaricide diafenthiuron has a novel mode of action: Inhibition of mitochondrial respiration by its carbodiimide product Source: Open University of Cyprus URL: [Link]
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Title: Insecticidal Effectiveness of Thiourea Derivatives Source: SciSpace URL: [Link]
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The Synthesis of 2,6-Diisopropylaniline: A Technical Guide to Core Starting Materials and Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diisopropylaniline (DIPA) is a sterically hindered primary aromatic amine of significant industrial importance, serving as a key precursor for a range of products including agrochemicals, pharmaceuticals, and as a ligand in coordination chemistry.[1][2] Its synthesis is dominated by two principal industrial routes, each defined by a distinct starting material: the direct alkylation of aniline with propylene and the vapor-phase amination of 2,6-diisopropylphenol. This technical guide provides an in-depth analysis of these synthetic pathways, elucidating the causality behind experimental choices, detailing reaction protocols, and offering a comparative assessment to inform process selection and development.
Introduction: The Strategic Importance of 2,6-Diisopropylaniline
The unique molecular architecture of 2,6-diisopropylaniline, characterized by two bulky isopropyl groups flanking the amino moiety, imparts significant steric hindrance.[1] This structural feature is pivotal to its utility, modulating the reactivity of the amine and influencing the stability and catalytic activity of metal complexes when used as a ligand.[3] Consequently, the efficient and selective synthesis of DIPA is a subject of considerable academic and industrial interest. The choice of starting material—aniline versus 2,6-diisopropylphenol—dictates the process chemistry, catalyst technology, and overall economic and environmental profile of the production process.
Synthetic Route I: Alkylation of Aniline with Propylene
The direct alkylation of aniline with propylene represents a major industrial pathway to 2,6-diisopropylaniline.[4] This method is predicated on the principles of Friedel-Crafts alkylation, where the aromatic ring of aniline undergoes electrophilic substitution.[5] The reaction is typically conducted at high temperatures and pressures in the liquid phase, with the choice of catalyst being critical to achieving the desired regioselectivity for the 2,6-disubstituted product over other isomers and poly-alkylated byproducts.[3][6]
The Causality of Ortho-Selectivity: The Role of the Aniline Aluminum Catalyst
A cornerstone of the industrial process is the use of an aluminum anilide catalyst, often generated in situ from aniline and aluminum metal (e.g., foil).[7][8] The remarkable ortho-directing effect of this catalyst system is a consequence of a complex interplay of steric and electronic factors. It is proposed that the aluminum anilide forms a complex with the aniline reactant, where the aluminum center coordinates to the nitrogen atom. This coordination enhances the steric bulk around the amino group, effectively blocking the ortho positions and directing the incoming electrophile (the isopropyl carbocation generated from propylene) to these sites. This steric control is crucial for maximizing the yield of the desired 2,6-isomer.[4][9]
dot
Caption: Synthetic pathway from aniline to 2,6-diisopropylaniline.
Experimental Protocol: High-Pressure Liquid-Phase Alkylation
The following protocol is a representative example of the high-pressure liquid-phase alkylation of aniline.
Materials:
-
Aniline
-
Propylene
-
Aluminum foil
-
High-pressure autoclave reactor equipped with stirring, heating, and pressure controls
-
Distillation apparatus
-
Gas chromatograph for analysis
Procedure:
-
Catalyst Preparation and Reactor Charging: The aniline aluminum catalyst is typically formed in situ. Charge the high-pressure autoclave with aniline and a specified amount of aluminum foil (e.g., 5g for a laboratory-scale reaction).[10]
-
Reaction Execution: Seal the reactor and introduce propylene to achieve the desired molar ratio, typically 1:2 (aniline:propylene).[1] Heat the stirred reaction mixture to 280-290°C.[1] The reaction is carried out for 1-5 hours, during which the pressure is maintained.[1]
-
Work-up and Catalyst Deactivation: After completion, cool the reactor to ambient temperature and carefully vent any excess pressure. The reaction is quenched by the addition of water, which deactivates the catalyst and facilitates its removal as slag.[11]
-
Purification: Separate the organic layer from the aqueous layer. The crude product is then purified by fractional distillation to isolate the 2,6-diisopropylaniline from unreacted aniline, mono-alkylated intermediates, and other poly-alkylated byproducts.[11][12] An alternative purification method involves the formation of an alkyl- or arylsulfonic acid salt of 2,6-diisopropylaniline, which can be recrystallized and then neutralized with an alkali to yield the purified product.[13]
Performance and Limitations
This method can achieve aniline conversion rates exceeding 80%, with selectivity for 2,6-diisopropylaniline greater than 50%.[1] The primary limitations are the need for high-pressure equipment and the co-production of a mixture of alkylated anilines, which necessitates an efficient purification process.
Synthetic Route II: Vapor-Phase Amination of 2,6-Diisopropylphenol
An alternative and highly efficient route to 2,6-diisopropylaniline utilizes 2,6-diisopropylphenol as the starting material.[1] This process involves a vapor-phase catalytic amination, where the hydroxyl group of the phenol is displaced by an amino group from ammonia in the presence of hydrogen.[3]
Catalyst System: The Key to Efficient Amination
The success of this route hinges on the use of a robust and selective heterogeneous catalyst. A commonly employed catalyst system consists of palladium supported on a mixed-oxide carrier, such as magnesia-alumina (Pd/MgO-Al₂O₃) or a lanthanum-promoted magnesia-alumina spinel (Pd-La/spinel).[1][3] The support's properties, including its acidity and surface area, are crucial for catalyst activity and longevity.[14] The palladium component facilitates the hydrogenation/dehydrogenation steps, while the mixed oxide support plays a role in the amination chemistry.
dot
Caption: Synthetic pathway from 2,6-diisopropylphenol to 2,6-diisopropylaniline.
Experimental Protocol: Atmospheric-Pressure Vapor-Phase Catalytic Amination
The following protocol outlines the general procedure for the vapor-phase amination of 2,6-diisopropylphenol.
Materials:
-
2,6-Diisopropylphenol
-
Ammonia gas
-
Hydrogen gas
-
Pd/MgO-Al₂O₃/Al₂O₃ catalyst
-
Fixed-bed reactor (e.g., stainless steel tube) with heating system
-
Condenser and collection system
Procedure:
-
Catalyst Preparation: A Pd/MgO-Al₂O₃/Al₂O₃ catalyst is prepared by impregnating a γ-Al₂O₃ support with an aqueous solution of Mg(NO₃)₂·6H₂O, followed by calcination at 800-1300°C. The resulting MgO-Al₂O₃ support is then impregnated with a solution of PdCl₂ in dilute hydrochloric acid and subsequently dried.[1]
-
Reaction Setup: The catalyst is packed into a stainless steel fixed-bed reactor.[1]
-
Reaction Execution: A gaseous mixture of 2,6-diisopropylphenol, hydrogen, and ammonia is passed over the catalyst bed at atmospheric pressure. The reaction is typically conducted at a temperature of 180-220°C.[1]
-
Product Isolation: The product stream exiting the reactor is cooled to condense the liquid products. The 2,6-diisopropylaniline is then separated from water and other byproducts and purified, typically by distillation.[1]
Performance and Considerations
This method offers high conversion of the starting phenol (up to 98.5%) and good selectivity for 2,6-diisopropylaniline (up to 88.9%).[3] A significant advantage is its operation at atmospheric pressure, which obviates the need for high-pressure equipment.[1] Catalyst deactivation due to coke formation can be a concern over extended operation, but the heterogeneous nature of the catalyst allows for potential regeneration.[15]
Comparative Analysis of Synthetic Routes
The choice between the aniline alkylation and phenol amination routes depends on a multitude of factors, including feedstock availability, capital investment, energy costs, and downstream purification requirements.
| Metric | Aniline Alkylation (Liquid-Phase) | Phenol Amination (Vapor-Phase) | Key Insights |
| Starting Material | Aniline, Propylene | 2,6-Diisopropylphenol, Ammonia, H₂ | Feedstock availability and cost are primary considerations. |
| Reaction Pressure | High (e.g., 6-12 MPa)[3] | Atmospheric[1] | Phenol amination has lower capital and operational costs associated with pressure handling. |
| Reaction Temperature | 280-310°C[3] | 180-220°C[1] | Both processes require significant energy input for heating. |
| Catalyst System | Homogeneous (Aniline Aluminum)[1] | Heterogeneous (e.g., Pd/MgO-Al₂O₃)[1] | Heterogeneous catalysts are generally easier to separate and regenerate. |
| Conversion | >80% (Aniline)[1] | ~98.5% (Phenol)[3] | Phenol amination demonstrates higher starting material conversion. |
| Selectivity to DIPA | >50%[1] | ~88.9%[3] | The phenol route offers significantly higher selectivity, simplifying purification. |
| Key Byproducts | o-isopropylaniline, poly-alkylated anilines[3] | Water, 1,3-diisopropylbenzene[3] | The byproduct profile of the aniline route is more complex. |
| Atom Economy (Ideal) | 100% (Addition reaction)[3] | ~90.7% (Elimination of water)[3] | The aniline alkylation route is theoretically more atom-economical. |
Safety Considerations
Both synthetic routes involve hazardous materials that require careful handling and appropriate personal protective equipment (PPE).
-
Aniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and mutagen and causes serious eye damage.[7][14] All handling should be performed in a well-ventilated fume hood with appropriate gloves and eye protection.[16]
-
Propylene: An extremely flammable gas that may form explosive mixtures with air. It is stored as a compressed gas and can cause frostbite upon contact with the liquid phase.[17][18]
-
2,6-Diisopropylphenol: Harmful if swallowed and causes skin and eye irritation. It is also an irritant to the respiratory system.[19][20]
-
High-Pressure Operations: The aniline alkylation route requires adherence to strict safety protocols for high-pressure reactors to mitigate the risk of catastrophic failure.
Conclusion
The synthesis of 2,6-diisopropylaniline is a mature industrial process with two well-established, competing routes. The direct alkylation of aniline offers the advantage of a theoretically 100% atom economy but is hampered by lower selectivity and the need for high-pressure reaction conditions. In contrast, the vapor-phase amination of 2,6-diisopropylphenol provides higher conversion and selectivity at atmospheric pressure, albeit with a lower theoretical atom economy due to the formation of water as a byproduct. The selection of the optimal synthetic strategy is a complex decision that requires a thorough evaluation of economic, logistical, and safety factors specific to the manufacturing context. Advances in catalysis, particularly in the development of more selective and robust catalysts, will continue to drive innovation in the production of this vital chemical intermediate.
References
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An In-depth Technical Guide to 4-Phenoxyphenyl Isothiocyanate: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 4-phenoxyphenyl isothiocyanate, a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the underlying chemical principles that govern its synthesis, reactivity, and application. The insights provided herein are grounded in established chemical literature and practical laboratory experience to facilitate both conceptual understanding and tangible experimental success.
Core Molecular Profile and Physicochemical Properties
4-Phenoxyphenyl isothiocyanate (CAS No. 3529-87-1) is an aromatic isothiocyanate featuring a diphenyl ether scaffold.[1][2][3] This structure imparts a unique combination of rigidity and conformational flexibility, influencing its interaction with biological targets and its properties as a synthetic intermediate. The defining feature of the molecule is the highly reactive isothiocyanate (-N=C=S) group, an electrophilic moiety that is the cornerstone of its chemical utility.
The rationale for focusing on this compound stems from its role as a key building block. The diphenyl ether core is a common motif in pharmacologically active compounds, valued for its metabolic stability and ability to occupy hydrophobic pockets in protein targets. The isothiocyanate group serves as a reactive handle, enabling covalent modification of proteins or facile construction of complex heterocyclic systems.
Table 1: Physicochemical Properties of 4-Phenoxyphenyl Isothiocyanate
| Property | Value | Source |
| CAS Number | 3529-87-1 | [1][2] |
| Molecular Formula | C₁₃H₉NOS | [3][4] |
| Molecular Weight | 227.28 g/mol | [3] |
| IUPAC Name | 1-isothiocyanato-4-phenoxybenzene | [3] |
| Appearance | Varies; often a powder or solid | [5] |
| Topological Polar Surface Area | 53.7 Ų | [3] |
| Rotatable Bond Count | 3 | [3] |
Spectroscopic Characterization: A Validating Fingerprint
Accurate structural confirmation is the bedrock of any chemical research. For 4-phenoxyphenyl isothiocyanate, a combination of spectroscopic techniques provides an unambiguous identity.
-
Infrared (IR) Spectroscopy : The most salient feature in the IR spectrum is the strong, sharp, and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the 2000–2200 cm⁻¹ region.[6] The absence of a strong N-H stretch (around 3300 cm⁻¹) and the presence of aromatic C-H and C=C stretching bands confirm the core structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show a complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the nine protons of the two phenyl rings. The integration of this region relative to an internal standard confirms the proton count.
-
¹³C NMR : The carbon spectrum is distinguished by the resonance of the isothiocyanate carbon (-N=C =S), which is typically found in the δ 130-140 ppm range. Other notable signals include those for the oxygen-linked aromatic carbons and the remaining aromatic carbons.
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 227).[3][7] The fragmentation pattern can provide further structural confirmation.
Table 2: Key Spectroscopic Data for 4-Phenoxyphenyl Isothiocyanate
| Technique | Key Feature | Typical Range / Value | Rationale |
| IR | -N=C=S Asymmetric Stretch | 2000-2200 cm⁻¹ | Highly characteristic and strong absorption for the isothiocyanate functional group.[6] |
| ¹³C NMR | Isothiocyanate Carbon (-N=C =S) | δ 130-140 ppm | The unique electronic environment of the central carbon in the NCS group results in a downfield shift. |
| MS | Molecular Ion (M⁺) | m/z ≈ 227.04 | Corresponds to the monoisotopic mass of C₁₃H₉NOS.[3] |
Synthesis Methodologies: Building the Core Reagent
The synthesis of aryl isothiocyanates is a well-established field, with several reliable methods. The choice of method often depends on the scale of the reaction, the availability of starting materials, and the tolerance of other functional groups. The most common precursor for 4-phenoxyphenyl isothiocyanate is 4-phenoxyaniline.
Workflow: General Synthesis of 4-Phenoxyphenyl Isothiocyanate
Caption: General synthetic workflow for 4-phenoxyphenyl isothiocyanate from its primary amine precursor.
Protocol 1: Two-Step Synthesis via Dithiocarbamate Intermediate
This method avoids the use of highly toxic thiophosgene and is often preferred for its milder conditions and broader substrate scope.[8][9]
Rationale: This protocol operates on the principle of first forming a stable dithiocarbamate salt by reacting the primary amine with carbon disulfide in the presence of a base. This intermediate is then desulfurized using a suitable reagent to yield the final isothiocyanate. This two-step approach allows for greater control, especially for less reactive or electron-deficient anilines.[8][9]
Methodology:
-
Step 1: Formation of the Dithiocarbamate Salt
-
To a stirred solution of 4-phenoxyaniline (1.0 eq) in a suitable solvent (e.g., aqueous K₂CO₃ solution or CH₂Cl₂), add carbon disulfide (CS₂, 1.5-3.0 eq).[9]
-
If using an organic solvent, add a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 4-20 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).
-
The formation of the dithiocarbamate salt intermediate can often be observed as a precipitate.
-
-
Step 2: Desulfurization to Isothiocyanate
-
Cool the reaction mixture containing the in situ generated dithiocarbamate salt to 0°C in an ice bath.
-
Slowly add a solution of a desulfurizing agent, such as cyanuric chloride (TCT) or phenyl chlorothionoformate, in an appropriate solvent (e.g., CH₂Cl₂).[8][9]
-
Allow the reaction to stir at 0°C for 30-60 minutes, then warm to room temperature.
-
Monitor the reaction by TLC until the intermediate is fully converted to the product.
-
-
Step 3: Workup and Purification
-
Quench the reaction with water and, if necessary, basify the solution with NaOH to a pH >11.[9]
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford pure 4-phenoxyphenyl isothiocyanate.
-
-
Step 4: Validation
-
Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2 (IR, NMR, MS).
-
Determine the melting point and compare it with literature values.
-
Chemical Reactivity: The Electrophilic Hub
The synthetic value of 4-phenoxyphenyl isothiocyanate is derived from the electrophilic character of the central carbon atom in the -N=C=S group. This carbon is susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines.
Reaction with Amines to Form Thioureas
The reaction with amines is the most common and synthetically important transformation of isothiocyanates. It proceeds readily to form N,N'-disubstituted thiourea derivatives, which are valuable scaffolds in drug discovery and agrochemicals.
Mechanism: The reaction is a nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. This is followed by proton transfer to the nitrogen atom of the former isothiocyanate group to yield the stable thiourea product.
Caption: Mechanism for the formation of a thiourea from an amine and an isothiocyanate.
Experimental Considerations:
-
Reaction Conditions: This reaction is typically robust and can be performed at room temperature in a variety of aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).[10]
-
Kinetics: The reaction rate is highly dependent on the nucleophilicity of the amine. Aliphatic amines react much more readily than aromatic amines.[10] For less reactive amines, such as anilines with electron-withdrawing groups, heating or the addition of a non-nucleophilic base like triethylamine (TEA) may be necessary to facilitate the reaction.[10]
-
pH Sensitivity: While the reaction proceeds well under neutral or slightly basic conditions, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic and halting the reaction. At highly alkaline pH (e.g., 9-11), the reaction with amines is favored.[11]
Applications in Drug Development and Beyond
The unique combination of the diphenyl ether core and the reactive isothiocyanate handle makes this compound a valuable tool for researchers.
-
Scaffold for Drug Discovery: 4-Phenoxyphenyl isothiocyanate is a precursor for a wide range of thiourea derivatives that have been investigated for various biological activities, including pesticidal and pharmaceutical applications. The thiourea linkage acts as a stable and effective hydrogen bond donor-acceptor unit, crucial for binding to protein targets.
-
Covalent Probes and Inhibitors: The isothiocyanate group can react with nucleophilic residues on proteins, such as the thiol group of cysteine or the primary amine of lysine, to form stable covalent bonds. This property is exploited in the design of irreversible enzyme inhibitors and chemical biology probes for target identification and validation.
-
Precursor to Heterocycles: Isothiocyanates are versatile intermediates for synthesizing a variety of sulfur- and nitrogen-containing heterocyclic compounds, which are prevalent structures in medicinal chemistry.[12]
Stability, Storage, and Safety
As a reactive electrophile, 4-phenoxyphenyl isothiocyanate requires careful handling and storage to ensure its integrity.
-
Stability: The primary degradation pathway is hydrolysis. The compound is sensitive to moisture and can react with water, especially under basic or acidic conditions or upon prolonged heating, to ultimately form the corresponding amine (4-phenoxyaniline) and release carbonyl sulfide.[13][14][15] Thermal decomposition can also occur at elevated temperatures.[14][16]
-
Storage: To maintain chemical purity, 4-phenoxyphenyl isothiocyanate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4][5] Storage in a desiccator or a controlled-atmosphere glovebox is ideal.
-
Safety and Handling: 4-Phenoxyphenyl isothiocyanate is classified as an irritant.[4] It can cause skin, eye, and respiratory irritation.[4][17] As with many isothiocyanates, it may also be a lachrymator (a substance that causes tearing).[13]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[4][13]
-
Handling: Avoid breathing dust, fumes, or vapors.[4] Ensure all contaminated clothing is removed and washed before reuse.[13]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[4] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to fresh air.[4] Seek medical attention if irritation or other symptoms persist.
-
References
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4-Phenoxyphenyl isothiocyanate | CAS 3529-87-1. (n.d.). Chemical-Suppliers. Retrieved January 14, 2026, from [Link]
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1-Isothiocyanato-4-phenoxybenzene | C13H9NOS | CID 145694. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Phenyl isothiocyanate. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
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Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]
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The Role of Phenyl Isothiocyanate in Advancing Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
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Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. (1973). Chemical Papers. Retrieved January 14, 2026, from [Link]
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Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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4-Methoxyphenyl isothiocyanate | C8H7NOS | CID 75293. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (2013). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
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Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. (1998). PubMed. Retrieved January 14, 2026, from [Link]
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A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). PMC - NIH. Retrieved January 14, 2026, from [Link]
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4-Iodophenyl isothiocyanate. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
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How anyone have experience with reacting amines with phenyl isothiocyanate? (2024). Reddit. Retrieved January 14, 2026, from [Link]
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Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]
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The dietary isothiocyanate sulforaphane is an antagonist of the human steroid and xenobiotic nuclear receptor. (2006). PubMed. Retrieved January 14, 2026, from [Link]
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Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]
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Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
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The Convergence of Silicon and Synthesis: A Technical Guide to the Theoretical and Computational Analysis of Phenylthiourea Analogues
Introduction: The Enduring Versatility of the Phenylthiourea Scaffold
Phenylthiourea and its analogues represent a privileged scaffold in medicinal chemistry and materials science. Characterized by a thiocarbonyl group flanked by two nitrogen atoms, with at least one bearing a phenyl ring, these molecules possess a unique combination of structural rigidity and flexibility. This framework allows for extensive derivatization, enabling the fine-tuning of their physicochemical properties. The ability of the thiourea moiety to act as a hydrogen bond donor and acceptor, as well as a metal chelator, underpins its diverse biological activities.[1][2]
Historically, phenylthiourea derivatives have been investigated for a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] More recently, their application has expanded into fields such as corrosion inhibition for industrial metals.[6][7][8] The core scientific challenge lies in rationally designing novel analogues with enhanced potency and selectivity for a specific application. This is where theoretical studies and computational analysis become indispensable, providing a predictive framework that accelerates the discovery process and reduces the reliance on costly and time-consuming empirical screening.[9][10][11]
This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the key computational methodologies applied to the study of phenylthiourea analogues. We will delve into the causality behind these computational choices, offering field-proven insights into building a robust, self-validating analytical workflow.
Pillar I: Quantum Mechanical Insights with Density Functional Theory (DFT)
At the heart of understanding the intrinsic properties of a molecule lies the distribution of its electrons. Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method to probe the electronic structure of phenylthiourea analogues.[3][12] The choice of DFT, specifically methods like B3LYP, is predicated on its balance of accuracy and computational cost for medium-sized organic molecules.[3][13]
Core Applications of DFT in Phenylthiourea Research:
-
Geometry Optimization: Before any properties can be accurately predicted, the molecule's most stable three-dimensional conformation (its minimum energy state) must be determined. DFT calculations provide optimized bond lengths and angles that can be correlated with experimental data from techniques like X-ray crystallography.[13]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.[3] This is particularly relevant for predicting antioxidant activity and corrosion inhibition potential.[14]
-
Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions.[15] For phenylthiourea analogues, MESP is crucial for identifying sites likely to engage in hydrogen bonding or other non-covalent interactions with biological targets.[13]
Experimental Protocol: DFT Calculation Workflow
-
Structure Generation: Draw the 2D structure of the phenylthiourea analogue using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D format.
-
Input File Preparation: Use a computational chemistry software package (e.g., Gaussian, ORCA). Define the calculation parameters:
-
Method: B3LYP is a commonly used hybrid functional.[3]
-
Basis Set: 6-311++G(d,p) is a robust choice, providing a good description of polarization and diffuse functions, which are important for non-covalent interactions.[3]
-
Calculation Type: Opt for geometry optimization followed by Freq to confirm a true energy minimum (no imaginary frequencies).
-
Solvation Model: If studying the molecule in a specific solvent (e.g., water for biological systems), include a solvent model like the Polarization Continuum Model (PCM).
-
-
Execution: Run the calculation on a high-performance computing cluster.
-
Analysis: Visualize the output using software like GaussView. Analyze the optimized geometry, HOMO/LUMO energy levels, and generate MESP maps.
Pillar II: Elucidating Interactions with Molecular Docking
While DFT provides insights into the intrinsic properties of a ligand, molecular docking predicts how it will interact with a specific biological target, such as an enzyme or receptor.[16][17] This structure-based drug design technique is fundamental to understanding the mechanism of action for many phenylthiourea derivatives, particularly in anticancer and antimicrobial research where specific protein targets are often known.[3][4][18]
The rationale behind docking is to sample a vast number of possible conformations and orientations of the ligand within the binding site of a receptor and to score these poses based on their predicted binding affinity.[15] This allows for the identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex.
Key Insights from Docking Phenylthiourea Analogues:
-
Binding Mode Prediction: Identifies the most probable orientation of the analogue within the active site. For example, docking studies have shown how the thiourea moiety can form critical hydrogen bonds with amino acid residues in enzymes like DNA gyrase or topoisomerase.[4][19]
-
Structure-Activity Relationship (SAR) Rationalization: Explains why certain substitutions on the phenyl ring lead to higher or lower biological activity. For instance, an electron-withdrawing group might enhance an interaction with a positively charged residue in the binding pocket.[20]
-
Virtual Screening: Used to screen large libraries of virtual phenylthiourea analogues against a target protein to prioritize which compounds to synthesize and test experimentally.[16]
Experimental Protocol: Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of the phenylthiourea analogue (often from a DFT optimization).
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation: Define the docking search space by placing a grid box around the known or predicted binding site of the receptor.
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically place the ligand in the grid box, evaluating millions of poses.
-
-
Pose Analysis and Scoring:
-
Analyze the top-ranked poses. The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol).
-
Visualize the ligand-receptor interactions to identify key hydrogen bonds, hydrophobic interactions, and other contacts.
-
Pillar III: Predictive Modeling with Quantitative Structure-Activity Relationships (QSAR)
When the 3D structure of the biological target is unknown, or when researchers want to build a predictive model based on a series of tested compounds, Quantitative Structure-Activity Relationship (QSAR) analysis is the method of choice.[16][21] QSAR is a ligand-based approach that aims to find a statistically significant correlation between the physicochemical properties of a series of molecules and their biological activity.[22]
The core principle is that variations in the biological activity of a set of structurally related compounds (like phenylthiourea analogues) are dependent on variations in their molecular properties.[21][23]
Developing a Robust QSAR Model:
-
Data Set Curation: Assemble a dataset of phenylthiourea analogues with experimentally determined biological activity (e.g., IC50 values). This dataset is then divided into a training set (to build the model) and a test set (to validate it).[24]
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors. These are numerical values that represent different aspects of the molecule's structure and properties:
-
1D/2D Descriptors: Molecular weight, atom counts, topological indices.
-
3D Descriptors: van der Waals volume, surface area.
-
Physicochemical Descriptors: LogP (lipophilicity), polarizability, electronic parameters (e.g., Hammett constants).[21]
-
-
Model Building: Use statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical equation that relates a combination of descriptors to the biological activity.[23]
-
Model Validation: The model's predictive power must be rigorously validated. This involves using the test set (compounds not used to build the model) to see how accurately the model predicts their activity. Statistical metrics like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²) are used to assess the model's quality.[24]
Data Presentation: QSAR Model and Descriptor Data
A well-constructed QSAR model can predict the activity of newly designed compounds before they are synthesized. For example, a study on N-benzoyl-N'-phenylthiourea derivatives against MCF-7 breast cancer cells yielded the following QSAR equation:
Log 1/IC50 = 0.354 π + 0.064[22]
This equation indicates that the lipophilicity (represented by the descriptor π) is the most significant factor influencing the cytotoxic activity for this series of compounds.[21][22]
| Compound | Substituent (R) | Experimental IC50 (µM)[20] | Calculated LogP | π Descriptor |
| 1 | H | 2.83 | 3.50 | 0.00 |
| 2 | 4-CH3 | 1.31 | 4.05 | 0.56 |
| 3 | 4-OCH3 | 1.15 | 3.48 | -0.02 |
| 4 | 4-Cl | 0.49 | 4.21 | 0.71 |
| 5 | 2,4-diCl | 0.31 | 4.92 | 1.42 |
Data synthesized from literature sources for illustrative purposes.[20][22]
Visualizing the Computational Workflow
To ensure a logical and reproducible research pipeline, it is essential to visualize the relationship between these computational methodologies.
Caption: Integrated workflow for computational analysis of phenylthiourea analogues.
Conclusion and Future Directions
The theoretical and computational analysis of phenylthiourea analogues provides a powerful, predictive framework that significantly enhances the efficiency of research and development. By integrating quantum mechanics (DFT), structure-based methods (molecular docking), and statistical modeling (QSAR), scientists can gain a multi-faceted understanding of these versatile molecules. This allows for the rational design of new compounds with improved biological activity or material properties, while simultaneously providing deep insights into their underlying mechanisms of action.
Future advancements will likely involve the increasing use of artificial intelligence and machine learning to develop more sophisticated QSAR models and to analyze the large datasets generated from molecular dynamics simulations, which can provide a dynamic view of ligand-receptor interactions over time.[9][16] The continued synergy between computational prediction and experimental validation will undoubtedly unlock the full potential of the phenylthiourea scaffold in medicine and beyond.
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Methodological & Application
The Versatile Scaffold: Phenylthiourea Derivatives in Modern Medicinal Chemistry
Introduction: The Enduring Relevance of the Phenylthiourea Moiety
In the landscape of medicinal chemistry, the phenylthiourea scaffold has emerged as a privileged structure, a versatile framework upon which a multitude of pharmacologically active agents have been built.[1] Its synthetic accessibility and the ease with which its physicochemical properties can be modulated through substitution have made it a cornerstone in the design of novel therapeutics.[2] This guide delves into the diverse applications of phenylthiourea derivatives, offering insights into their mechanisms of action, and providing detailed protocols for their synthesis and biological evaluation. The inherent ability of the thiourea group (–NH–C(S)–NH–) to form stable hydrogen bonds and coordinate with metal ions is central to its biological activity, allowing for interactions with a wide array of biological targets.[3]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to provide not only a theoretical understanding but also practical, field-proven methodologies for harnessing the potential of this remarkable class of compounds.
I. Anticancer Applications: Targeting Cell Proliferation and Survival
Phenylthiourea derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[6][7]
A. Mechanism of Action: Induction of Apoptosis
A primary mechanism through which phenylthiourea derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis.[6] Studies have shown that certain halogenated bis-phenylthiourea derivatives are potent activators of apoptosis in various cancer cell lines, including colon (SW480) and leukemia (K-562) cells.[6][8] This pro-apoptotic effect is often mediated by the activation of caspases, a family of proteases that play a central role in the execution of the apoptotic program.[6][7] Specifically, a significant increase in the activation of caspase-3 and caspase-7 has been observed in response to treatment with these compounds.[6]
Furthermore, some derivatives have been shown to increase the production of reactive oxygen species (ROS) in tumor cells, which can lead to oxidative stress and further contribute to the induction of apoptosis.[6]
Caption: General workflow for screening phenylthiourea derivatives as enzyme inhibitors.
V. Synthesis of Phenylthiourea Derivatives
The synthesis of N-substituted phenylthiourea derivatives is typically straightforward and can be achieved through several methods. [2][9][10][11][12]
A. General Synthesis from Aniline and Ammonium Thiocyanate
A common method involves the reaction of an aniline with ammonium thiocyanate in the presence of an acid. [2][9]
1. Reaction Setup:
-
In a round-bottom flask, combine 0.1 mole of aniline, 9 mL of concentrated HCl, and 25 mL of water.
-
Heat the solution at 60-70°C for 1 hour. [2] 2. Addition of Thiocyanate:
-
Cool the mixture for about 1 hour.
-
Slowly add 0.1 mole of ammonium thiocyanate to the solution. [2] 3. Reflux and Precipitation:
-
Reflux the reaction mixture for 4 hours.
-
Add 20 mL of water while stirring continuously to induce crystallization. [2] 4. Isolation and Purification:
-
Filter the solid product and wash it with cold water.
-
Dry the product to obtain phenylthiourea. [2]
VI. Quantitative Data Summary
The following table summarizes the biological activity of selected phenylthiourea derivatives.
| Compound | Assay Type | Target/Cell Line | Activity (IC₅₀/MIC) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Cytotoxicity | SW620 (Metastatic Colon Cancer) | 1.5 µM | [13] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Cytotoxicity | K-562 (Chronic Myelogenous Leukemia) | 6.3 µM | [13] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Cytotoxicity | MCF-7 (Breast Cancer) | 33.3 µM | [13] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Cytotoxicity | T47D (Breast Cancer) | 27.5 µM | [13] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Cytotoxicity | HeLa (Cervical Cancer) | 29.5 µM | [13] |
| Phenylthiourea Derivative 3c | Enzyme Inhibition | PvdP Tyrosinase | 0.57 µM | [14] |
Conclusion
Phenylthiourea derivatives represent a rich and enduring source of inspiration for medicinal chemists. Their structural simplicity, coupled with their diverse and potent biological activities, ensures their continued relevance in the quest for novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to further explore the vast potential of this remarkable chemical scaffold.
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REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA - IJCRT.org. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]
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Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase - ResearchGate. [Link]
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Synthesis and antimicrobial activities of substituted phenylthioureas - JOCPR. [Link]
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Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis - Journal of Pharmacy & Pharmacognosy Research. [Link]
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Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - MDPI. [Link]
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Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC - NIH. [Link]
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Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation - PubMed. [Link]
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Antiviral Activity of N-Phenyl-N′-Aryl- or Alkylthiourea Derivatives in Coxsackie Virus Infections in Mice - NIH. [Link]
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Thiourea derivatives as specific inhibitors of picorna viruses - PubMed. [Link]
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Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - NIH. [Link]
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Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis - MDPI. [Link]
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Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - MDPI. [Link]
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Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC. [Link]
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Structure-activity relationship of diphenylthiourea antivirals - PubMed. [Link]
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High-yield synthesis of 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea
An Application Note and Protocol for the High-Yield Synthesis of 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea (Diafenthiuron)
Abstract
This document provides a comprehensive guide for the high-yield synthesis of 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea, a compound widely known as the insecticide and acaricide Diafenthiuron.[1][2] Traditional methods for synthesizing unsymmetrical thioureas often involve multiple steps, harsh conditions, or the use of hazardous reagents. The protocol detailed herein is based on a streamlined, two-step process that proceeds under mild conditions, utilizes readily available materials, and achieves a high overall yield (≥81%) with excellent purity (≥96%).[3] The method involves the in-situ formation of a dithiocarbamate salt from 4-phenoxy-2,6-diisopropylaniline, followed by direct reaction with tert-butylamine. This application note is intended for researchers, process chemists, and drug development professionals seeking a robust and scalable method for producing this important molecule.
Introduction to Diafenthiuron and Thiourea Synthesis
1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea is a pro-insecticide that, upon in-vivo metabolism, converts to its active carbodiimide form, which inhibits mitochondrial ATP synthase. Its unique structure, featuring a sterically hindered N,N'-disubstituted thiourea core, presents specific synthetic challenges.
Thiourea derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[4][5][6] The most common synthetic route involves the reaction of an amine with an isothiocyanate.[7][8] However, this approach requires the preparation and handling of isothiocyanates, which can be unstable or toxic. Alternative methods, such as the one presented here, offer significant advantages in terms of operational simplicity, safety, and efficiency.[3]
Synthetic Strategy and Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections at the thiocarbonyl group (C=S), leading to two main synthetic precursors: 4-phenoxy-2,6-diisopropylaniline and a suitable C1 synthon.
Caption: Retrosynthetic analysis of the target thiourea.
The chosen forward synthesis strategy is a highly efficient one-pot, two-step reaction that circumvents the need to isolate an isothiocyanate intermediate.[3]
-
Step A: Dithiocarbamate Salt Formation: 4-phenoxy-2,6-diisopropylaniline reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt. This reaction is typically fast and proceeds cleanly at ambient temperatures.
-
Step B: Thiourea Formation: The in-situ generated dithiocarbamate intermediate is then treated with tert-butylamine. A condensation reaction occurs, eliminating a molecule of hydrogen sulfide (which is scavenged by the base) to yield the final thiourea product.
Preparation of Key Intermediate: 4-Phenoxy-2,6-diisopropylaniline
While 4-phenoxy-2,6-diisopropylaniline can be sourced commercially, its synthesis is a critical prerequisite for the overall process. A robust laboratory-scale synthesis can be achieved via a multi-step sequence starting from 2,6-diisopropylaniline.
-
Nitration of 2,6-Diisopropylaniline: The starting aniline is nitrated using a mixture of nitric and sulfuric acids. The bulky ortho-isopropyl groups provide powerful steric hindrance, directing the electrophilic substitution almost exclusively to the para-position to yield 2,6-diisopropyl-4-nitroaniline with high regioselectivity.[9][10]
-
Reduction of the Nitro Group: The resulting nitroaniline is then reduced to the corresponding diamine, 4-amino-2,6-diisopropylaniline, using standard reduction methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl).
-
Diaryl Ether Formation: The final phenoxy group is introduced via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, coupling the 4-amino-2,6-diisopropylaniline with a suitable phenylating agent like iodobenzene or phenol.[11][12][13]
High-Yield Synthesis Protocol
This protocol is adapted from a patented method designed for scalability and high efficiency.[3]
Principle and Mechanism
The reaction proceeds through a nucleophilic attack of the primary aniline onto carbon disulfide, facilitated by a base which deprotonates the aniline, increasing its nucleophilicity. The resulting dithiocarbamate is a stable intermediate. The subsequent addition of tert-butylamine initiates a second nucleophilic attack on the thiocarbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating H₂S and forming the thermodynamically stable thiourea product.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Phenoxy-2,6-diisopropylaniline | ≥98% Purity | Commercial | Key starting material. |
| Carbon Disulfide (CS₂) | ACS Reagent, ≥99.9% | Sigma-Aldrich | Use in a well-ventilated fume hood. |
| Triethylamine (TEA) or other organic base | Anhydrous, ≥99.5% | Acros Organics | Acts as a base and can be a solvent. |
| tert-Butylamine | ≥99.0% | TCI Chemicals | Can be used in excess as the solvent. |
| Toluene | Anhydrous, 99.8% | Fisher Scientific | Primary reaction solvent. |
| Hydrochloric Acid (HCl) | 2M Aqueous Solution | J.T. Baker | For work-up and neutralization. |
| Ethyl Acetate | HPLC Grade | VWR Chemicals | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | For drying the organic phase. |
Step-by-Step Protocol
Caption: Experimental workflow for the high-yield synthesis.
Procedure:
-
Step A: Formation of Dithiocarbamate Intermediate
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-phenoxy-2,6-diisopropylaniline (1.0 equiv).
-
Add anhydrous toluene (approx. 10 mL per gram of aniline) followed by an organic base such as triethylamine (1.5 equiv).[3]
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Slowly add carbon disulfide (1.2 equiv) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for an additional 1-2 hours. The formation of the dithiocarbamate salt may be observed as a change in color or viscosity.
-
-
Step B: Thiourea Formation
-
To the reaction mixture containing the in-situ generated dithiocarbamate, add tert-butylamine (2.0-3.0 equiv). Alternatively, tert-butylamine can be used as the solvent for this step.[3]
-
Continue stirring the reaction mixture at room temperature (20-25 °C) for 4-6 hours.[3]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Purification and Work-up
-
Upon reaction completion, transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, 2M HCl (to remove excess amines), and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the final product as a white or off-white crystalline solid.
Characterization and Quality Control
The identity and purity of the synthesized 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid. |
| Yield | ≥81% (based on 4-phenoxy-2,6-diisopropylaniline).[3] |
| Purity (HPLC) | ≥96%.[3] |
| Melting Point | Consistent with literature values (check specific polymorph). |
| ¹H NMR | Peaks corresponding to tert-butyl protons, isopropyl methine and methyl protons, and aromatic protons in the correct integration ratios. |
| ¹³C NMR | Resonances for the thiocarbonyl (C=S) carbon (typically ~180 ppm), and all other unique aliphatic and aromatic carbons. |
| FT-IR (cm⁻¹) | N-H stretching (~3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), C=S stretching (~1250-1350 cm⁻¹), and C-O-C stretching for the diaryl ether. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight (C₂₃H₃₂N₂OS, MW ≈ 384.6 g/mol ). |
| Crystal Data | The molecular structure has been confirmed by single-crystal X-ray diffraction, showing a dihedral angle of 73.18 (6)° between the phenyl and diisopropyl benzene rings.[1] |
Troubleshooting and Safety Considerations
-
Low Yield: May result from incomplete reaction or loss during work-up. Ensure anhydrous conditions and monitor reaction completion carefully. The purity of the starting aniline is critical.
-
Side Products: Potential side reactions can be minimized by maintaining the recommended temperature profile, especially during the addition of CS₂.
-
Safety: Carbon disulfide (CS₂) is highly flammable, volatile, and toxic. All operations involving CS₂ must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. tert-Butylamine and triethylamine are corrosive and have strong odors; handle with care.
Conclusion
The described protocol offers a highly efficient, scalable, and operationally simple method for the synthesis of 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea. By utilizing an in-situ generated dithiocarbamate intermediate, this approach avoids the use of hazardous isothiocyanates while achieving excellent yields and high product purity under mild reaction conditions. This makes it an attractive method for both academic research and industrial production.
References
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Stiasni, N., & Veverková, E. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central, PMC5627341. Retrieved from [Link]
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Scattolin, T., Klein, A., & Schoenebeck, F. (2020). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 22(15), 6099–6103. Retrieved from [Link]
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(n.d.). A convenient synthesis of some diarylurea and thiourea derivatives as antimicrobial compounds. SlideShare. Retrieved from [Link]
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García-Herrero, A., et al. (2009). Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling. PubMed, 19700346. Retrieved from [Link]
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(n.d.). Preparation of 2,6-Diisopropylaniline PDF. Scribd. Retrieved from [Link]
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Logemann, F. M., et al. (2020). Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. Taylor & Francis Online. Retrieved from [Link]
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Yaqeen, A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Retrieved from [Link]
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Naz, S., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. Retrieved from [Link]
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Mohamed, S. K., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. National Institutes of Health (NIH). Retrieved from [Link]
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(n.d.). (PDF) A Convenient Synthesis of Some Diarylurea and Thiourea Derivatives as Antimicrobial Compounds. ResearchGate. Retrieved from [Link]
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Jeon, Y., et al. (2014). (PDF) Diafenthiuron: 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea. ResearchGate. Retrieved from [Link]
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Zilla, M. K., & Mahajan, S. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. National Institutes of Health (NIH). Retrieved from [Link]
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Stasiak, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. Retrieved from [Link]
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Application Note & Protocol: Microwave-Assisted Thiourea Synthesis
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of microwave-assisted thiourea synthesis. Thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications.[1][2] Microwave-assisted organic synthesis (MAOS) offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced energy efficiency, aligning with the principles of green chemistry.[3][4][5][6][7][8] This guide details the underlying principles, provides a step-by-step protocol for a representative synthesis, outlines critical safety considerations, and presents a framework for reaction optimization.
Introduction: The Rationale for Microwave Synthesis
Traditional methods for synthesizing thioureas, often involving the reaction of amines with isothiocyanates, typically require prolonged heating under reflux conditions, sometimes for several hours.[3][9] Microwave chemistry revolutionizes this process by utilizing dielectric heating. Unlike conventional methods that transfer heat via conduction and convection from an external source, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample volume.[5][10] This "in-core" heating results in a significant acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[3][9][11]
Key Advantages of Microwave-Assisted Thiourea Synthesis:
-
Rate Acceleration: Drastic reduction in reaction times.[3][7][9]
-
Higher Yields: Often provides improved product yields compared to conventional methods.[1][3][4][6]
-
Energy Efficiency: Direct energy transfer to the reactants is more efficient than heating the entire apparatus.[5][7]
-
Greener Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more environmentally friendly processes.[5][7]
Reaction Mechanism and Principles
The most common route for thiourea synthesis is the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of an isothiocyanate.[12]
Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon of the isothiocyanate group. This is followed by proton transfer to the nitrogen of the isothiocyanate, yielding the final thiourea product. Microwave irradiation accelerates this process by increasing the kinetic energy of the reactant molecules.
Below is a diagram illustrating the general reaction mechanism.
Caption: General mechanism for thiourea synthesis.
Experimental Setup and Protocol
This section provides a detailed protocol for the synthesis of a representative N,N'-disubstituted thiourea using a dedicated laboratory microwave reactor.
Essential Equipment and Materials
-
Microwave Synthesizer: A dedicated laboratory microwave reactor equipped with pressure and temperature monitoring is mandatory for safety and reproducibility.[13][14] Domestic microwave ovens should never be used for chemical synthesis due to the lack of safety features and the risk of explosion.[13][15]
-
Microwave Process Vials: Use only vials specifically designed for high-pressure microwave synthesis.[14]
-
Magnetic Stir Bars: To ensure even heating and prevent localized superheating.[13]
-
Reagents:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves are essential.[16]
Step-by-Step Protocol
The following protocol is adapted from a procedure for synthesizing 1-(naphthalene-1-yl)-3-(o-tolyl)thiourea.[3]
-
Reagent Preparation: In a dedicated 10-20 mL microwave process vial, add a magnetic stir bar.
-
Add the amine (e.g., o-toluidine, 2.0 mmol) and the isothiocyanate (e.g., naphthyl isothiocyanate, 2.0 mmol).
-
Add a suitable solvent (e.g., 5 mL of dichloromethane or ethanol). Alternatively, for a solvent-free approach, the neat reactants can be mixed.[1]
-
Vial Sealing: Securely seal the vial using a Teflon septum and an aluminum crimp cap. Ensure the seal is tight to withstand the pressure generated during heating.[14]
-
Microwave Reactor Setup:
-
Initiate Synthesis: Start the microwave irradiation program. The instrument will monitor the temperature and pressure in real-time.
-
Cooling: After the irradiation is complete, the vial must be cooled to a safe temperature (typically below 50°C) before it is removed from the reactor.[14] Most modern reactors have an automated cooling system.
-
Work-up and Purification:
-
Once cooled, carefully open the vial in a fume hood.
-
The product may precipitate out of the solution. If so, it can be collected by vacuum filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Characterization: Confirm the structure and purity of the synthesized thiourea using standard analytical techniques such as NMR, IR spectroscopy, and melting point analysis.
The experimental workflow is summarized in the diagram below.
Caption: Workflow for microwave-assisted thiourea synthesis.
Key Parameters and Optimization
Systematic optimization is crucial for achieving high yields and purity.
| Parameter | Typical Range | Rationale & Expert Insights |
| Temperature | 80 - 160 °C | Higher temperatures dramatically increase reaction rates. Start about 10-20°C above the conventional reflux temperature. Be mindful of reagent stability at elevated temperatures.[11][17] |
| Time | 2 - 30 min | Microwave reactions are rapid. Prolonged heating can lead to byproduct formation. Monitor reaction progress by TLC to determine the optimal time.[3][9] |
| Power | 100 - 400 W | Use sufficient power to reach the target temperature quickly. For sealed-vessel reactions, a fixed temperature setting is generally preferred over a fixed power setting for better control. |
| Solvent | Dichloromethane, Ethanol, DMF, or Solvent-free | The choice of solvent affects the heating rate and solubility of reactants. Polar solvents absorb microwave energy efficiently. Solvent-free conditions are ideal for green chemistry but require careful mixing.[5] |
| Reactant Ratio | 1:1 (Amine:Isothiocyanate) | A stoichiometric ratio is typically effective. Excess of one reagent may be used to drive the reaction to completion if one is particularly volatile or less reactive. |
Safety: A Non-Negotiable Priority
Microwave reactors operate at high temperatures and pressures, necessitating strict adherence to safety protocols.[18]
-
Dedicated Equipment: Only use microwave reactors designed for chemical synthesis.[13][16] These units have built-in safety interlocks, pressure monitors, and emergency venting systems.[15]
-
Vessel Integrity: Always inspect microwave vials for cracks or defects before use. Never exceed the recommended fill volume (typically no more than 2/3 full).[18]
-
Pressure Awareness: Be aware of the potential for rapid pressure increases, especially with volatile solvents.[19] Modern reactors control this, but understanding the potential is crucial.
-
Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents to understand their specific hazards and stability at high temperatures.[13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[16] Use thermal gloves when handling hot reaction vessels.[18]
-
No Metals: Do not place any metal objects (spatulas, aluminum foil, etc.) inside the microwave cavity, as this can cause arcing and create a fire hazard.[15][18]
Conclusion
Microwave-assisted synthesis is a powerful and efficient method for the rapid production of thiourea derivatives. By leveraging the principles of direct dielectric heating, researchers can significantly shorten reaction times, improve yields, and adopt greener synthetic strategies. Adherence to the detailed protocols and stringent safety measures outlined in this guide will enable scientists to safely and effectively implement this technology in their drug discovery and development workflows.
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- Wiley Online Library. Solvent‐Free Synthesis of Heterocyclic Thioureas Using Microwave Technology.
- Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2-amino-4-substituted.
- Malaysian Journal of Chemistry. A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl).
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Application Note: A Multi-Modal Approach to the Purity Assessment of Thiourea Compounds
Abstract
This application note provides a comprehensive guide to the analytical techniques essential for determining the purity of thiourea and its derivatives. Thiourea-based compounds are pivotal in pharmaceuticals, agriculture, and organic synthesis, making their purity a critical parameter for safety, efficacy, and quality.[1][2] This document details the principles and step-by-step protocols for several core analytical methods, including High-Performance Liquid Chromatography (HPLC), spectroscopic techniques (UV-Vis, FTIR), and thermal analysis (TGA/DSC). The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, method validation, and data interpretation in accordance with regulatory expectations.[3][4]
Introduction: The Imperative for Purity Analysis
Thiourea, SC(NH₂)₂, and its derivatives are a class of organosulfur compounds with significant biological and chemical versatility.[5] They serve as precursors in the synthesis of pharmaceuticals, act as catalysts, and are used in applications ranging from metal extraction to photography.[2][6] The biological activity and safety profile of any thiourea-based active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities can arise from multiple sources, including the synthetic route (e.g., residual starting materials, by-products like ammonium thiocyanate) or degradation (e.g., oxidation or thermal decomposition products).[7][8][9]
Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over impurities in substances for pharmaceutical use.[3][10][11] Therefore, a robust, multi-modal analytical strategy is not merely best practice but a regulatory necessity. This guide explains the causality behind selecting specific techniques and provides validated protocols to ensure trustworthy and reproducible purity assessments.
Strategic Workflow for Purity Assessment
A comprehensive purity analysis follows a logical progression from identity confirmation to quantification of the main component and profiling of related substances (impurities). The choice of technique is dictated by the specific question being answered—be it identity, overall purity, or the level of a specific impurity.
Caption: Logical workflow for comprehensive purity assessment of thiourea compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. It is unparalleled for separating the main thiourea compound from closely related structural analogues and degradation products.
Principle of the Method
Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) retains analytes, which are then eluted by a polar mobile phase. More hydrophobic compounds are retained longer, leading to separation. Detection is typically performed using a UV detector set to a wavelength where the thiourea chromophore absorbs strongly.[12]
Application and Causality
For thiourea and its derivatives, RP-HPLC is ideal because these molecules possess moderate polarity, allowing for excellent retention and separation on standard C18 columns.[12] The thiocarbonyl (C=S) group provides a strong UV chromophore, with a maximum absorbance (λmax) typically around 236 nm, enabling sensitive detection.[12][13] By adjusting the mobile phase composition (e.g., the ratio of acetonitrile to an aqueous buffer), the elution of impurities can be fine-tuned to achieve baseline separation from the main peak, which is critical for accurate quantification.
Experimental Protocol: Purity by RP-HPLC
This protocol is a validated starting point for the analysis of thiourea. It may require optimization for specific derivatives.
-
Instrumentation & Columns:
-
Reagents and Mobile Phase:
-
Acetonitrile (HPLC Grade).
-
Deionized Water (18.2 MΩ·cm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water. A common starting point is 40:60 (v/v).[15] For separating multiple thiourea derivatives, a gradient elution or the addition of a buffer like phosphoric acid may be necessary.[16]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 236 nm.[12]
-
Column Temperature: 25 °C.[15]
-
Injection Volume: 10 µL.[6]
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of thiourea reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to create a 100 µg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the thiourea test sample and prepare a 100 µg/mL solution in the same manner as the standard.
-
-
Analysis and Calculation:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the calibration standards and the test sample.
-
Assay (% Purity): Calculate the purity of the test sample by comparing its peak area to the calibration curve generated from the reference standards.
-
Purity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
-
Related Substances: Calculate the percentage of each impurity using area normalization, assuming a response factor of 1.0 unless otherwise determined.
-
Impurity (%) = (Area_Impurity / Total_Area_All_Peaks) * 100
-
-
Method Validation Summary
A robust HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[4]
| Parameter | Typical Acceptance Criteria | Common Result for Thiourea |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | R² > 0.9991 over 1-100 µg/mL[15][17] |
| Accuracy | 98.0% - 102.0% recovery | 102.19% spiked recovery demonstrated[17] |
| Precision (RSD) | Repeatability RSD ≤ 2.0% | < 2.0% for replicate injections[17] |
| LOD | S/N Ratio ≥ 3:1 | ~0.026 µg/mL[15] |
| LOQ | S/N Ratio ≥ 10:1 | ~0.08 µg/mL[18] |
| Specificity | Peak purity index > 0.99; no interference from blank/placebo | Baseline resolution of known impurities |
Spectroscopic Techniques
Spectroscopic methods are invaluable for identity confirmation and orthogonal quantification.
UV-Visible Spectroscopy
-
Principle & Application: Measures light absorption to quantify the concentration of an analyte in a solution. It is a rapid and simple method for an assay of the bulk thiourea compound but lacks the specificity to resolve impurities.[17]
-
Protocol:
-
Prepare a standard solution of thiourea in water or methanol.
-
Scan from 200-400 nm to confirm the λmax is at ~236 nm.[13]
-
Prepare a calibration curve by measuring the absorbance of several standards of known concentration at 236 nm.
-
Measure the absorbance of the test sample and determine its concentration from the calibration curve.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle & Application: Provides a molecular "fingerprint" by measuring the vibrations of chemical bonds. It is a powerful tool for confirming the identity of a thiourea compound and is a standard test in most pharmacopoeias.[19] While not typically quantitative, it can reveal gross contamination if an impurity has unique and strong IR absorption bands.
-
Protocol:
-
Record the FTIR spectrum of the sample from 4000 to 400 cm⁻¹.[19]
-
Confirm the presence of characteristic peaks:
-
Compare the resulting spectrum against a reference standard spectrum. The peak positions and relative intensities should match.
-
Thermal Analysis Techniques
Thermal methods like TGA and DSC are used to investigate thermal stability, decomposition pathways, and polymorphism.
Caption: Relationship between thermal events in DSC and TGA for thiourea.
-
Principle & Application:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine melting point, which is a key indicator of purity. Impurities typically depress and broaden the melting endotherm.[21]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to assess thermal stability and quantify non-volatile impurities (like inorganic salts) which will remain as residue after the organic compound decomposes.[22][23]
-
-
Protocol:
-
Accurately weigh 3-9 mg of the sample into an aluminum (for DSC) or alumina (for TGA) crucible.[21]
-
Place the crucible in the instrument furnace.
-
Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min.
-
For DSC: Record the heat flow to identify the onset and peak temperature of the melting endotherm. Thiourea typically melts around 175-180 °C.[21]
-
For TGA: Record the mass loss. Thiourea decomposition often begins around 180-187 °C, with major mass loss occurring above this temperature, corresponding to the release of gases like ammonia (NH₃) and carbon disulfide (CS₂).[7][21][22]
-
Conclusion
The purity assessment of thiourea compounds requires a multifaceted analytical approach. HPLC stands out as the primary technique for both assay and the quantification of related substances due to its superior separating power and sensitivity. This should be complemented by spectroscopic methods like FTIR for unequivocal identity confirmation and thermal analysis (DSC/TGA) to verify physical properties like melting point and thermal stability. Each method provides a unique and critical piece of data, and when used in concert as outlined in this guide, they form a self-validating system that ensures the quality, safety, and integrity of the thiourea compound. All methods must be properly validated for their intended purpose to generate reliable and defensible data.[24][25]
References
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- Application Note: HPLC Purification of Thiourea Derivatives. Benchchem.
- a photometric titration method for the determination of thiourea function and its application to the analysis. IJATES.
- Mechanism of thermal decomposition of thiourea derivatives. ResearchGate.
- HPLC Method for Analysis of Thiourea on Primesep P Column. SIELC Technologies.
- Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Jetir.Org.
- Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B - ACS Publications.
- QUANTITATIVE DETERMINATION OF THIOUREA & SOME OF ITS DERIVATIVES WITH NBSA REAGENT. troindia.
- Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. Request PDF.
- Quantitative oxidation of thiourea and some of its derivatives with ammonium hexanitratocerate(IV) reagent in nitric acid medium at micro scale. ResearchGate.
- Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Request PDF - ResearchGate.
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- Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal.
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- Thiourea Method number: PV2059. OSHA.
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- Analytical method validation: A brief review. ResearchGate.
- USP/EP Guide. Phenomenex.
- Method for simultaneously detecting thiourea and dulcin in flavor and fragrance by using high performance liquid chromatography. Google Patents.
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- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe.
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Application Notes and Protocols for In Vitro Biological Activity Screening of Novel Thioureas
Introduction: The Versatility of the Thiourea Scaffold in Drug Discovery
Thiourea and its derivatives represent a class of organic compounds with remarkable structural flexibility and a broad spectrum of biological activities. The presence of a thione group (C=S) and two amino groups provides a scaffold capable of forming numerous hydrogen bonds and coordinating with metal ions, making thiourea derivatives potent inhibitors of various enzymes and modulators of cellular pathways.[1][2] This versatility has led to their investigation as potential therapeutic agents in diverse areas, including oncology, infectious diseases, and neurology.[3][4]
This comprehensive technical guide provides detailed protocols and insights for the in vitro screening of novel thiourea compounds. It is designed for researchers, scientists, and drug development professionals, offering a framework for assessing anticancer, antimicrobial, and enzyme inhibitory activities. The protocols herein are presented not merely as a sequence of steps, but with a focus on the underlying principles and the rationale behind key experimental choices, ensuring a robust and self-validating screening cascade.
Part 1: Anticancer Activity Screening
The evaluation of novel thiourea derivatives for anticancer properties is a cornerstone of their therapeutic development.[1] Numerous studies have demonstrated the potent cytotoxic effects of thioureas against a variety of cancer cell lines.[5][6] The initial screening typically involves assessing the compound's ability to inhibit cell proliferation or induce cell death. Two widely adopted, robust, and complementary colorimetric assays for this purpose are the Sulforhodamine B (SRB) assay and the MTT assay.
Rationale for Assay Selection: SRB vs. MTT
While both the SRB and MTT assays are used to measure cytotoxicity, they operate on different principles, and the choice between them can impact the interpretation of results.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of mitochondria.[7] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[9]
-
Sulforhodamine B (SRB) Assay: This assay is based on the quantification of total cellular protein content.[10] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under acidic conditions.[11] The amount of bound dye is directly proportional to the cell mass.[12]
Key Advantages of the SRB Assay over the MTT Assay:
-
Independence from Metabolic State: The SRB assay is not dependent on the metabolic activity of the cells, making it less susceptible to interference from compounds that may alter mitochondrial function without being cytotoxic.[13]
-
Higher Sensitivity and Linearity: The SRB assay often provides better linearity with cell number and can be more sensitive, with a resolution of 1000-2000 cells per well.[10][13]
-
Endpoint Stability: The stained protein in the SRB assay is stable, and the plates can be stored for extended periods before reading.[14][15] In contrast, the formazan crystals in the MTT assay require solubilization and the signal is less stable.[13]
-
Cost-Effectiveness and Simplicity: The SRB assay is generally more cost-effective and involves a simpler staining procedure.[9][11]
Given these advantages, the SRB assay is often preferred for large-scale, high-throughput screening of novel compounds.[10]
Rationale for Cancer Cell Line Selection
The choice of cancer cell lines is critical for obtaining clinically relevant data.[16] It is advisable to screen novel compounds against a panel of cell lines representing different tumor types to assess the breadth of activity.[17][18] When a specific molecular target is hypothesized for the thiourea derivatives, cell lines should be chosen based on the expression levels and genetic status of that target.[16] Publicly available databases such as the Cancer Cell Line Encyclopedia (CCLE) can provide valuable information on the genomic and proteomic characteristics of various cell lines.[5]
Experimental Workflow: Anticancer Screening
The following diagram illustrates a typical workflow for the initial anticancer screening of novel thiourea compounds.
Caption: Workflow for anticancer activity screening using the SRB assay.
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods for cytotoxicity screening.[11]
Materials:
-
Novel thiourea compounds
-
Selected adherent cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Washing solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase using trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the thiourea compounds in complete medium.
-
Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 to 72 hours.
-
-
Cell Fixation:
-
Carefully remove the medium.
-
Gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells.
-
Incubate at 4°C for at least 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of approximately 515 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated using the following formula: % Inhibition = 100 - ((OD_treated - OD_blank) / (OD_control - OD_blank)) * 100 The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Part 2: Antimicrobial Activity Screening
Thiourea derivatives have been reported to possess significant activity against a range of pathogenic bacteria and fungi.[19][20][21] The initial screening for antimicrobial activity is typically performed to determine the minimum inhibitory concentration (MIC) of the novel compounds.
Rationale for Assay Selection: Broth Microdilution vs. Agar Disk Diffusion
-
Agar Disk Diffusion (Kirby-Bauer) Method: This is a qualitative or semi-quantitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism.[1][22] The compound diffuses into the agar, and if it is effective, a zone of growth inhibition will be observed around the disk.[23] The diameter of this zone is proportional to the susceptibility of the microorganism.[24]
-
Broth Microdilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][25] The assay is performed in 96-well microplates with serial dilutions of the compound.[14][26][27]
Advantages of Broth Microdilution for Screening:
-
Quantitative Results: It provides a precise MIC value, which is more informative than the qualitative result of the disk diffusion method.[25]
-
High-Throughput: The microplate format is well-suited for screening a large number of compounds simultaneously.[14]
-
Standardization: The method is well-standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[26]
While disk diffusion is a simpler and less expensive method for preliminary screening, broth microdilution is the gold standard for determining MIC values and is recommended for a more thorough evaluation of novel compounds.[25][28][29]
Selection and Importance of Quality Control Strains
The use of standard quality control (QC) strains is essential for ensuring the accuracy and reproducibility of antimicrobial susceptibility testing.[4][30] These are well-characterized strains with known susceptibility profiles. Commonly used QC strains include:
-
Staphylococcus aureus ATCC 25923 or ATCC 29213 (Gram-positive)
-
Escherichia coli ATCC 25922 (Gram-negative)
-
Pseudomonas aeruginosa ATCC 27853 (Gram-negative, non-fermenter)
-
Enterococcus faecalis ATCC 29212 (Gram-positive)
-
Candida albicans ATCC 90028 (Yeast)
Testing these strains in parallel with the experimental compounds validates the test system, including the medium, inoculum density, and incubation conditions.[27][30]
Experimental Workflow: Antimicrobial Screening
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is based on the CLSI guidelines.[14]
Materials:
-
Novel thiourea compounds
-
Test microorganisms (including QC strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well U-bottom microplates
-
0.5 McFarland turbidity standard
-
Standard antibiotic (e.g., ampicillin, gentamicin, fluconazole) as a positive control
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 50 µL of sterile broth to all wells of a 96-well microplate.
-
Add 50 µL of the 2x concentrated stock solution of the thiourea compound to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the compound.
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted microbial suspension to each well, resulting in a final volume of 100 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated broth without any compound.
-
Sterility Control: A well containing 100 µL of uninoculated broth.
-
Positive Control: A row with a standard antibiotic.
-
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 16-20 hours for most bacteria (24-48 hours for fungi).
-
-
MIC Determination:
Interpretation of Results: The MIC value is reported in µg/mL.[28] This value can be compared to established breakpoints (if available) to classify the microorganism as susceptible, intermediate, or resistant.[15][30] For novel compounds, the MIC provides a quantitative measure of their potency against the tested microorganisms.
Part 3: Enzyme Inhibition Screening
Thiourea derivatives are known to inhibit a variety of enzymes by interacting with metal ions in the active site or through hydrogen bonding with key amino acid residues.[1] Key enzyme targets for thioureas include urease, carbonic anhydrase, and tyrosinase.[2][24]
Urease Inhibition Assay
Rationale: Urease is a key virulence factor for bacteria like Helicobacter pylori. Its inhibition is a therapeutic strategy for treating gastritis and peptic ulcers. Thiourea itself is a known urease inhibitor and serves as a good positive control.
Principle: The assay measures the amount of ammonia produced from the hydrolysis of urea by urease. A common method is the indophenol method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol, which can be quantified spectrophotometrically.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare a solution of Jack bean urease in buffer.
-
Prepare a urea solution (substrate).
-
Dissolve the test compounds and a positive control (thiourea) in DMSO.
-
-
Assay Procedure (in a 96-well plate):
-
Add 25 µL of urease solution to each well.
-
Add 5 µL of the test compound solution at various concentrations.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of urea solution.
-
Incubate at 37°C for 30 minutes.
-
Add 45 µL of phenol reagent and 70 µL of alkali reagent to stop the reaction and develop the color.
-
Incubate for 50 minutes at 37°C.
-
-
Measurement and Analysis:
-
Measure the absorbance at 630 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Carbonic Anhydrase Inhibition Assay
Rationale: Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers.
Principle: The assay is based on the esterase activity of CA. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP).[4] The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm.[4]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a working solution of human or bovine carbonic anhydrase.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile.
-
Dissolve test compounds and a positive control (e.g., acetazolamide) in DMSO.
-
-
Assay Procedure (in a 96-well plate):
-
Add buffer to the wells.
-
Add 2 µL of the test compound solution.
-
Add 20 µL of the CA working solution and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition and the IC50 value.
-
Tyrosinase Inhibition Assay
Rationale: Tyrosinase is a key enzyme in melanin synthesis. Its inhibitors are of great interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders.[22]
Principle: The assay measures the oxidation of L-DOPA by tyrosinase to form dopachrome, a colored product. The rate of dopachrome formation is monitored spectrophotometrically at approximately 475 nm.[24]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare phosphate buffer (e.g., 50 mM, pH 6.8).
-
Prepare a solution of mushroom tyrosinase in buffer.
-
Prepare a solution of L-DOPA (substrate).
-
Dissolve test compounds and a positive control (e.g., kojic acid) in DMSO.[22]
-
-
Assay Procedure (in a 96-well plate):
-
Add buffer to the wells.
-
Add the test compound solution.
-
Add the tyrosinase solution and pre-incubate for 10 minutes at 25°C.[7]
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 475 nm in kinetic mode for 20-30 minutes.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
The Imperative of Controls in Assays
In all described assays, the inclusion of appropriate controls is non-negotiable for data validity.[16][17]
-
Negative/Vehicle Control: Establishes the baseline response in the absence of the test compound (e.g., cells treated with DMSO-containing medium). This helps rule out false positives caused by the solvent or other external factors.[16]
-
Positive Control: A known active compound (e.g., doxorubicin for cytotoxicity, thiourea for urease inhibition) is used to confirm that the assay is performing as expected and is capable of detecting a positive result.[16]
-
Blank/Background Control: Contains all reagents except the cells or enzyme to account for any background absorbance from the medium or reagents.[17]
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial in vitro biological evaluation of novel thiourea derivatives. By employing a systematic screening cascade that includes well-validated assays for anticancer, antimicrobial, and enzyme inhibitory activities, researchers can efficiently identify promising lead compounds for further development. Adherence to the principles of assay selection, the use of appropriate controls, and careful data analysis are paramount to ensuring the scientific integrity and translational potential of the screening results.
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IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
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Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
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Dr. Oracle. (2025). How do you interpret antibiotic susceptibility test results?. Retrieved from [Link]
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Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]
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Microbiologics Blog. (2016). How to Choose QC Strains for Microbial ID Systems. Retrieved from [Link]
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Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]
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MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
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ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]
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BioIVT. (2022). What controls are used in scientific discovery?. Retrieved from [Link]
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Pharmaguideline. (2017). Importance of Negative and Positive Controls in Microbial Analysis. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay. Retrieved from [Link]
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ACS Omega. (2025). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (n.d.). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Retrieved from [Link]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
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News-Medical.Net. (2024). What control types are used in scientific discovery?. Retrieved from [Link]
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Catalysts. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]
- Karatas, F., et al. (2011). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 16(4), 3045–3055.
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Application Note: A Practical Guide to Evaluating Enzyme Inhibition by Thiourea Derivatives
Introduction
Thiourea and its derivatives represent a versatile and significant class of compounds in medicinal chemistry and drug development.[1][2] Their unique structural motif, featuring a thiocarbonyl group flanked by amino groups, allows for diverse chemical modifications and interactions with biological targets.[1][3] A primary mechanism through which these compounds exert their biological effects is enzyme inhibition.[3] Thiourea derivatives have demonstrated potent inhibitory activity against a wide range of enzymes, including urease, tyrosinase, and carbonic anhydrases, making them promising candidates for developing novel therapeutics.[3][4][5]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides both the theoretical framework and field-proven protocols for accurately evaluating the enzyme inhibitory potential of thiourea derivatives. We will delve into the causality behind experimental choices, describe self-validating protocols, and provide a clear path from initial screening to detailed kinetic analysis.
Part 1: Fundamental Principles of Enzyme Inhibition
Mechanism of Action of Thiourea Derivatives
The inhibitory capacity of thiourea derivatives is largely attributed to the thiocarbonyl (C=S) group. The sulfur atom is a key player, often acting as a metal chelator that coordinates with metal ions (like Ni²⁺ in urease or Cu²⁺ in tyrosinase) present in the active sites of metalloenzymes.[3] This interaction can disrupt the enzyme's catalytic function. Furthermore, the two amino groups can participate in extensive hydrogen bonding networks with amino acid residues in the enzyme's active site, enhancing binding affinity and specificity.[1][3]
Overview of Enzyme Kinetics and Inhibition Types
To understand inhibition, one must first understand basic enzyme kinetics, often described by the Michaelis-Menten equation . This model relates the initial reaction velocity (V₀) to the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate.[6]
Reversible inhibitors, which bind non-covalently, are typically classified into three main types. These can be distinguished graphically using a Lineweaver-Burk plot , a double reciprocal plot of 1/V₀ versus 1/[S].[7][8]
-
Competitive Inhibition: The inhibitor competes with the substrate for the same active site. This increases the apparent Km, but Vmax remains unchanged because the inhibition can be overcome at sufficiently high substrate concentrations.[9]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency. This reduces Vmax, but the Km remains unchanged as substrate binding is not affected.[8][9]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.
Visualization: Types of Enzyme Inhibition
The following diagram illustrates how different types of reversible inhibition affect the Lineweaver-Burk plot.
Caption: Lineweaver-Burk plots for different inhibition types.
Part 2: Experimental Workflow and Protocols
A systematic evaluation of an enzyme inhibitor follows a logical progression from initial screening to detailed mechanistic studies.
General Experimental Workflow
The diagram below outlines the typical workflow for characterizing an enzyme inhibitor.
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Formulation of pesticides containing phenylthiourea intermediates
An in-depth technical guide for researchers, scientists, and drug development professionals on the formulation of pesticides containing phenylthiourea intermediates.
Introduction: The Role of Phenylthiourea in Modern Agrochemicals
Phenylthiourea (PTU) and its derivatives are a class of organosulfur compounds that serve as critical building blocks, or intermediates, in the synthesis of various agrochemicals.[1][2] Their tailored chemical structures are pivotal for creating more complex molecules with potent biological activity, particularly in herbicides and insecticides.[2][3][4] For instance, 1-Methyl-3-phenylthiourea is a key intermediate in the production of the herbicide methabenzthiazuron.[2] The insecticidal and acaricidal activity of some thiourea derivatives stems from a novel mode of action; they are converted in vivo or by sunlight into a carbodiimide, which then acts as a potent inhibitor of mitochondrial respiration.[5]
However, the active ingredient (AI) in its raw, unformulated state is rarely suitable for field application.[6] Pesticide formulation is the crucial process of blending the AI with various inert ingredients to create a final product that is safe, effective, and convenient to use.[7][8][9] This guide provides a comprehensive overview of the principles, protocols, and quality control measures involved in formulating pesticides containing phenylthiourea intermediates.
Section 1: Synthesis and Properties of Phenylthiourea Intermediates
The synthesis of phenylthiourea derivatives is a foundational step. A common method involves the reaction of an aniline derivative with a thiocyanate salt.
Protocol 1.1: General Synthesis of a Phenylthiourea Derivative
This protocol describes a general method for synthesizing N-phenylthiourea from aniline and ammonium thiocyanate.[10][11]
Materials:
-
Aniline (0.1 mole)
-
Hydrochloric acid (HCl)
-
Ammonium thiocyanate (0.1 mole)
-
Deionized water
-
Round bottom flask, reflux condenser, heating mantle, filtration apparatus
Procedure:
-
In a round bottom flask, add 0.1 mole of aniline, 9 mL of HCl, and 25 mL of water.
-
Heat the solution at 60-70°C for approximately one hour to form the aniline hydrochloride salt.[10][11]
-
Cool the mixture for one hour.
-
Slowly add 0.1 mole of ammonium thiocyanate to the solution.
-
Reflux the resulting solution for approximately 4 hours. During this time, the aniline thiocyanate isomerizes to form N-phenylthiourea.
-
After reflux, add 20 mL of water while stirring continuously to induce crystallization.
-
Filter the resulting crystals, wash with cold water, and dry thoroughly.
-
The final product is a powdered N-phenylthiourea.[11]
The biological activity and, consequently, the toxicity of substituted thioureas are highly dependent on their specific chemical structure.[1]
Section 2: Principles of Pesticide Formulation
A pesticide formulation is a mixture of the active ingredient with inert materials to improve its application, effectiveness, and safety.[6][7][8] The choice of formulation depends on the AI's properties, the target pest, and application equipment.[8]
| Formulation Type | Code | Description | Key Considerations for Phenylthiourea AI |
| Wettable Powder | WP | A dry powder formulation containing the AI, a carrier, and wetting/dispersing agents. It forms a suspension when mixed with water.[7][12] | Suitable for AIs that are not soluble in water. Requires constant agitation in the spray tank to prevent settling.[7] |
| Suspension Concentrate | SC / FL | A stable suspension of solid AI particles in a liquid (usually water), with suspending and dispersing agents.[12][13] | Ideal for water-insoluble AIs. Offers benefits of a liquid formulation (easy to pour and measure) without using organic solvents.[13] |
| Emulsifiable Concentrate | EC | A liquid formulation where the AI is dissolved in a petroleum-based solvent with an emulsifier. It forms a milky emulsion when mixed with water.[7][13] | Applicable if the phenylthiourea derivative is soluble in an organic solvent but not water. Solvents can pose phytotoxicity risks.[7] |
| Water-Dispersible Granule | WG / WDG | A granular formulation that disperses in water to form a suspension, similar to a WP but with less dust.[12][13] | Reduces inhalation hazard for operators compared to WPs, a key benefit given the high toxicity of many phenylthiourea compounds.[1][13] |
The Role of Adjuvants
Adjuvants are substances added to a pesticide formulation or spray tank to enhance the AI's performance.[14][15][16] They are not pesticides themselves but are crucial for efficacy.[14]
-
Surfactants (Wetting Agents, Spreaders): Reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface.[16][17]
-
Carriers/Diluents: The primary material, like clay or water, used to deliver the pesticide effectively.[7]
-
Dispersing Agents: Prevent AI particles from clumping together in a suspension.
-
Emulsifiers: Allow two immiscible liquids, like oil and water, to form a stable emulsion.[7]
-
Stickers: Help the pesticide adhere to the leaf surface, improving rainfastness.[17]
-
Anti-foaming Agents: Prevent or break down foam in the spray tank.[15]
Section 3: Formulation Protocols
The following are example protocols. Causality: The choice and quantity of each ingredient are critical. For instance, in a WP, the ratio of dispersing agent to wetting agent is optimized to ensure particles separate upon dilution and then remain suspended with agitation.
Protocol 3.1: Preparation of a Wettable Powder (WP) Formulation (50% AI)
Objective: To create a dry, fine powder that forms a stable suspension in water.
Components:
| Component | Purpose | Typical % (w/w) |
| Phenylthiourea Derivative (AI) | Active Ingredient | 50.0 |
| Kaolin Clay | Carrier | 43.0 |
| Lignosulfonate | Dispersing Agent | 5.0 |
| Sodium Lauryl Sulfate | Wetting Agent | 2.0 |
Procedure:
-
Pre-milling: Blend the AI, carrier, dispersing agent, and wetting agent in a suitable blender until a homogenous mixture is obtained.
-
Milling: Pass the pre-mix through an air mill or hammer mill to reduce the particle size to the desired range (typically < 40 microns). Particle size is critical for suspensibility.
-
Packaging: Package the final powder in moisture-proof containers.
Protocol 3.2: Preparation of a Suspension Concentrate (SC) Formulation (40% AI)
Objective: To create a stable, flowable liquid where solid AI particles are suspended.
Components:
| Component | Purpose | Typical % (w/w) |
| Phenylthiourea Derivative (AI) | Active Ingredient | 40.0 |
| Propylene Glycol | Antifreeze | 5.0 |
| Non-ionic Surfactant | Wetting/Dispersing Agent | 3.0 |
| Xanthan Gum (2% solution) | Thickener/Suspending Agent | 10.0 |
| Silicone Defoamer | Anti-foaming Agent | 0.5 |
| Water | Carrier/Diluent | 41.5 |
Procedure:
-
Aqueous Phase Preparation: In a mixing vessel, combine water, propylene glycol, and the defoamer.
-
AI Dispersion: While agitating, slowly add the powdered AI to the aqueous phase. Continue mixing until all particles are wetted.
-
Wet Milling: Pass the mixture through a bead mill. This is the critical step to reduce particle size (typically to < 5 microns) and ensure the final suspension is stable and does not settle over time.
-
Viscosity Adjustment: Slowly add the xanthan gum solution to the milled suspension under gentle agitation until the desired viscosity is reached. This prevents settling during storage.
-
Final QC and Packaging: Perform quality control tests (see Section 4) before packaging.
Section 4: Quality Control and Analytical Methods
Quality control is essential to ensure that pesticide formulations are safe, effective, and meet regulatory requirements.[18][19] Key tests are performed on the final product.[18]
| QC Parameter | Test Method | Purpose | Typical Specification (Example) |
| Active Ingredient Content | HPLC, GC[18][20] | To verify that the AI concentration is within the label claim. | 98% - 102% of label claim |
| Suspensibility (WP, SC, WG) | CIPAC MT 184 | Measures the ability of solid particles to remain suspended after dilution in water. | >80% suspension after 30 min |
| Emulsion Stability (EC) | CIPAC MT 36 | Measures the stability of the emulsion formed upon dilution. | No separation after 1 hour |
| pH | pH Meter | Ensures the formulation is within a stable pH range to prevent AI degradation. | pH 6.0 - 8.0 |
| Particle Size | Laser Diffraction | Confirms that the milling process achieved the target particle size for stability and efficacy. | D90 < 10 microns (for SC) |
Protocol 4.1: Determination of AI Content by HPLC
Objective: To quantify the phenylthiourea derivative in a formulated product.
Rationale: High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for separating and quantifying components in a mixture, making it ideal for analyzing pesticide formulations.[18][20]
Procedure:
-
Standard Preparation: Accurately weigh a certified analytical standard of the phenylthiourea AI and dissolve it in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh an amount of the formulated product calculated to contain a known quantity of the AI. Dissolve/extract it in the same solvent used for the standards. Filter the sample through a 0.45 µm filter to remove particulates.
-
Chromatography: Inject the standard solutions and the sample solution into the HPLC system (e.g., using a C18 reverse-phase column).
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the AI in the sample by comparing its peak area to the calibration curve.[20]
Section 5: Safety, Handling, and Environmental Considerations
Phenylthiourea and its derivatives must be handled with extreme caution as they are considered highly toxic, particularly if ingested.[1][21]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Handle only in a chemical fume hood.[1] If dusts or aerosols can be generated, a NIOSH-approved respirator is required.[21]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) tested according to EN 374.[1]
-
Eye Protection: Use safety goggles with side protection.[1][22]
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1][22]
Handling and Storage:
-
Store in tightly closed, clearly labeled containers in a cool, well-ventilated, and secure area.[22][23]
-
Do not eat, drink, or smoke in areas where these chemicals are handled.[22]
-
Wash hands thoroughly after handling.[22]
-
Phenylthiourea is incompatible with strong acids, strong bases, and oxidizing agents.[22]
Spill & Emergency Procedures:
-
Spill: Evacuate the area.[1] For solid spills, avoid creating dust. Carefully sweep the material into a sealed container for hazardous waste disposal.[1][23] Do not allow the substance to enter drains or waterways.[1]
-
If Swallowed: Immediately call a poison control center or doctor. Do not induce vomiting.[1]
-
If on Skin: Immediately wash with plenty of soap and water and remove all contaminated clothing.[1]
Environmental Fate: The environmental fate of a pesticide depends on its chemical properties and environmental conditions.[24] Key processes include:
-
Adsorption: Binding of the pesticide to soil particles, which can reduce its mobility.[25]
-
Degradation: Breakdown by sunlight (photolysis), water (hydrolysis), or microorganisms.[24][25] The time it takes for half of the pesticide to break down is known as its half-life.[24]
-
Leaching: Movement of soluble pesticides through the soil profile into groundwater.[25]
Due to their potential toxicity, a thorough environmental risk assessment is a mandatory part of the pesticide registration process overseen by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[26][27][28]
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Adjuvants in Pesticides. (2023). National Pesticide Information Center. Retrieved from [Link]
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Kampa, J. (n.d.). Understanding adjuvants used with agriculture chemicals. Crops and Soils Magazine. Retrieved from [Link]
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Quality Control For Pesticide Formulation Products. (2016). Slideshare. Retrieved from [Link]
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Adjuvants in agriculture: roles, mechanisms, and market trends. (2024). Retrieved from [Link]
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Wolf, T. (2023). Adjuvants: What they do and how they do it. Saskatchewan Pulse Growers. Retrieved from [Link]
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Pesticide formulation. (n.d.). Wikipedia. Retrieved from [Link]
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Adjuvants for Enhancing Herbicide Performance. (n.d.). Apparent Ag. Retrieved from [Link]
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Formulation types. (2021). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]
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Pesticide Formulations Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]
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Quality Control of Pesticide Products. (n.d.). IAEA Publications. Retrieved from [Link]
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Grynko A., et al. (n.d.). QUALITY CONTROL OF PESTICIDES, CONTAINING MULTIPLE ACTIVE INGREDIENTS. CIPAC. Retrieved from [Link]
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Quality control of pesticide products – Guidelines for National Laboratories. (n.d.). WHO. Retrieved from [Link]
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PHENYLTHIOUREA HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Quality control of pesticide products. Guidelines for national laboratories. (2005). WHO. Retrieved from [Link]
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Phenylthiourea SOP. (2021). Amherst College. Retrieved from [Link]
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Phenylthiourea. (n.d.). PubChem. Retrieved from [Link]
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Phenylthiourea, an Effective Inhibitor of the Insect Haemolymph Melanization Reaction, Interferes with the Detection of Lipoprotein Hydroperoxide. (n.d.). J-Stage. Retrieved from [Link]
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Unsworth, J. (2010). Regulatory Requirements. IUPAC. Retrieved from [Link]
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Key Chemical Intermediate: 1-Methyl-3-phenylthiourea for Agrochemicals. (n.d.). Retrieved from [Link]
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Thiourea Derivatives in Agrochemical Discovery and Development. (2022). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Synthesis, Characterization and Biological Analysis of Some Novel Complexes of Phenyl Thiourea Derivatives with Copper. (2018). ResearchGate. Retrieved from [Link]
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Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. (2015). MDPI. Retrieved from [Link]
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Pesticide regulation in the United States. (n.d.). Wikipedia. Retrieved from [Link]
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REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org. Retrieved from [Link]
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Regulatory and Guidance Information by Topic: Pesticides. (2023). U.S. EPA. Retrieved from [Link]
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The thiourea insecticide/acaricide diafenthiuron has a novel mode of action: inhibition of mitochondrial respiration by its carbodiimide product. (1991). Pesticide Biochemistry and Physiology. Retrieved from [Link]
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What happens to pesticides released in the environment? (2023). National Pesticide Information Center. Retrieved from [Link]
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Synthesis and Use of Thiourea Derivative (1-Phenyl-3- Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. (2015). ResearchGate. Retrieved from [Link]
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ENVIRONMENTAL FATE AND EFFECTS SCIENCE CHAPTER. (n.d.). Regulations.gov. Retrieved from [Link]
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Understanding the Fate of Pesticides after Application. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]
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Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. (n.d.). Retrieved from [Link]
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Pesticides in tropical marine environments: Assessing their fate. (n.d.). IAEA. Retrieved from [Link]
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Analytical methods for Pesticide residue analysis. (n.d.). ALS Life Sciences Europe. Retrieved from [Link]
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The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. (1993). PubMed. Retrieved from [Link]
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The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. (2018). Taylor & Francis Online. Retrieved from [Link]
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Development of Analytical Methods to Analyze Pesticide Residues. (2023). MDPI. Retrieved from [Link]
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Analytical Methods List For All Registered Pesticides. (n.d.). Scribd. Retrieved from [Link]
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Pesticide Formulations. (n.d.). Purdue University. Retrieved from [Link]
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Optical analytical methods for detection of pesticides. (n.d.). Retrieved from [Link]
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Pesticide Formulations. (n.d.). Greenhouse Management. Retrieved from [Link]
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Troubleshooting & Optimization
Improving the yield of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea synthesis
An essential component in neuroscience research and a key intermediate in agrochemical synthesis, (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Its synthesis, while conceptually straightforward, presents unique challenges primarily due to significant steric hindrance.
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions. The guidance is structured to address specific experimental issues, explaining the underlying chemical principles to empower users to optimize their synthetic outcomes.
The Core Challenge: Overcoming Steric Hindrance
The synthesis of this compound typically involves the reaction of a nucleophilic amine (4-Phenoxy-2,6-diisopropylaniline) with an electrophilic isothiocyanate source. The primary obstacle to achieving high yields is the steric bulk of the two isopropyl groups flanking the amine. These groups physically obstruct the approach of the isothiocyanate, slowing the reaction rate and often requiring more forcing conditions than syntheses with less hindered anilines.[2][3]
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Question 1: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix it?
Low or no yield is the most frequent issue, often stemming from a combination of factors related to steric hindrance, reagent quality, and reaction conditions.
Potential Cause A: Insufficient Reaction Energy to Overcome Steric Hindrance
The bulky isopropyl groups on the 2,6-diisopropylaniline precursor create a high activation energy barrier for the nucleophilic attack on the isothiocyanate. Standard reaction conditions are often insufficient to drive the reaction to completion.[2]
Solutions:
-
Increase Reaction Temperature: Elevating the temperature provides the necessary thermal energy to overcome the steric barrier. A patent describing a one-pot synthesis specifies a reaction temperature of 100-105°C.[4]
-
Prolong Reaction Time: Sterically hindered reactions are kinetically slow. Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed for an extended period (e.g., 5-10 hours or until starting material is consumed).[2][4]
-
Consider Microwave Irradiation: Microwave-assisted synthesis is highly effective at overcoming steric barriers by rapidly and efficiently heating the reaction mixture, often reducing reaction times from hours to minutes.[2]
| Parameter | Conventional Heating | Microwave-Assisted | Rationale |
| Temperature | 80 - 110°C | 100 - 150°C | Provides energy to overcome the steric activation barrier. |
| Time | 5 - 24 hours | 10 - 60 minutes | Microwave heating is more efficient, accelerating the reaction rate. |
| Solvent | Toluene, Xylene, DMF | High-boiling polar solvents (e.g., DMF, NMP) | Solvents must be stable at the required temperatures. |
Potential Cause B: Poor Quality or Degradation of Starting Materials
The success of the synthesis is critically dependent on the purity of the precursors.
-
4-Phenoxy-2,6-diisopropylaniline: This aniline derivative can be susceptible to air oxidation over time, which can introduce colored impurities and reduce its nucleophilicity.
-
Isothiocyanate Source (e.g., Sodium Thiocyanate): Thiocyanate salts are hygroscopic. The presence of water can interfere with the reaction, particularly the in situ formation of thiocyanic acid (HSCN).[1]
Solutions:
-
Verify Purity: Always check the purity of the aniline precursor by NMR or TLC before starting. If it is old or discolored, consider purification by column chromatography or distillation.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Dry sodium thiocyanate in a vacuum oven before use if necessary.
Potential Cause C: Inefficient In Situ Formation of the Reactive Electrophile
Many modern procedures, including patented industrial syntheses, do not use a pre-formed isothiocyanate. Instead, they generate the reactive species in situ. A common method involves reacting the aniline with a thiocyanate salt in the presence of a strong acid, like hydrochloric acid, to form thiocyanic acid (HSCN), which then reacts with the amine.[1][4] If this initial step is inefficient, the overall yield will be poor.
Solutions:
-
Acid Stoichiometry: Ensure the correct molar ratio of acid is used. The patent for this specific molecule specifies using a slight excess of hydrochloric acid relative to the aniline precursor.[4]
-
Temperature Control: The formation and reaction of HSCN are temperature-dependent. Follow the temperature profile specified in the protocol closely. The patented method adds the thiocyanate and acid at 80-90°C and then heats to 100-105°C.[4]
Question 2: My TLC plate shows multiple spots, including unreacted starting material and unknown byproducts. What went wrong?
An impure reaction mixture indicates either an incomplete reaction or the formation of side products.
Potential Cause A: Incomplete Reaction
As discussed in Question 1, steric hindrance can lead to a stalled reaction. You will see spots corresponding to your starting aniline and potentially the isothiocyanate on the TLC plate.
Solution:
-
Drive the Reaction to Completion: If significant starting material remains, consider increasing the reaction time or temperature as described above.[5]
Potential Cause B: Formation of Symmetrical Thiourea
If you are using a method that involves generating an isothiocyanate in situ from a different amine and then adding the 4-Phenoxy-2,6-diisopropylaniline, a common side reaction is the formation of a symmetrical thiourea where the intermediate isothiocyanate reacts with its own amine precursor.[2]
Solution:
-
Control Stoichiometry and Addition: A two-step, one-pot approach is often effective. First, ensure the complete formation of the isothiocyanate before slowly adding the second, sterically hindered amine.[2]
Question 3: I have a good crude yield, but I'm struggling to purify the final product. It's an oil that won't crystallize, and it streaks on my silica column.
The physical properties of this compound—high molecular weight, bulky non-polar groups, and hydrogen bonding capability—make purification challenging.
Potential Cause A: Product is a Non-Crystalline Solid or Oil
Due to its bulky structure, the product may have a high barrier to forming a crystal lattice, instead crashing out as an amorphous solid or oil.
Solution:
-
Prioritize Chromatography: Do not rely on recrystallization as the primary purification method. Flash column chromatography is the most effective technique for purifying bulky, non-polar compounds.[5][6]
Potential Cause B: Improper Column Chromatography Conditions
The compound's relatively low polarity can make it difficult to separate from non-polar impurities.
Solutions:
-
Optimize the Mobile Phase: Use a non-polar solvent system. Start with a very low percentage of a slightly more polar solvent in a non-polar solvent (e.g., 1-5% Ethyl Acetate in Hexane or Petroleum Ether). A shallow gradient can improve separation.[6]
-
Proper Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene. Dry-loading the sample onto a small amount of silica can also significantly improve band resolution.[6]
-
Consider Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina, which has different selectivity. For very challenging separations, reversed-phase (C18) chromatography with a non-aqueous mobile phase (e.g., Methanol/Dichloromethane) can be effective.[7]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for thiourea formation? The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate that quickly undergoes a proton transfer to yield the stable thiourea product.[8]
Q2: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the best method. Use a mobile phase that gives good separation between the starting aniline and the product spot (e.g., 10-20% Ethyl Acetate in Hexane). The product, being larger and containing the thiourea group, should have a slightly lower Rf than the starting aniline. Stain with potassium permanganate or use a UV lamp for visualization.[5]
Q3: What are the critical safety precautions for this synthesis?
-
Solvents: Toluene and xylene are flammable and have associated toxicities. Always work in a well-ventilated fume hood.[4]
-
Reagents: Bromine is highly corrosive and toxic; handle with extreme care.[4] Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thioureas: Thiourea-class compounds can have toxicological effects; handle the final product with care and avoid inhalation or skin contact.[9]
Visualized Workflows and Concepts
Caption: One-pot synthesis and purification workflow.
Caption: Decision tree for troubleshooting low product yield.
Detailed Experimental Protocol
The following protocol is an adapted and consolidated methodology based on a patented industrial process for a one-pot synthesis.[4]
Materials:
-
2,6-diisopropylaniline
-
Toluene
-
Bromine
-
30% Sodium Hydroxide solution
-
Phenol
-
Catalyst (e.g., Copper 8-quinolinolate, DMAP)
-
Sodium Thiocyanate
-
30% Hydrochloric acid
Procedure:
-
Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, add 2,6-diisopropylaniline (1 eq.) and toluene.
-
Bromination: Cool the reaction vessel to between 0°C and -10°C using an ice-salt bath. Slowly add bromine (1.01 eq.) dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to stir for an additional 30-60 minutes.
-
Etherification: To the reaction mixture, add 30% sodium hydroxide solution (2 eq.), phenol (1 eq.), and the catalyst. Heat the mixture to reflux (approx. 118°C) and use a Dean-Stark trap to remove the water generated. Continue to reflux for approximately 10 hours until the reaction is complete (monitor by TLC).
-
Thiourea Formation: Cool the reaction mixture to 80-90°C. Add sodium thiocyanate (1 eq.) followed by the slow addition of 30% hydrochloric acid (1.1 eq.).
-
Reaction: Heat the mixture to 100-105°C and maintain for 5 hours. Monitor the consumption of the intermediate aniline by TLC.
-
Workup and Isolation: Cool the reaction to room temperature. Add water to the flask and stir. The product should precipitate. Collect the solid by vacuum filtration.
-
Drying and Purification: Wash the filter cake with water and then a small amount of cold non-polar solvent (e.g., hexane) to remove non-polar impurities. Dry the solid under vacuum. If further purification is needed, perform column chromatography on silica gel using a hexane/ethyl acetate solvent system.
References
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- BenchChem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis.
-
Stilinović, V., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1743–1763. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. Retrieved January 14, 2026, from [Link]
- BenchChem. (n.d.). This compound Supplier.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea.
-
PubMed. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(7), 1831–1833. Available at: [Link]
-
SciSpace. (n.d.). Synthesis and characterization of thiourea. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(1), 15. Available at: [Link]
-
Wikipedia. (n.d.). Thiourea. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2017). How to remove non-polar impurity from the compound?. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 2 Synthesis of ligands and complexes. 2,6-diisopropylaniline.... Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry. Available at: [Link]
-
Sulzer. (n.d.). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2022). Purification of non polar compounds?. Retrieved January 14, 2026, from [Link]
-
BYJU'S. (n.d.). Thiourea Structure. Retrieved January 14, 2026, from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved January 14, 2026, from [Link]
-
Jinnuo Chemical. (n.d.). Thiourea is mainly produced by the following methods. Retrieved January 14, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-Diisopropylaniline. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Journal of the Brazilian Chemical Society, 23(1), 168-174. Available at: [Link]
-
Reddit. (2017). What are some practical ways to purify complex compounds other than column chromatography?. Retrieved January 14, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality this compound: A Guide for Agrochemical Manufacturers. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). Phenyl isothiocyanate. Retrieved January 14, 2026, from [Link]
-
Organic Letters. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. 25, 5692-5696. Available at: [Link]
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Technical Support Center: Troubleshooting Common Side Reactions in Thiourea Synthesis
Introduction
Welcome to the Technical Support Center for Thiourea Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of thiourea and its derivatives. Thiourea moieties are crucial pharmacophores in a multitude of therapeutic agents and valuable intermediates in organic synthesis. However, their synthesis is not without challenges, often leading to a variety of side reactions that can impact yield, purity, and scalability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will explore the causality behind common experimental issues and provide scientifically-grounded, field-proven solutions to overcome them.
I. Low Yield and Incomplete Reactions
This section addresses one of the most frequent challenges in thiourea synthesis: suboptimal yields and reactions that fail to reach completion.
Q1: My thiourea synthesis from an isothiocyanate and an amine is resulting in a low yield. What are the likely causes and how can I resolve this?
Low yields in this seemingly straightforward reaction can often be attributed to three primary factors: the stability of the isothiocyanate, steric hindrance, and the nucleophilicity of the amine.[1]
Troubleshooting Strategies for Low Yield:
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation if the isothiocyanate is particularly unstable.[1] | Improved yield and a reduction in side products resulting from isothiocyanate decomposition. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming significant steric barriers.[1] | Increased conversion to the desired thiourea product. |
| Low Amine Nucleophilicity | Add a non-nucleophilic base, such as triethylamine, to activate the amine. For amines that are particularly electron-deficient, a stronger base may be necessary.[1] | An enhanced reaction rate and a higher yield. |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or add a slight excess of the more stable reactant.[1] | Drive the reaction to completion. |
Q2: I am attempting to synthesize an unsymmetrical thiourea from an amine and carbon disulfide, but my yield is poor. What should I do?
This method involves the formation of a dithiocarbamate intermediate, which can be prone to decomposition or incomplete conversion to the desired isothiocyanate.
Troubleshooting Strategies for the Carbon Disulfide Method:
| Potential Cause | Recommended Solution |
| Formation of Symmetrical Thiourea Only | This occurs when the intermediate isothiocyanate reacts with the starting amine. To avoid this, control the stoichiometry carefully. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[1] |
| Low Yield | The dithiocarbamate intermediate may not be efficiently converting to the isothiocyanate. The addition of a coupling reagent like a carbodiimide can facilitate this conversion. |
II. Formation of Isothiourea Byproducts
Isothioureas are common structural isomers of thioureas and their formation can be a significant issue, particularly when the thiourea itself is used as a nucleophile in subsequent reactions.
Q3: I have identified an isothiourea impurity in my final product. What reaction conditions favor its formation and how can I prevent it?
Thiourea exists in tautomeric equilibrium with its isothiourea form.[2] While the thiourea form is generally more stable, certain conditions can favor the formation of the S-alkylated isothiourea byproduct.
Mechanism of Isothiourea Formation:
Thiourea can act as a nucleophile through its sulfur atom, especially in the presence of alkylating agents (e.g., unreacted alkyl halides). This S-alkylation leads to the formation of an isothiouronium salt, which can then be deprotonated to the isothiourea.[2][3]
Figure 1. Formation of Isothiourea Byproduct.
Preventative Measures:
| Strategy | Rationale |
| Control of Stoichiometry | Ensure complete consumption of any alkylating agents used in preceding steps. |
| Temperature Control | Higher temperatures can sometimes favor the S-alkylation pathway. Running the reaction at a lower temperature may be beneficial. |
| pH Control | Basic conditions can facilitate the deprotonation of the isothiouronium salt, leading to the neutral isothiourea. Maintaining a neutral or slightly acidic pH can disfavor this step. |
| Choice of Solvent | The choice of solvent can influence the tautomeric equilibrium. Protic solvents may help to stabilize the thiourea form through hydrogen bonding. |
III. Guanidine Formation as a Side Reaction
Guanidines are a common byproduct in thiourea synthesis, particularly when oxidative conditions are present or when certain desulfurizing agents are used.
Q4: My reaction is producing a significant amount of a guanidine derivative alongside my desired thiourea. What is causing this and how can it be avoided?
The conversion of thioureas to guanidines typically involves a desulfurization step, which can be intentionally carried out using various reagents or can occur as an unwanted side reaction.[4] The key intermediate in this transformation is often a carbodiimide, which is then attacked by an amine to form the guanidine.[5][6]
Common Causes of Unwanted Guanidine Formation:
-
Presence of Oxidizing Agents: Even atmospheric oxygen can, under certain conditions (e.g., photocatalysis), promote the oxidative desulfurization of thioureas.[6]
-
Use of Certain Metal Reagents: Reagents like mercury chloride (HgCl₂) or copper chloride, sometimes used to activate thioureas, are potent desulfurizing agents.[4][7]
-
High Temperatures: Elevated temperatures can promote the decomposition of thiourea, which may lead to the formation of intermediates that can rearrange to guanidines.[8]
Troubleshooting Flowchart for Guanidine Formation:
Figure 2. Troubleshooting Guanidine Formation.
IV. Issues Related to Starting Materials
The purity and stability of starting materials are critical for a successful synthesis.
Q5: I suspect my starting materials are the source of my problems. What are some common issues with reactants used in thiourea synthesis?
-
Cyanamide Instability: Cyanamide can dimerize to form dicyandiamide, which can lead to unwanted byproducts. It is often best to use cyanamide solutions fresh or from a reputable supplier.[9]
-
Isothiocyanate Purity: Isothiocyanates can be sensitive to moisture and can degrade over time. It's advisable to use freshly distilled or purchased isothiocyanates.[1]
-
Amine Reactivity: As mentioned previously, the nucleophilicity of the amine is crucial. For weakly nucleophilic amines, such as nitroanilines, the reaction with carbon disulfide can be particularly challenging.[10]
V. Analytical Methods for Troubleshooting
Proper identification of side products is key to effective troubleshooting.
Q6: What are the best analytical techniques to identify and quantify common impurities in my thiourea synthesis?
| Analytical Technique | Application |
| Thin Layer Chromatography (TLC) | Ideal for real-time reaction monitoring to check for the consumption of starting materials and the formation of new spots (products and byproducts).[1] |
| High-Performance Liquid Chromatography (HPLC) | An excellent method for quantifying the purity of the final product and detecting even trace amounts of impurities. A C18 column with UV detection is commonly used for thiourea analysis.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are invaluable for the structural elucidation of the desired product and any isolated byproducts. |
| Mass Spectrometry (MS) | Provides accurate mass data to help identify the molecular weight of unknown impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Useful for identifying key functional groups and confirming the presence of the thiocarbonyl (C=S) stretch in the final product. |
VI. Experimental Protocols
General Protocol for N,N'-Disubstituted Thiourea Synthesis from an Isothiocyanate and an Amine[1][12]
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated.
-
Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Purification by Recrystallization[13]
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (ethanol is often a good choice).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
- Metal-Free Synthesis of Guanidines from Thioureas in Water Reactions Mediated by Visible Light. (2023).
- BenchChem. (2025). Technical Support Center: Optimizing Thiourea Synthesis.
- Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020). A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic Letters, 22, 7864-7869.
- A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. (2020). ACS Publications.
- Synthesis and characterization of thiourea. (n.d.). SciSpace.
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Thiourea. (n.d.). Wikipedia. Retrieved from [Link]
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Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. (2025). RSC Publishing. Retrieved from [Link]
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.).
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Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Thiourea. (n.d.). chemeurope.com. Retrieved from [Link]
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Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. (n.d.). Semantic Scholar. Retrieved from [Link]
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Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PubMed Central. Retrieved from [Link]
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Maryanoff, C. A., Stanzione, R. C., Plampin, J. N., & Mills, J. E. (n.d.). A convenient synthesis of guanidines from thioureas. The Journal of Organic Chemistry. Retrieved from [Link]
- Process for the preparation of thiourea. (n.d.). Google Patents.
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Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Isothiourea Catalysed Dynamic Kinetic Resolution with Shubham Agrawal. (2024). YouTube. Retrieved from [Link]
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Rethmeie, J., Neumann, G., Stumpf, C., Rabenstein, A., & Vogt, C. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 934(1-2), 129-34. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Diaryl Thiourea Synthesis.
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Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Preparation Process of Thiourea from Cyanamide. (n.d.). ResearchGate. Retrieved from [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]
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Isothiourea synthesis by C-S coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. (2012). National Institutes of Health. Retrieved from [Link]
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Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. (n.d.). Digital Commons @ IWU. Retrieved from [Link]
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Thiourea. (2015). YouTube. Retrieved from [Link]
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Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. (2025). ResearchGate. Retrieved from [Link]
- Method for detecting content of thiourea in hydrogen sulfide solution. (n.d.). Google Patents.
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Problem with my thiourea synthesis. (2024). Reddit. Retrieved from [Link]
- Production of thiourea. (n.d.). Google Patents.
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Thiourea Structure. (n.d.). BYJU'S. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Synthetic Efficacy of Cyanamide and Thiourea.
-
thiourea derivatives methods. (n.d.). Science.gov. Retrieved from [Link]
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Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Synthesis and characterization of thiourea. (2019). ResearchGate. Retrieved from [Link]
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Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. (n.d.). Kent Academic Repository. Retrieved from [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved from [Link]
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Technical Support Center: Optimization of Phenylthiourea Preparation
Welcome to the technical support center for the synthesis and optimization of phenylthiourea. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into overcoming common challenges in this chemical transformation. The following question-and-answer format directly addresses specific issues you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My phenylthiourea synthesis from aniline and ammonium thiocyanate is giving a very low yield. What are the most likely causes and how can I improve it?
Low yields in this synthesis are a common issue and can often be traced back to several key factors.[1] Let's break down the potential culprits and their solutions.
Potential Cause 1: Incomplete Reaction The reaction between aniline and ammonium thiocyanate to form phenylthiourea is an equilibrium process.[2] Insufficient heating or reaction time can lead to a significant amount of unreacted starting materials.
-
Troubleshooting Steps:
-
Temperature Optimization: Ensure your reaction is refluxed at an appropriate temperature. For many procedures, heating at 60-70°C for an extended period (e.g., 4 hours) is recommended.[3] If the reaction is still sluggish, a modest increase in temperature could be beneficial, but be cautious of potential side reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe that the reaction stalls before the starting material is consumed, extending the reflux time may be necessary.[1]
-
Solvent Choice: Acetone is a commonly used solvent that has been shown to produce higher yields compared to other solvents like benzene or THF.[2] Ensure your acetone is dry, as water can interfere with the reaction.[4][5]
-
Potential Cause 2: Side Reactions Several side reactions can occur, consuming your starting materials and reducing the yield of the desired product. One common side product is the symmetrical thiourea formed from the reaction of the intermediate isothiocyanate with the starting aniline.[6]
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the molar ratios of your reactants. A slight excess of ammonium thiocyanate can sometimes help drive the reaction to completion.
-
One-Pot, Two-Step Approach: A more controlled method involves the in-situ formation of an isothiocyanate intermediate before the addition of the amine.[6][7] For example, reacting an acyl chloride with a thiocyanate salt to form an acyl isothiocyanate, followed by the addition of aniline, can lead to cleaner reactions and higher yields.[7]
-
Potential Cause 3: Product Loss During Workup Phenylthiourea has some solubility in water, and significant product loss can occur during the washing and filtration steps.
-
Troubleshooting Steps:
-
Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to minimize the solubility of phenylthiourea in the aqueous solution.
-
Washing: When washing the crude product, use ice-cold water and minimize the volume used.
-
pH Adjustment: The product can be purified by precipitation, which involves changing the pH value, followed by recrystallization.[3]
-
Q2: I'm observing an unexpected yellow precipitate in my reaction mixture. What is it and how can I get rid of it?
A yellow precipitate is often indicative of the formation of α-benzoyl-β-phenylthiourea, especially if you are using a procedure that involves benzoyl chloride.[4][5] This intermediate is then typically hydrolyzed to yield phenylthiourea.
-
Explanation: In some synthetic routes, benzoyl chloride is reacted with ammonium thiocyanate to form benzoyl isothiocyanate. This intermediate then reacts with aniline to produce α-benzoyl-β-phenylthiourea, which is often a yellow solid.[5]
-
Troubleshooting and Removal:
-
Hydrolysis: The yellow intermediate can be converted to the final product by heating it with a boiling solution of sodium hydroxide.[4][5] This step hydrolyzes the benzoyl group.
-
Filtration: After hydrolysis, any remaining insoluble material can be removed by filtration.[5]
-
Acidification and Basification: The desired phenylthiourea can then be precipitated by acidifying the filtrate with concentrated hydrochloric acid and then making it slightly basic with ammonium hydroxide.[4]
-
Q3: My purified phenylthiourea has a wide melting point range, suggesting impurities. What are the likely contaminants and how can I improve the purity?
A broad melting point range is a clear indicator of impurities.[5] The most common impurities are unreacted starting materials (aniline) and side products.
Likely Impurities:
-
Aniline: Residual starting material.
-
Symmetrical Thioureas: Formed as a side product.[6]
-
Unidentified byproducts: Resulting from decomposition or side reactions at elevated temperatures.
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying solid organic compounds. Ethanol is a suitable solvent for recrystallizing phenylthiourea.[4] The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals.
-
pH-Based Precipitation: As mentioned earlier, dissolving the crude product in a basic solution, filtering out any insoluble impurities, and then re-precipitating the phenylthiourea by adjusting the pH can be an effective purification step.[3]
-
Column Chromatography: For very impure samples or for separating closely related compounds, column chromatography on silica gel can be employed.[6]
Experimental Protocols & Data
Standard Synthesis of Phenylthiourea from Aniline and Ammonium Thiocyanate
This protocol is a common method for the laboratory preparation of phenylthiourea.[3]
Step-by-Step Methodology:
-
In a round-bottom flask, combine 0.1 moles of aniline, 9 mL of concentrated hydrochloric acid, and 25 mL of water.
-
Heat the mixture to 60-70°C for approximately 1 hour.
-
Cool the mixture for about 1 hour.
-
Slowly add 0.1 moles of ammonium thiocyanate to the solution.
-
Reflux the resulting solution for 4 hours.
-
After reflux, add 20 mL of water and stir continuously as the solution cools to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Dry the product thoroughly.
| Parameter | Recommended Value |
| Aniline | 0.1 mole |
| Ammonium Thiocyanate | 0.1 mole |
| HCl (conc.) | 9 mL |
| Initial Heating Temp. | 60-70°C |
| Initial Heating Time | 1 hour |
| Reflux Time | 4 hours |
| Expected Yield | ~86% |
Table 1: Optimized Reaction Conditions for Phenylthiourea Synthesis
Synthesis via Benzoyl Isothiocyanate Intermediate
This method offers a more controlled reaction pathway.[4][5]
Step-by-Step Methodology:
-
In a three-necked flask, combine 0.22 moles of ammonium thiocyanate and 100 mL of dry acetone.
-
With stirring, add 0.2 moles of benzoyl chloride dropwise.
-
After the addition is complete, reflux the mixture for 5 minutes.
-
Add a solution of 0.2 moles of aniline in 50 mL of dry acetone at a rate that maintains a gentle reflux.
-
Pour the reaction mixture into 1.5 L of water with stirring to precipitate the yellow α-benzoyl-β-phenylthiourea.
-
Collect the precipitate by filtration.
-
Heat the yellow solid for 5 minutes in a boiling solution of 30 g of sodium hydroxide in 270 mL of water.
-
Filter to remove any insoluble material.
-
Acidify the filtrate with concentrated hydrochloric acid and then make it slightly basic with ammonium hydroxide to precipitate the phenylthiourea.
-
Collect the product by filtration and dry.
-
Recrystallize from ethanol for further purification.
Visualizing the Process
Reaction Mechanism
Caption: Decision tree for troubleshooting low yield in phenylthiourea synthesis.
References
-
International Journal of Creative Research Thoughts (IJCRT). (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Retrieved from [Link]
-
Frank, R. L., & Smith, P. V. (n.d.). α-PHENYLTHIOUREA. Organic Syntheses, 28, 89. Retrieved from [Link]
-
Patil, S., et al. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences and Research, 13(12), 4645-4650. Retrieved from [Link]
-
Gonçalves, I., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education, 98(3), 986-990. Retrieved from [Link]
-
Dains, F. B., et al. (n.d.). PHENYL ISOTHIOCYANATE. Organic Syntheses, 5, 91. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]
-
NCCHEMISTRY. (2023, February 9). PHENYLTHIOUREA SYNTHESIS.#ncchem [Video]. YouTube. Retrieved from [Link]
-
Patil, S., et al. (2019). Studies on Aminobenzothiazole and Derivatives: Part-1. Synthesis of Intermediates - Substituted Diphenylthiourea using Ammonium Thiocyanate. International Journal of Biological and Pharmaceutical Archives, 10(2), 119-124. Retrieved from [Link]
-
Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(45), 29245-29279. Retrieved from [Link]
-
Keglevich, G., et al. (2020). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. ResearchGate. Retrieved from [Link]
-
El-Metwaly, N., & El-Gazzar, A. B. A. (2021). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Journal of the Iranian Chemical Society, 18(10), 2569-2582. Retrieved from [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
Gonçalves, I., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
Sources
Purification techniques for crude phenylthiourea products
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude N-Phenylthiourea (PTU). It is structured as a series of troubleshooting guides and frequently asked questions to directly address common experimental issues.
Troubleshooting and Issue Resolution
This section addresses specific problems that may arise during the purification of phenylthiourea. Each issue is presented in a question-and-answer format, detailing the cause and providing a validated solution.
Issue 1: My purified phenylthiourea is yellow or brown, not white.
Q: What causes discoloration in my phenylthiourea product, and how can I remove it?
A: Discoloration in crude phenylthiourea is typically caused by highly colored organic impurities, often conjugated aromatic compounds or oxidation byproducts formed during synthesis. These impurities are present in small quantities but have strong chromophores.
The most effective method for removing these colored impurities is treatment with activated charcoal (also known as activated carbon).[1][2]
Scientific Rationale: Activated charcoal possesses a highly porous structure with a vast surface area.[3] This surface has a strong affinity for large, flat, conjugated molecules, which are common culprits for color.[2] The charcoal adsorbs these impurity molecules through van der Waals forces, effectively sequestering them from the solution.[3]
Protocol: Decolorization with Activated Charcoal during Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, colored phenylthiourea in the minimum amount of hot recrystallization solvent (e.g., ethanol).
-
Charcoal Addition: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight, or a small spatula tip) to the hot solution.[2]
-
Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
-
Heating: Swirl the flask and gently reheat the mixture to boiling for 2-5 minutes to ensure maximum adsorption of impurities.
-
Hot Gravity Filtration: To remove the charcoal, you must perform a hot gravity filtration. This is a critical step.
-
Set up a short-stemmed funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask.
-
Keeping the solution hot, pour it through the filter paper. The goal is to remove the fine black charcoal particles while preventing the desired product from crystallizing prematurely in the funnel.[2]
-
-
Crystallization: The resulting filtrate should be colorless.[2] Proceed with the standard recrystallization procedure by allowing the solution to cool slowly.
Issue 2: The purity of my product is low, or multiple spots appear on TLC.
Q: My final product shows significant impurities after initial purification. What is the best general method to achieve high purity?
A: The most robust and widely used technique for purifying solid organic compounds like phenylthiourea is recrystallization.[4][5] This process relies on the differences in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.[6] An ethanol/water mixture is a commonly cited and effective solvent system for this purpose.[7]
Scientific Rationale: A successful recrystallization requires a solvent in which the compound of interest is highly soluble at high temperatures but poorly soluble at low temperatures.[8] Impurities, being present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor") while the pure product crystallizes out upon cooling.[6]
Protocol: Recrystallization of Phenylthiourea
-
Solvent Selection: Ethanol is a good primary solvent as phenylthiourea is soluble in hot alcohol.[9] Water is a good anti-solvent, as PTU has low solubility in cold water but is soluble in boiling water.[10] The combination allows for fine-tuning the crystallization process.
-
Dissolution: Place the crude phenylthiourea (e.g., 5.0 g) in a 250 mL Erlenmeyer flask. Add a minimal volume of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration as described in the charcoal section.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Rushing this step can cause impurities to become trapped in the crystal lattice.[11]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.[12]
-
Drying: Dry the crystals thoroughly. The melting point of pure phenylthiourea is approximately 154°C.[13] A sharp melting point close to this value is a good indicator of purity.
Troubleshooting Flowchart
The following diagram outlines the logical steps for troubleshooting common purification issues.
Caption: Troubleshooting logic for purifying crude phenylthiourea.
Issue 3: No crystals form upon cooling, or an oil separates out.
Q: I've followed the recrystallization protocol, but my product either remains in solution or forms an oily liquid. What's going wrong?
A: This is a common set of problems in recrystallization.[11]
-
No Crystal Formation: This is almost always due to using too much solvent.[14][15] The solution is not saturated enough for crystals to form, even when cold.
-
Solution: Gently heat the solution to boil off some of the solvent.[16] Reduce the volume by 10-20%, then attempt the cooling process again. If crystals still do not form, the solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of pure phenylthiourea.[14][15]
-
-
Oiling Out: This occurs when the dissolved solid comes out of solution as a liquid instead of a solid.[16] This typically happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution cools too rapidly.[14]
-
Solution: Reheat the solution until the oil redissolves completely. Add a small amount of the primary solvent (e.g., ethanol) to lower the saturation point slightly. Then, ensure the solution cools as slowly as possible. Insulating the flask can help achieve a gradual temperature drop, which favors proper crystal formation over oiling out.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing phenylthiourea?
A1: Based on solubility data, ethanol, ethanol/water mixtures, and hot water are excellent choices. Phenylthiourea is soluble in hot water and alcohol.[9] It is specifically noted as forming prisms from alcohol and needles from water, indicating both are viable crystallization solvents.[10] A mixed solvent system like ethanol/water often provides the best balance, allowing for high solubility when hot and very low solubility when cold, maximizing recovery.[7]
| Solvent System | Advantages | Disadvantages |
| Ethanol | Good dissolving power when hot; readily available. | Phenylthiourea may have some residual solubility when cold, potentially lowering yield. |
| Water | Excellent anti-solvent; inexpensive and non-toxic. | Phenylthiourea is only sparingly soluble in cold water, but very soluble in boiling water.[10] Requires careful handling to avoid premature precipitation. |
| Ethanol/Water | Highly tunable for optimal solubility and recovery.[12] Excellent for separating from a wide range of impurities. | Requires careful addition of water to find the precise saturation point. More prone to "oiling out" if cooled too quickly.[14] |
Q2: What are the likely impurities in a crude phenylthiourea synthesis?
A2: Impurities depend heavily on the synthetic route. A common synthesis involves the reaction of aniline with ammonium thiocyanate.[17][18] Potential impurities include:
-
Unreacted Starting Materials: Aniline and ammonium thiocyanate.
-
Side Products: Diphenylthiourea (thiocarbanilide) can form from side reactions.
-
Synthetic Intermediates: Depending on the specific procedure, intermediates like benzoyl isothiocyanate may be present if not fully reacted or hydrolyzed.[19]
Q3: How should I properly store purified phenylthiourea?
A3: Phenylthiourea is stable under normal conditions.[10][13] It should be stored in a tightly sealed container in a cool, dry, well-ventilated area.[13][20] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[20] For long-term storage, a temperature of -20°C is recommended.[21]
Q4: Can I use column chromatography to purify phenylthiourea?
A4: Yes, column chromatography on silica gel is a viable, though often unnecessary, purification method.[7] It is typically reserved for situations where recrystallization fails to separate impurities with very similar solubility profiles to the product. A solvent system like ethyl acetate/hexane would be a logical starting point for elution. However, for most common impurities, a well-executed recrystallization is more efficient and scalable.
Experimental Workflow: Recrystallization
The diagram below illustrates the standard, step-by-step workflow for purifying phenylthiourea via recrystallization.
Caption: Standard experimental workflow for the recrystallization of phenylthiourea.
References
-
Activated carbon. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Phenylthiourea Material Safety Data Sheet. (2009, January 23). Scholar Chemistry. Retrieved January 14, 2026, from [Link]
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Activated Carbon | Water Purification Technology. (2025, July 3). ELGA LabWater. Retrieved January 14, 2026, from [Link]
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Sandtorv, A. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Phenylthiourea Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved January 14, 2026, from [Link]
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Nichols, L. (2022, April 7). 3.5C: Charcoal. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Phenylthiourea. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Decolorization with Activated Carbon. (2025, April 7). Carbotecnia. Retrieved January 14, 2026, from [Link]
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N-Phenylthiourea Safety Data Sheet. (2015, November 23). West Liberty University. Retrieved January 14, 2026, from [Link]
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Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved January 14, 2026, from [Link]
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Why is Activated Carbon Important for Liquid Chemicals? (n.d.). Chemviron. Retrieved January 14, 2026, from [Link]
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Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Recrystallization. (n.d.). University of Massachusetts. Retrieved January 14, 2026, from [Link]
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Recrystallization. (n.d.). University of California, Irvine. Retrieved January 14, 2026, from [Link]
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Frank, R. L., & Smith, P. V. (1948). α-PHENYLTHIOUREA. Organic Syntheses, 28, 89. Retrieved January 14, 2026, from [Link]
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Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved January 14, 2026, from [Link]
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Recrystallization. (n.d.). Wellesley College. Retrieved January 14, 2026, from [Link]
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Purification Techniques. (n.d.). Journal of New Developments in Chemistry. Retrieved January 14, 2026, from [Link]
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REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (2018). IJCRT.org. Retrieved January 14, 2026, from [Link]
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Synthesis of phenyl thiourea. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]
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PHENYLTHIOUREA SYNTHESIS.#ncchem. (2023, February 9). YouTube. Retrieved January 14, 2026, from [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. N-Phenylthiourea, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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- 20. nj.gov [nj.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Steric Hindrance in Diisopropylphenyl Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of steric hindrance in reactions involving the bulky 2,6-diisopropylphenyl (DIPP) group and its derivatives. The inherent steric bulk of the two isopropyl groups ortho to the point of attachment often impedes reaction pathways, leading to low yields, slow reaction rates, or complete reaction failure.[1][2] This resource is designed to provide you with the mechanistic insights and practical solutions necessary to overcome these synthetic hurdles.
Troubleshooting Guide: Navigating Sterically Congested Reactions
This section is structured to diagnose and solve common issues encountered during reactions with diisopropylphenyl-containing molecules.
Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Sonogashira)
Symptoms: Your cross-coupling reaction involving a diisopropylphenyl-substituted aryl halide or amine is resulting in poor conversion to the desired product, with starting materials largely unreacted.
Root Cause Analysis: The steric bulk of the diisopropylphenyl group can significantly hinder the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1][3] The large isopropyl groups can prevent the palladium catalyst from efficiently accessing the aryl halide bond or block the final bond-forming reductive elimination step.
Solutions & Scientific Rationale:
-
Ligand Selection is Critical: Standard phosphine ligands like triphenylphosphine are often ineffective.[4] The key is to employ ligands specifically designed to accommodate and promote reactions with sterically demanding substrates.
-
Buchwald-Hartwig Amination: Utilize bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos, S-Phos) or N-heterocyclic carbene (NHC) ligands.[5][6][7] These ligands create a more open coordination sphere around the palladium center, facilitating the approach of the sterically hindered amine.[8] They also promote the formation of the active monoligated palladium species necessary for efficient catalysis.[9] A recent study highlighted the success of a carbazolyl-derived P,N-ligand for the amination of highly congested substrates like 2,6-diisopropylaniline.[5]
-
Suzuki-Miyaura Coupling: For coupling diisopropylphenyl boronic acids or halides, specialized ligands that promote the challenging transmetalation and reductive elimination steps are necessary. Ligands like BI-DIME and AntPhos have shown excellent efficacy in synthesizing extremely hindered biaryls.[10][11] N-heterocyclic carbene (NHC) ligands with flexible steric bulk have also enabled Suzuki couplings of hindered aryl chlorides at room temperature.[3]
-
Sonogashira Coupling: While standard Sonogashira conditions can be challenging, the use of bulky electron-rich phosphine ligands in conjunction with a copper(I) co-catalyst can improve yields.[12][13][14] In some cases, copper-free conditions with specialized palladium catalysts may be necessary to avoid side reactions like Glaser coupling.[13]
-
-
Optimize Reaction Conditions:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against potential substrate or product decomposition.
-
Microwave Irradiation: Microwave heating can dramatically accelerate sterically hindered reactions by providing rapid and uniform heating, often leading to higher yields and shorter reaction times.[15][16][17][18] This technique has been shown to overcome the disadvantages of classical heating in reactions with steric hindrance.[15]
-
Choice of Base: The strength and steric nature of the base are crucial. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used.[4] For Suzuki couplings, potassium phosphate (K₃PO₄) is often effective.[11]
-
Issue 2: Failure to Form a Grignard Reagent with a Diisopropylphenyl Halide
Symptoms: Attempts to form a Grignard reagent from 2,6-diisopropylphenyl bromide or iodide are unsuccessful, with the magnesium remaining largely unreacted.
Root Cause Analysis: The bulky isopropyl groups physically block the surface of the magnesium metal, preventing the insertion of magnesium into the carbon-halogen bond, a critical step for Grignard reagent formation.[19]
Solutions & Scientific Rationale:
-
Magnesium Activation: Ensure the magnesium turnings are highly activated to present a fresh, reactive surface.
-
Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere to break up the passivating oxide layer.
-
Chemical Activation: Use activating agents like iodine (a small crystal), 1,2-dibromoethane, or sonication to clean the magnesium surface.[20]
-
-
Alternative Organometallic Reagents: If Grignard formation remains problematic, consider alternative routes to generate the desired nucleophile.
-
Organolithium Reagents: Use of strong organolithium bases like n-butyllithium or tert-butyllithium for metal-halogen exchange can be a more reliable method for generating the nucleophilic diisopropylphenyl species. This approach is often more effective for sterically hindered aryl halides.
-
Frequently Asked Questions (FAQs)
Q1: Can computational chemistry help in selecting the right catalyst system for my sterically hindered reaction?
A1: Absolutely. Computational tools are increasingly used to predict catalyst performance.[21] Techniques like calculating the percent buried volume (%VBur) and generating steric maps can provide quantitative measures of steric hindrance around a metal center for a given ligand.[22][23][24] This allows for a rational, in-silico screening of ligands to identify candidates that offer the optimal balance of steric bulk and accessibility for your specific diisopropylphenyl substrate.[21][23]
Q2: Are Ullmann-type coupling reactions a viable alternative to palladium-catalyzed methods for sterically hindered substrates?
A2: Yes, modern Ullmann condensations can be an excellent alternative, particularly for forming C-O and C-N bonds.[25] While traditional Ullmann reactions required harsh conditions, newer protocols use soluble copper catalysts with specific ligands (e.g., picolinic acid, diamines) that can facilitate couplings even with sterically hindered phenols and aryl halides under milder conditions.[26][27][28][29] These methods have proven effective for the synthesis of hindered diaryl ethers.[28]
Q3: I am attempting a reaction with 2,6-diisopropylaniline. What are some key considerations?
A3: 2,6-Diisopropylaniline is a particularly challenging nucleophile due to the steric shielding of the amine group.[30] For C-N cross-coupling reactions, the choice of a highly active catalyst system is paramount. As mentioned in the troubleshooting guide, specialized bulky phosphine ligands are often required.[5][6] It's also worth noting that the condensation of 2,6-diisopropylaniline with carbonyl compounds to form imines or ligands like NacNac can also be sluggish and may require elevated temperatures or specific catalysts.[30][31]
Visualizing Reaction Strategies
Decision Workflow for Overcoming Steric Hindrance
The following diagram outlines a logical workflow for troubleshooting a challenging reaction involving a diisopropylphenyl group.
Caption: Troubleshooting workflow for diisopropylphenyl reactions.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride
This protocol provides a general starting point for the coupling of a sterically hindered aryl chloride with 2,6-diisopropylaniline, adapted from literature procedures.[5]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., RuPhos or a specialized P,N-ligand)
-
Sterically hindered aryl chloride (e.g., 2-chloro-1,3,5-triisopropylbenzene)
-
2,6-Diisopropylaniline
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.03–1.0 mol%), the phosphine ligand (0.036–1.2 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add the aryl chloride (1.0 equivalent) and 2,6-diisopropylaniline (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary
Table 1: Comparison of Ligands for Sterically Hindered Suzuki-Miyaura Coupling
The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of a di-ortho-substituted aryl bromide with a secondary alkylboronic acid, highlighting the superior performance of specialized ligands.
| Ligand | Catalyst System | Yield (%) | Key Observation |
| PPh₃ | Pd(OAc)₂ / PPh₃ | 83 | Moderate yield, significant side products. |
| PCy₃ | Pd(OAc)₂ / PCy₃ | 97 | High conversion, good general-purpose ligand. |
| X-Phos | Pd(OAc)₂ / X-Phos | 46 | Lower yield in this specific demanding case. |
| AntPhos | Pd(OAc)₂ / AntPhos | >95 | Excellent yield, overcomes β-hydride elimination.[11] |
| BI-DIME | Pd / BI-DIME | High | Facilitates coupling of extremely hindered substrates.[10] |
Data adapted from studies on sterically demanding cross-coupling reactions.[10][11]
References
-
Gagnon, A., & Duplessis, M. (2009). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 48(1), 139-142. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Gomes, P. A. T., & Silva, A. M. S. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6263. [Link]
-
Falivene, L., Credendino, R., Poater, A., & Cavallo, L. (2024). % VBur index and steric maps: from predictive catalysis to machine learning. Chemical Society Reviews. [Link]
-
Caputo, D., Zuccaccia, C., & Falivene, L. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. International Journal of Molecular Sciences, 24(9), 7934. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic CC, CN, and CO Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Buchwald, S. L., & Maiti, D. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic Letters, 12(18), 4124-4127. [Link]
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2585-2595. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Kunishima, M., et al. (2008). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. Tetrahedron, 64(40), 9471-9476. [Link]
-
Falivene, L., et al. (2019). Towards the online computer-aided design of catalytic pockets. Nature Catalysis, 2(10), 883-892. [Link]
-
Poater, A., et al. (2016). Towards the online computer-aided design of catalytic pockets. Nature Chemistry, 8(11), 1048-1054. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kawasaki, T., & Kappe, C. O. (2008). Microwave-specific Effect on Enantioselective Reactions. CHIMIA International Journal for Chemistry, 62(4), 281-285. [Link]
-
Vautravers, N. F., & Stradiotto, M. (2012). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Synlett, 23(15), 2165-2169. [Link]
-
Costanzo, S., et al. (2018). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Dalton Transactions, 47(30), 10146-10155. [Link]
-
Science.gov. (n.d.). reactions involving microwave: Topics. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Bose, A. K., et al. (2002). Microwave Irradiation. Resonance, 7(10), 80-92. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. (2018). International Journal of Research and Development in Pharmacy & Life Sciences, 7(4), 3045-3053. [Link]
-
Gildner, P. G., & Colacot, T. J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Dalton Transactions, 43(15), 5698-5705. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance? [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Chen, W., et al. (2016). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 52(71), 10796-10799. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Scheme 2 Synthesis of ligands and complexes. 2,6-diisopropylaniline... [Link]
-
ResearchGate. (2000). A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. [Link]
-
Sabharwal, G., Dwivedi, K. C., & Balakrishna, M. S. (2025). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions. [Link]
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. [Link]
-
Wikipedia. (2023). 2,6-Diisopropylaniline. [Link]
-
Scribd. (n.d.). 6 Steric Hindrance. [Link]
-
ResearchGate. (2014). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
Sources
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Technical Support Center: Isothiocyanate Precursor Synthesis & Stability
Welcome to the technical support center for isothiocyanate (ITC) synthesis. This guide is designed for researchers, chemists, and drug development professionals who work with isothiocyanate precursors and encounter stability challenges during synthesis, purification, and storage. Isothiocyanates are highly valuable compounds, known for their biological activities and as versatile intermediates in synthetic chemistry.[1][2] However, their electrophilic nature makes them susceptible to degradation, posing challenges for chemists.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and ensure the integrity of your compounds.
Section 1: Understanding Isothiocyanate Stability — FAQs
This section addresses fundamental questions about the stability of isothiocyanates and their precursors.
Q1: What are the most common precursors and synthetic routes for isothiocyanates?
A1: The vast majority of synthetic routes to isothiocyanates start from primary amines (R-NH₂).[1][2] The most prevalent and modern approach involves a two-step, often one-pot, process:
-
Formation of a Dithiocarbamate Salt: The primary amine reacts with carbon disulfide (CS₂) in the presence of a base (like triethylamine or sodium hydroxide) to form an intermediate dithiocarbamate salt.[1][3]
-
Desulfurization: This salt is then treated with a desulfurizing agent to eliminate a sulfur equivalent and form the isothiocyanate (R-N=C=S).[3][4]
While the classical method using highly toxic thiophosgene is still known, it has been largely replaced by safer alternatives.[5][6][7] The choice of desulfurizing agent is critical and depends on the substrate's properties. Common agents include tosyl chloride, iodine, hydrogen peroxide, and various chloroformates.[3][8][9][10]
Q2: What are the primary factors that compromise the stability of isothiocyanates?
A2: Isothiocyanates are electrophilic and thus reactive towards nucleophiles. Their stability is compromised by several factors:
-
pH: Isothiocyanates are most stable at a neutral pH (around 7.0).[11] Under acidic conditions (pH < 7), they can degrade into amines or favor nitrile formation.[11][12] Under basic conditions (pH > 7), hydrolysis to the corresponding amine is accelerated.[12][13]
-
Nucleophiles: The central carbon atom of the -N=C=S group is highly electrophilic and readily attacked by nucleophiles. Water leads to hydrolysis, while residual primary amines can react with the newly formed isothiocyanate to produce stable, and often undesired, N,N'-disubstituted thiourea byproducts.[9] Hydroxylated solvents like methanol can also react to form thiocarbamates.[11]
-
Temperature: High temperatures accelerate degradation.[11][14] Thermal decomposition can lead to a variety of byproducts, including sulfides and thioureas.[15] This is a critical consideration during reaction heating, solvent removal (rotary evaporation), and storage.
-
Moisture and Air: Due to their sensitivity to hydrolysis, isothiocyanates should be handled under anhydrous conditions and stored away from atmospheric moisture.[16] While less documented, prolonged exposure to oxygen may also contribute to degradation.[11]
Q3: What are the common degradation pathways I should be aware of?
A3: The two most critical degradation pathways stem from the electrophilicity of the isothiocyanate group:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions, leads to the formation of an unstable carbamic acid intermediate, which then decomposes to the corresponding primary amine and carbonyl sulfide (COS). This loss of the isothiocyanate functionality is a primary cause of yield reduction and purity issues.
-
Thiourea Formation: If unreacted starting primary amine is present in the reaction mixture, it can act as a nucleophile and attack the isothiocyanate product. This irreversible reaction forms a highly stable N,N'-disubstituted thiourea, a very common and troublesome byproduct in isothiocyanate synthesis.
Below is a diagram illustrating these key degradation pathways.
Caption: Key degradation pathways for isothiocyanates.
Section 2: Troubleshooting Guide for Isothiocyanate Synthesis
This section provides direct answers to specific problems encountered during experimental work.
Q: My reaction to synthesize an isothiocyanate from a primary amine and CS₂ is giving a very low yield. What are the likely causes and how can I troubleshoot this?
A: Low yields in this reaction typically point to issues in one of the two key stages: dithiocarbamate formation or desulfurization.
Troubleshooting Steps:
-
Verify Dithiocarbamate Formation:
-
Cause: The initial reaction between the amine and CS₂ may be incomplete. This can be due to poor quality reagents, insufficient base, or an unsuitable solvent.
-
Solution:
-
Use fresh, anhydrous solvents (e.g., THF, DCM) and high-purity carbon disulfide.
-
Ensure at least one equivalent of a suitable base (e.g., triethylamine) is used. For less reactive amines, a stronger base might be necessary.[1]
-
The reaction is often exothermic. Running the initial addition at 0-5 °C can improve control and stability.[17]
-
You can attempt to isolate the dithiocarbamate salt before proceeding to confirm its formation, although a one-pot procedure is generally preferred.[3]
-
-
-
Evaluate the Desulfurization Step:
-
Cause: The chosen desulfurizing agent may be inefficient for your specific substrate, or the reaction conditions may be suboptimal. Electron-deficient anilines, for instance, are notoriously difficult to convert.[1]
-
Solution:
-
Change the Reagent: Not all desulfurizing agents are equal. If tosyl chloride isn't working, consider alternatives. Iodine in a biphasic system is a mild and effective option.[9] Propane phosphonic acid anhydride (T3P®) is another powerful agent.[8] For challenging substrates, stronger reagents like bis(trichloromethyl)carbonate (triphosgene) may be required, though with greater safety precautions.[6]
-
Optimize Conditions: Some desulfurization reactions benefit from microwave assistance, which can shorten reaction times and improve yields.[18] Ensure the stoichiometry of the desulfurizing agent is correct; an excess may be needed but can also lead to side reactions.
-
-
Q: I am observing a significant amount of symmetrical thiourea byproduct. Why is this happening and how can I minimize it?
A: The formation of N,N'-disubstituted thiourea is a classic sign that your newly formed, electrophilic isothiocyanate is reacting with the nucleophilic starting amine that hasn't been consumed.
Minimization Strategies:
-
Ensure Complete Dithiocarbamate Formation First: Before adding the desulfurizing agent, allow the reaction between the amine and CS₂ to go to completion. This minimizes the concentration of free amine available to react with the product. Monitor this first step by TLC if possible.
-
Control Stoichiometry: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of carbon disulfide relative to the amine to ensure all the amine is converted to the dithiocarbamate salt.
-
Choose the Right Reagent Combination: Some protocols are inherently more prone to this side reaction. Methods using reagents like thiocarbonyldiimidazole can be problematic.[9] The two-step approach involving the desulfurization of a pre-formed or in-situ generated dithiocarbamate salt is generally more robust in avoiding this issue.[1][19]
Q: My isothiocyanate seems to be degrading during aqueous workup or chromatography. What are the best practices for isolation and purification?
A: This is a common problem due to the hydrolytic instability of isothiocyanates. The key is to minimize contact with water, strong acids/bases, and high temperatures.
Best Practices for Purification:
-
Anhydrous Workup: If possible, perform a non-aqueous workup. After the reaction, filter off any precipitated salts and concentrate the organic phase directly.
-
Gentle Aqueous Wash: If an aqueous wash is unavoidable, use a saturated sodium bicarbonate solution (mildly basic) or brine, and work quickly.[9] Perform the extraction at a low temperature (e.g., in an ice bath) and immediately dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄. Avoid strong acids or bases.
-
Purification by Chromatography:
-
Technique: Flash column chromatography is generally suitable.[20]
-
Solvent System: Use non-protic, neutral solvents like hexanes and ethyl acetate or dichloromethane. Avoid alcoholic solvents (methanol, ethanol) as they can react with the isothiocyanate.[11]
-
Silica Gel: Standard silica gel is slightly acidic and can cause degradation of sensitive isothiocyanates. Consider deactivating the silica gel by pre-treating it with a 1-2% solution of triethylamine in your eluent system, then flushing with the pure eluent before loading your sample.
-
-
Solvent Removal: Concentrate the purified fractions on a rotary evaporator at low temperature (<40°C) to prevent thermal degradation.[14]
Q: How should I properly store my synthesized isothiocyanate to prevent degradation over time?
A: Long-term stability requires protection from water, heat, and light.
| Parameter | Recommended Storage Condition | Rationale |
| Temperature | Store at low temperatures, typically 2-8°C or colder (-20°C for long-term). | Reduces the rate of thermal degradation and hydrolysis.[14][21] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents contact with atmospheric moisture and oxygen. |
| Container | Use an amber glass vial with a tightly sealed cap. | Protects from light, which can catalyze degradation, and prevents moisture ingress. |
| Form | Store as a neat liquid or solid if stable. If in solution, use an anhydrous, non-protic solvent (e.g., dichloromethane, toluene). | Avoids reactive solvents and ensures an anhydrous environment. |
Section 3: Key Experimental Protocol
This section provides a reliable, general protocol for the synthesis of isothiocyanates that avoids highly toxic reagents.
Protocol: One-Pot Synthesis of Isothiocyanates via Iodine-Mediated Desulfurization
This method is adapted from procedures that utilize molecular iodine in a biphasic system, which is effective, environmentally benign, and cost-effective.[9]
Materials:
-
Primary amine (1.0 eq)
-
Carbon disulfide (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
Iodine (I₂) (1.1 eq)
-
Ethyl acetate
-
Water
-
Saturated brine solution
Procedure:
-
Dithiocarbamate Formation:
-
Dissolve the primary amine (1.0 eq) in ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.
-
Add an aqueous solution of sodium bicarbonate (3.0 eq in water).
-
Cool the biphasic mixture to 0°C in an ice bath.
-
Add carbon disulfide (1.2 eq) dropwise to the vigorously stirring mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours. The dithiocarbamate salt will form, primarily in the aqueous phase.
-
-
Desulfurization:
-
Prepare a solution of iodine (1.1 eq) in ethyl acetate.
-
Add the iodine solution dropwise to the reaction mixture at room temperature. A color change from dark brown (iodine) to colorless is often observed as the iodine is consumed.
-
Stir the reaction for 2-4 hours at room temperature, monitoring by TLC (staining with KMnO₄ can help visualize the product).
-
-
Workup and Isolation:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 5% aqueous sodium thiosulfate solution (to quench excess iodine), water, and finally, saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C).
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Workflow Diagram
Caption: General workflow for isothiocyanate synthesis.
References
- Recent Advancement in Synthesis of Isothiocyan
- Synthesis of Isothiocyanates: An Upd
- Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal.
- Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. (n.d.). Green Chemistry (RSC Publishing).
- ONE-POT SYNTHESIS OF ISOTHIOCYANATES FROM PRIMARY AMINES SYNTHESIS USING CYANAMIDE?. (n.d.). J-STAGE.
- minimizing degradation of isothiocyanates during extraction. (n.d.). Benchchem.
- Recent Advancement in the Synthesis of Isothiocyan
- Isothiocyanates. (n.d.).
- Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. (2015). PLOS One.
- Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfuriz
- Improved procedure for the preparation of isothiocyanates via iodine-mediated desulfurization of dithiocarbamic acid salts. (n.d.). Taylor & Francis Online.
- A kind of preparation method of isothiocyanate. (n.d.).
- Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). (2022).
- Synthesis of Isothiocyanates: An Upd
- Stability studies of isothiocyanates and nitriles in aqueous media. (2015). ThaiScience.
- Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE.
- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (n.d.). MDPI.
- New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. (n.d.). MDPI.
- Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022). Oriental Pharmacy and Experimental Medicine.
- Stability studies of isothiocyanates and nitriles in aqueous media. (2015).
- Recent advancement in the synthesis of isothiocyanates. (2024).
- Recent Advancement in the Synthesis of Isothiocyanates. (n.d.).
- Safe Handling & Storage of Allyl Isothiocyanate Liquid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat tre
- Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. (2015). PMC - NIH.
- Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). (2022). PubMed.
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (n.d.). MDPI.
- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived
- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. (2020).
- Thermal Degradation of Allyl Isothiocyan
- Ensuring Purity: Allyl Isothiocyanate and Analytical Standards. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (n.d.).
- The effect of time of storage on the isothiocyanate yield of stored wasabi rhizomes at ≤ -10ºC. (n.d.).
- Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. (n.d.). ResearchGate.
- Isothiocyan
- Fermentation-Assisted Extraction of Isothiocyanates from Brassica Vegetable Using Box-Behnken Experimental Design. (2016). PMC - PubMed Central.
Sources
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- 4. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Accelerating N,N'-Disubstituted Thiourea Synthesis
Welcome to the technical support center for N,N'-disubstituted thiourea synthesis. As a Senior Application Scientist, I understand that in research and drug development, reaction efficiency is paramount. Long reaction times can create significant bottlenecks in discovery pipelines. This guide is designed to provide you with expert insights, troubleshooting strategies, and validated protocols to dramatically reduce reaction times and overcome common hurdles in thiourea synthesis.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered by researchers during the synthesis of N,N'-disubstituted thioureas.
Q1: My standard thiourea synthesis from an amine and an isothiocyanate is taking hours, or even days. What are the primary factors causing this delay?
A1: A slow reaction rate in this seemingly straightforward addition is almost always traceable to the intrinsic properties of your reactants or the stability of your reagents. The causality breaks down into three main areas:
-
Low Nucleophilicity of the Amine: The core of this reaction is a nucleophilic attack by the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate. If the amine's nucleophilicity is suppressed, the reaction will slow considerably. Aromatic amines with electron-withdrawing groups (e.g., nitro groups, as in 4-nitroaniline) are classic examples of poor nucleophiles that can lead to sluggish reactions.[1][2]
-
Steric Hindrance: If either the amine or the isothiocyanate possesses bulky substituents near the reactive centers, they can physically obstruct the approach of the reactants. This steric clash increases the activation energy required for the reaction to proceed, thereby slowing it down.[1]
-
Degradation of the Isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time, especially if not stored properly in a cool, dark, and dry environment. Using old or improperly stored isothiocyanate can lead to lower effective concentrations and result in a slow, low-yielding reaction. It is often best to use freshly prepared or purified isothiocyanate.[1]
Q2: How can I dramatically shorten my reaction time from many hours to just a few minutes?
A2: To achieve a significant rate enhancement, you should consider employing high-energy input methods like microwave irradiation or ultrasonication. These techniques are highly effective at overcoming the kinetic barriers discussed above.
-
Microwave-Assisted Synthesis: This is one of the most powerful methods for accelerating these reactions. Microwave energy couples directly with polar molecules in the mixture, leading to rapid, uniform, and efficient heating that conventional methods cannot replicate. This superheating can overcome activation energy barriers related to steric hindrance or low nucleophilicity, reducing reaction times from 8-18 hours to as little as 2-20 minutes.[3][4][5][6]
-
Ultrasound-Assisted Synthesis (Sonication): Ultrasound induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the solvent. This process generates intense localized hot spots and high pressures, which enhance mass transfer and dramatically increase reaction rates. It is an excellent and mild method for accelerating synthesis, often resulting in high yields in short timeframes.[7][8][9][10]
The following table provides a clear comparison of typical reaction times:
| Method | Typical Reaction Time | Energy Input Mechanism | Key Advantage |
| Conventional Heating | 8 - 18 hours | Thermal Conduction/Convection | Simple setup |
| Microwave Irradiation | 2 - 20 minutes | Direct Molecular Dielectric Heating | Drastic time reduction, uniform heating[3][5] |
| Ultrasound Assistance | 5 - 15 minutes | Acoustic Cavitation | High efficiency at mild temperatures[7][8] |
| Mechanochemistry | 5 - 45 minutes | Mechanical Force (Grinding/Milling) | Solvent-free, rapid for solid-state reactions[11] |
Q3: My reaction involves a weakly nucleophilic amine. Besides changing the energy source, what other strategies can I use to accelerate the process?
A3: When dealing with poorly reactive amines, a chemical or solvent-based approach can be highly effective.
-
Base Catalysis: For weakly nucleophilic amines, adding a non-nucleophilic base such as triethylamine can deprotonate a small fraction of the amine, increasing its nucleophilicity and thereby accelerating the reaction.[1]
-
Solvent Choice & "On-Water" Synthesis: The choice of solvent can be critical. While aprotic solvents like THF or dichloromethane are common, performing the reaction "on-water" has been shown to be a facile and sustainable method that can enhance reaction rates and selectivity.[12] The hydrophobic effect can help bring the reactants together, accelerating the reaction.
-
Solvent-Free Conditions: For some reactions, eliminating the solvent entirely can be the fastest approach. Mechanochemical synthesis, which involves grinding the solid reactants together, often leads to quantitative yields in minutes without any solvent.[11][13] This is also a highly green and efficient method.
Q4: I am attempting to synthesize an unsymmetrical thiourea from an amine and carbon disulfide (CS₂) and the reaction is slow, yielding the wrong product. What is going wrong?
A4: The synthesis from an amine and CS₂ is a multi-step process, which introduces more potential points of failure compared to the direct use of an isothiocyanate. The reaction proceeds via a dithiocarbamate intermediate, which must then be converted to an in-situ generated isothiocyanate before reacting with a second, different amine.[1][11]
The most common issue is the premature reaction of the in-situ generated isothiocyanate with the initial starting amine, which leads to the formation of a symmetrical thiourea byproduct instead of your desired unsymmetrical product.[1]
Solution: The most reliable way to prevent this is to adopt a two-step, one-pot approach .
-
First, react the initial amine with CS₂ to completely form the dithiocarbamate intermediate and convert it to the isothiocyanate. This step can be facilitated by a coupling reagent.
-
Only after the complete formation of the isothiocyanate should you add the second, different amine to the reaction mixture. This sequential addition ensures the isothiocyanate reacts with the intended amine, leading to your desired unsymmetrical product.[1]
Part 2: Troubleshooting Guides and Accelerated Protocols
This section provides a logical troubleshooting workflow and detailed, step-by-step protocols for both conventional and accelerated synthesis methods.
Troubleshooting Flowchart for Slow Thiourea Synthesis
This diagram outlines a logical sequence for diagnosing and resolving slow reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. N , N ′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00477B [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
Addressing low nucleophilicity of amines in thiourea reactions
Welcome to the Technical Support Center for Thiourea Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of thiourea derivatives, particularly when dealing with weakly nucleophilic amines. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and validated strategies to ensure the success of your reactions.
Introduction: The Challenge of the Unreactive Amine
The reaction between an isothiocyanate and a primary or secondary amine is the most common and direct route to N,N'-disubstituted thioureas. The mechanism hinges on the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate.[1] However, when the amine's nucleophilicity is diminished, this seemingly straightforward reaction can become a significant synthetic hurdle, leading to low yields, slow reaction rates, or complete failure.
Low nucleophilicity in amines is typically a consequence of two main factors:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the amine, such as nitro or halo substituents on an aniline ring, delocalize the nitrogen's lone pair, reducing its availability for nucleophilic attack.[2]
-
Steric Hindrance: Bulky substituents near the nitrogen atom can physically obstruct its approach to the electrophilic isothiocyanate, slowing down the reaction rate.[2]
This guide provides a series of troubleshooting questions and detailed protocols to address these challenges head-on.
Troubleshooting Guide & FAQs
Scenario 1: Low or No Yield
FAQ 1: I'm seeing little to no formation of my desired thiourea, even after extended reaction times. What are the primary causes and how can I fix this?
Low or no yield is a common issue when working with poorly nucleophilic amines. The fundamental problem is a high activation energy barrier for the reaction. Here are several strategies to overcome this, ranging from simple adjustments to alternative synthetic routes.
Forcing the reaction by increasing the temperature is often the simplest first step.
-
Rationale: Higher temperatures provide the necessary activation energy for the nucleophilic attack.
-
Caveat: Monitor the reaction closely for the formation of byproducts, as higher temperatures can also promote side reactions and decomposition.[3]
-
Recommendation: Start with gentle heating (e.g., 40-60 °C) and gradually increase the temperature, monitoring by TLC or LC-MS.
Catalysis can be a highly effective way to lower the activation energy barrier without resorting to harsh conditions.
-
Lewis Acid Catalysis: A mild Lewis acid can be used to activate the isothiocyanate, making it more electrophilic and thus more susceptible to attack by a weak nucleophile.[2]
-
Mechanism: The Lewis acid coordinates to the sulfur or nitrogen atom of the isothiocyanate, increasing the positive charge on the central carbon.
-
Recommended Catalysts: Mild Lewis acids such as Yb(OAc)₃ or Sc(OTf)₃ can be effective.
-
-
Base Catalysis: A non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity.[2]
-
Mechanism: The base removes a proton from the amine, generating a more potent anionic nucleophile.
-
Recommended Catalysts: Use a non-nucleophilic base like triethylamine (TEA) or DBU.
-
Microwave irradiation can dramatically accelerate reactions with unreactive partners.
-
Rationale: Microwaves provide efficient and rapid heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields.[2]
-
Benefit: This method is particularly useful for overcoming steric barriers.
If the direct condensation fails, several alternative routes can be employed.
-
Use of Isothiocyanate Surrogates: Reagents like N-thiocarbamoyl benzotriazoles can serve as stable and easy-to-handle equivalents of isothiocyanates.[2][7][8][9][10] These are particularly useful for generating thioureas from primary amines.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in thiourea synthesis.
Scenario 2: Sluggish Reaction Rate
FAQ 2: The reaction is proceeding, but it's incredibly slow. How can I accelerate it without compromising the integrity of my product?
A slow reaction rate is a clear indicator that the nucleophilicity of your amine is a limiting factor. The following strategies are designed to enhance the reaction kinetics.
These sophisticated organocatalysts can activate both the nucleophile and the electrophile simultaneously.[3][11][12][13][14][15][16]
-
Mechanism of Action: The thiourea moiety acts as a hydrogen-bond donor, activating the isothiocyanate. The amine functionality of the catalyst acts as a Brønsted base, deprotonating the incoming amine nucleophile to make it more reactive.[13][16]
Dual Activation by a Bifunctional Catalyst
Caption: Dual activation mechanism of a bifunctional thiourea-amine catalyst.
Solvent-free reaction conditions using a ball mill can dramatically accelerate the reaction.
-
Rationale: Mechanochemistry facilitates reactions through mechanical force, often leading to quantitative yields in a fraction of the time required for solution-phase synthesis.[7] This method is particularly effective for reactions involving a poorly nucleophilic amine and a less electrophilic isothiocyanate.[7]
-
Benefit: This is also a green chemistry approach, as it often eliminates the need for solvents.[7]
Comparison of Reaction Conditions
| Method | Typical Reaction Time | Phase | Key Advantage |
| Conventional Heating | Hours to Days | Solution | Simple setup |
| Microwave Irradiation | Minutes to Hours | Solution | Rapid heating |
| Mechanochemistry | Minutes | Solid | Very fast, solvent-free |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid Catalyzed Thiourea Synthesis
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the weakly nucleophilic amine (1.0 equiv) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Catalyst Addition: Add the mild Lewis acid catalyst (e.g., Yb(OAc)₃, 5-10 mol%).
-
Isothiocyanate Addition: To the stirring solution, add the isothiocyanate (1.0-1.1 equiv) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Protocol 2: One-Pot, Two-Step Synthesis of Unsymmetrical Thioureas using CS₂
This protocol is adapted from procedures described for the synthesis of thioureas from amines and carbon disulfide.[5][17]
-
Dithiocarbamate Formation: In a round-bottom flask, dissolve the first amine (1.0 equiv) in a suitable solvent such as DMSO.[17] Add carbon disulfide (1.2 equiv) and stir the mixture.[17]
-
Addition of Second Amine: Add the second, less nucleophilic amine (1.2 equiv) to the reaction mixture.[17]
-
Reaction: Heat the mixture (e.g., 70 °C) and stir for 1-12 hours, monitoring the reaction by TLC.[17]
-
Work-up: After completion, cool the mixture and add water and an extraction solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.[17]
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: Mechanochemical Synthesis of Thioureas
This protocol is based on the general principles of mechanochemical synthesis.[7][10]
-
Preparation: Place the amine (1.0 equiv), isothiocyanate (1.0 equiv), and a grinding ball into a milling jar. For liquid-assisted grinding (LAG), a small amount of a suitable solvent can be added.
-
Milling: Secure the jar in a laboratory ball mill and mill at a specified frequency (e.g., 30 Hz) for 10-60 minutes.
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing by TLC or by observing the disappearance of the isothiocyanate peak in the IR spectrum.
-
Isolation: After completion, open the milling jar in a fume hood and collect the solid product. The product is often of high purity, but can be further purified by recrystallization if necessary.
References
-
Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
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Allen, C. F. H., Edens, C. O., & VanAllan, J. (1955). Ethylene thiourea. Organic Syntheses, 26, 34. [Link]
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Ding, C., Wang, S., Sheng, Y., Dai, Q., Zhao, Y., Liang, G., & Song, Z. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. Organic & Biomolecular Chemistry, 17(35), 8138–8147. [Link]
-
Milosavljević, N., Waisi, H., Stojanović, M., & Mijin, D. (2015). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society, 80(1), 1–10. [Link]
-
Tsogoeva, S. B. (2013). Bifunctional primary amine-thioureas in asymmetric organocatalysis. Organic & Biomolecular Chemistry, 41(42), 6957–6973. [Link]
- BenchChem. (2025). Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. BenchChem Technical Support.
-
Dove, A. P., Pratt, R. C., Lohmeijer, B. G. G., Waymouth, R. M., & Hedrick, J. L. (2005). Thiourea-Based Bifunctional Organocatalysis: Supramolecular Recognition for Living Polymerization. Journal of the American Chemical Society, 127(40), 13798–13799. [Link]
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Štrukil, V., Igrc, M. D., Fábián, L., & Friščić, T. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(6), 1614–1622. [Link]
-
Wang, Y., Wang, Z., & Zhu, J. (2010). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthetic Communications, 40(20), 3031–3040. [Link]
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Stilinović, V., & Friščić, T. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1828–1849. [Link]
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Dove, A. P., Pratt, R. C., Lohmeijer, B. G. G., Waymouth, R. M., & Hedrick, J. L. (2005). Thiourea-Based Bifunctional Organocatalysis: Supramolecular Recognition for Living Polymerization. Journal of the American Chemical Society, 127(40), 13798–13799. [Link]
-
Štrukil, V., Igrc, M. D., Fábián, L., & Friščić, T. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(6), 1614-1622. [Link]
-
Kumar, A., & Rawat, D. S. (2014). Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Sustainable Chemistry & Engineering, 2(6), 1466–1473. [Link]
-
Stilinović, V., & Friščić, T. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. ResearchGate. [Link]
-
Wang, J., Li, H., Zu, L., & Wang, W. (2009). Novel thiourea-amine bifunctional catalysts for asymmetric conjugate addition of ketones/aldehydes to nitroalkenes: rational structural combination for high catalytic efficiency. Organic & Biomolecular Chemistry, 7(19), 4063–4066. [Link]
- BenchChem. (2025). Reaction mechanism of acetyl isothiocyanate with primary amines. BenchChem Technical Support.
-
Štrukil, V., Igrc, M. D., Fábián, L., & Friščić, T. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(6), 1614-1622. [Link]
-
Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. [Link]
-
Štrukil, V., Igrc, M. D., Fábián, L., & Friščić, T. (2016). Supplementary Information: Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. The Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 10.3: Thiourea Based Catalysis. [Link]
-
Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate?[Link]
-
Takemoto, Y. (2008). The Amino Thiourea-Catalyzed Asymmetric Nucleophilic Reactions. CHIMIA International Journal for Chemistry, 62(4), 255–259. [Link]
-
Gotor-Gotor, V., & Gotor, V. (2017). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 22(1), 127. [Link]
-
Taylor, E. C., & Rawling, T. (2009). Weak Brønsted Acid−Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet−Spengler Reactions. Organic Letters, 11(16), 3586–3589. [Link]
-
Abbiati, G., Arcadi, A., Bianchi, G., Di Giuseppe, S., Marinelli, F., & Rossi, E. (2003). Lewis Acid Catalysis in the Synthesis of Small Molecules: Carbon-Nitrogen bond formation. Current Organic Chemistry, 7(7), 681–701. [Link]
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- 16. chimia.ch [chimia.ch]
- 17. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the synthesis of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea. As a potent TRPV1 antagonist and a key intermediate in agricultural chemistry, this molecule is of significant interest to researchers in drug development and crop protection.[1][2] The synthesis, while conceptually straightforward, presents unique challenges, particularly concerning regioselectivity, reaction control, and purification, especially during scale-up.
This guide is designed to move beyond a simple recitation of steps. My goal is to provide you with the causal reasoning behind each procedural choice, drawing from established chemical principles and field-proven experience. We will explore the synthesis as a self-validating system, where understanding the "why" behind each step empowers you to troubleshoot effectively and adapt the protocol to your specific laboratory and scale requirements.
Part 1: Synthetic Pathway and Core Principles
The most robust and industrially relevant synthesis of this compound is a convergent, multi-step process starting from 2,6-diisopropylaniline.[1][2] This route is favored for its control over substitution patterns and generally high yields.
The strategic foundation of this synthesis rests on the powerful directing effect of the two ortho-isopropyl groups. Their significant steric bulk effectively shields the adjacent positions on the aniline ring, forcing electrophilic substitution almost exclusively to the para-position.[3] This high degree of regioselectivity is the cornerstone of the entire synthesis, minimizing the formation of unwanted isomers and simplifying downstream purification.
Below is a workflow diagram illustrating the key transformations in this synthetic sequence.
Caption: Overall synthetic workflow for this compound.
Part 2: Detailed Experimental Protocol (Lab Scale)
This protocol is adapted from established procedures for a representative laboratory-scale synthesis.[2]
Step 1: Synthesis of 4-Bromo-2,6-diisopropylaniline
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2,6-diisopropylaniline (1.0 eq) in toluene.
-
Cool the solution to between -10°C and 0°C using an ice-salt bath.
-
Slowly add bromine (1.01 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0°C. The slow, cold addition is critical to prevent over-bromination.
-
After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours until TLC analysis indicates full consumption of the starting material.
-
Proceed directly to the next step or perform a basic work-up to isolate the intermediate.
Step 2: Synthesis of 4-Phenoxy-2,6-diisopropylaniline
-
To the crude reaction mixture from Step 1, add 30% aqueous sodium hydroxide (2.0 eq), phenol (1.0 eq), and a suitable catalyst (e.g., copper 8-quinolinolate).
-
Heat the mixture to reflux (approx. 110-120°C) and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Maintain the reflux for 8-10 hours, monitoring by TLC or HPLC.
-
Cool the reaction mixture to 80-90°C before proceeding to the final step.
Step 3: Synthesis of this compound
-
To the warm mixture from Step 2, add sodium thiocyanate (1.0 eq).
-
Carefully add 30% hydrochloric acid (1.1 eq). This reacts with sodium thiocyanate to generate thiocyanic acid (HSCN) in situ.[1]
-
Heat the reaction to 100-105°C and hold for 4-5 hours.
-
Cool the mixture to room temperature. Add water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol).
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up, providing both diagnostic questions and actionable solutions.
Troubleshooting (Question & Answer Format)
Q1: My yield in the final thiourea formation step is very low or zero. What went wrong?
This is a frequent issue, often related to the reactivity of the aniline or the stability of the thiocyanic acid intermediate.
-
Cause A: Poor Nucleophilicity of the Aniline. The 4-phenoxy-2,6-diisopropylaniline is a relatively weak nucleophile due to the steric hindrance from the isopropyl groups and the electron-donating nature of the phenoxy group which can be resonance-withdrawing in certain contexts.
-
Solution: Ensure the reaction temperature is maintained at 100-105°C for a sufficient duration (4-5 hours) to drive the reaction to completion.[2] Monitoring by TLC or HPLC is crucial to determine the optimal reaction time.
-
-
Cause B: Decomposition of Thiocyanic Acid. Thiocyanic acid, formed in-situ, is unstable and can decompose, especially if the acid is added too quickly or at an elevated temperature.
-
Solution: Ensure the reaction mixture from the previous step is cooled to 80-90°C before the addition of sodium thiocyanate and hydrochloric acid.[2] Add the acid slowly to control the exotherm and the rate of HSCN formation.
-
Q2: I'm observing significant impurities after the final step that are difficult to remove. How can I minimize them?
Byproduct formation often originates in the initial steps of the synthesis.
-
Cause A: Over-bromination. If the bromination in Step 1 is not carefully controlled, di- and tri-brominated species can form. These will carry through the synthesis and are often difficult to separate from the final product due to similar polarities.
-
Solution: Strictly maintain the reaction temperature between -10°C and 0°C during the dropwise addition of bromine.[1] Use a slight excess of aniline relative to bromine if necessary, as unreacted starting material is easier to remove.
-
-
Cause B: Formation of Symmetrical Thioureas. If the intermediate isothiocyanate (formed from the aniline and HSCN) reacts with unreacted starting aniline, symmetrical byproducts can form.[4]
-
Solution: This is less common in a one-pot procedure but can occur if the reaction is not homogenous. Ensure efficient stirring, especially during scale-up, to maintain a uniform concentration of reactants.
-
Q3: The product oiled out during recrystallization and won't solidify. How do I purify it?
This is a classic purification challenge, especially when residual solvents or minor impurities are present.
-
Cause A: Incorrect Solvent System. The polarity of the recrystallization solvent may be too high or too low, preventing proper crystal lattice formation.
-
Solution: Experiment with different solvent systems. Start with isopropanol or ethanol and add water dropwise to the hot, dissolved solution until persistent cloudiness appears, then add a few drops of alcohol to clarify and allow to cool slowly. Seeding with a previously obtained pure crystal can induce crystallization.
-
-
Cause B: Persistent Impurities. Oily impurities can act as an "anti-solvent," inhibiting crystallization.
-
Solution: If recrystallization fails, column chromatography is the most effective alternative.[5] Use a silica gel stationary phase with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Caption: A decision tree for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? When scaling up, the primary hazards are the handling of bromine, which is highly corrosive and toxic, and the management of exothermic events. The addition of bromine and the in-situ generation of thiocyanic acid can both release significant heat. A jacketed reactor with precise temperature control is essential. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q2: Can I use a pre-formed isothiocyanate instead of generating one in situ? Yes, reacting 4-Phenoxy-2,6-diisopropylaniline with a suitable reagent to form an isothiocyanate first, which is then reacted with ammonia, is a viable alternative.[6] However, this adds a step to the process. The in-situ method using thiocyanate and acid is often preferred for its operational simplicity, especially in large-scale industrial settings.[1][2]
Q3: How does steric hindrance affect the reaction beyond regioselectivity? While beneficial for directing the initial substitution, the steric bulk of the isopropyl groups also slows down subsequent reactions by hindering the approach of reagents to the reactive sites.[4] This is why the etherification and thiourea formation steps require elevated temperatures and longer reaction times to achieve high conversion.
Q4: My final product shows signs of oxidation. What is the cause? The thiourea group is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone derivatives.[1] This can occur if the reaction is exposed to air at high temperatures for excessively long periods or if oxidizing contaminants are present. Using an inert atmosphere (like nitrogen or argon) during the final heating step can mitigate this issue, though it is not always necessary if reaction times are well-controlled.
Part 4: Quantitative Data Summary for Scale-Up
The table below provides a reference for scaling the reaction. Quantities are based on the protocol described in Part 2.
| Reagent/Parameter | Lab Scale (10g Product) | Pilot Scale (100g Product) | Notes |
| Step 1: Bromination | |||
| 2,6-Diisopropylaniline | 5.4 g (1.0 eq) | 54.0 g (1.0 eq) | Ensure purity is >98% |
| Bromine | 4.9 g (1.01 eq) | 49.0 g (1.01 eq) | Add slowly under 0°C |
| Toluene | 30 mL | 300 mL | Anhydrous grade recommended |
| Temperature | -10°C to 0°C | -10°C to 0°C | Critical for selectivity |
| Step 2: Etherification | |||
| Phenol | 2.9 g (1.0 eq) | 29.0 g (1.0 eq) | |
| 30% NaOH (aq) | 8.2 g (2.0 eq) | 82.0 g (2.0 eq) | |
| Temperature | Reflux (~118°C) | Reflux (~118°C) | Use Dean-Stark to remove H₂O |
| Step 3: Thiourea Formation | |||
| Sodium Thiocyanate | 2.5 g (1.0 eq) | 25.0 g (1.0 eq) | |
| 30% HCl (aq) | 3.7 g (1.1 eq) | 37.0 g (1.1 eq) | Add slowly at 80-90°C |
| Temperature | 100-105°C | 100-105°C | Monitor for completion |
| Expected Yield | ~8.3 g (83%) | ~83.0 g (83%) | Based on reported yields[2] |
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
- Uličný, J., & Addová, G. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central.
- BenchChem. (2025). Technical Support Center: Optimizing Thiourea Synthesis.
- BenchChem. (n.d.). This compound Supplier.
- Google Patents. (n.d.). Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea.
- Google Patents. (n.d.). Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN101307016B - Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
Solvent selection for recrystallization of phenylthiourea derivatives
Technical Support Center: Phenylthiourea Derivatives Purification
Welcome to the technical support guide for the purification of phenylthiourea derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the critical process of recrystallization. Here, we address common challenges and provide field-proven insights to ensure the successful isolation of high-purity compounds.
The Art and Science of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. Its success hinges on the principle of differential solubility: a well-chosen solvent should dissolve the target compound and its impurities to different extents at varying temperatures. For phenylthiourea derivatives, which possess a unique combination of a polar thiourea moiety and potentially non-polar phenyl rings, selecting the right solvent system is paramount to achieving high purity and yield. The goal is to find a solvent that dissolves the compound when hot but has low solubility when cold, allowing for the formation of a pure crystalline lattice upon cooling while impurities remain in the solution (mother liquor).[1][2]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems encountered during the recrystallization of phenylthiourea derivatives in a practical question-and-answer format.
Question 1: My phenylthiourea derivative "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[3] This typically happens under two conditions:
-
High Impurity Concentration: Significant impurities can depress the melting point of your compound, causing it to emerge from the solution as a molten liquid.
-
Supersaturation Above Melting Point: The solution becomes saturated at a temperature that is higher than the melting point of your compound.[3]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature.[3][4] This ensures that crystallization begins at a temperature below the compound's melting point.
-
Slow Down the Cooling Process: Rapid cooling encourages oil formation. After dissolving your compound, allow the flask to cool slowly on the benchtop, perhaps insulated with a beaker of warm water or cotton wool, before moving it to an ice bath. Very slow cooling is crucial for the formation of well-ordered crystals.[5]
-
Consider a Different Solvent: The boiling point of your current solvent may be too high. Select a solvent with a lower boiling point to reduce the risk of dissolving the compound above its melting point.
Question 2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is the issue?
Answer: The failure of a compound to crystallize from a cooled solution is a common problem, typically stemming from one of two causes:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[5] Too much solvent was added initially, and the solution is not actually supersaturated at the lower temperature.
-
Supersaturation without Nucleation: The solution is supersaturated, but the crystals lack a nucleation site to begin growing.[5]
Troubleshooting Steps:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent.[6] Allow it to cool again and observe for crystal formation. Before doing so, you can test for saturation by dipping a glass rod in the solution; if a solid residue forms quickly on the rod upon drying, the solution is likely saturated.[6]
-
Induce Crystallization (Seeding): If the solution is supersaturated, you can introduce a "seed crystal" of your pure compound. This provides a template for crystal growth.[5][6]
-
Induce Crystallization (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the solvent line.[4][5] The microscopic scratches on the glass can provide nucleation sites for crystal formation.
Question 3: My final yield of pure crystals is very low. How can I improve recovery?
Answer: A low yield indicates that a significant portion of your product was lost during the process. Several factors can contribute to this:
Potential Causes & Solutions:
-
Excessive Solvent: As mentioned above, using too much solvent will result in a significant amount of your compound remaining dissolved in the mother liquor, even at low temperatures.[1][6] Always use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.
-
Premature Crystallization: If the compound crystallizes too early, such as during a hot filtration step to remove insoluble impurities, product will be lost. To prevent this, use a slight excess of hot solvent for this step and pre-heat your filtration apparatus (funnel and receiving flask).[3][4] The excess solvent can be evaporated before the final cooling and crystallization step.
-
Inappropriate Solvent Choice: The solvent may be too effective, keeping a large amount of the product dissolved even when cold. The ideal solvent has a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.[4] You may need to screen for a different solvent.
-
Washing with Room Temperature Solvent: During the final filtration step, washing the collected crystals with room-temperature or warm solvent will re-dissolve some of your product. Always wash the crystals with a minimum amount of ice-cold solvent.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for phenylthiourea derivatives? A1: The ideal solvent should:
-
Exhibit a steep solubility curve: It must dissolve the phenylthiourea derivative completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C) to maximize recovery.[4]
-
Not react with the compound: The solvent must be chemically inert.
-
Dissolve impurities differently: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed by hot filtration).[4]
-
Be volatile: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.
Q2: How does the structure of my specific phenylthiourea derivative affect solvent choice? A2: The "like dissolves like" principle is a useful guide.[4] The polarity of your derivative is key.
-
Parent Phenylthiourea: Contains both a polar thiourea group and a non-polar phenyl ring. It is soluble in polar organic solvents like DMSO and dimethylformamide and sparingly soluble in aqueous buffers.[7] Alcohols like ethanol are often a good starting point.
-
Derivatives with Polar Groups: Substituents like hydroxyl (-OH) or amino (-NH2) groups increase the compound's polarity.[8] This favors more polar solvents like ethanol, methanol, or ethanol/water mixtures.[9]
-
Derivatives with Non-Polar Groups: Large alkyl or additional aryl groups increase the lipophilicity, suggesting better solubility in less polar solvents like toluene, or mixed systems such as hexane/ethyl acetate or hexane/ethanol.[10][11]
Q3: Which solvents are commonly successful for recrystallizing phenylthiourea derivatives? A3: Based on established protocols and the compound class's properties, the following solvents and systems are excellent starting points:
-
Ethanol or Ethanol/Water Mixtures: This is one of the most frequently cited systems for phenylthiourea derivatives.[9][12]
-
Ethanol/Acetone Mixtures: This combination can be effective for obtaining single crystals suitable for X-ray diffraction.[13]
-
Dimethylformamide (DMF)/Ethanol/Water Mixtures: Useful for more challenging derivatives that require a stronger polar aprotic solvent for initial dissolution.[12]
-
Benzene/Gasoline Mixtures: Reported for less polar derivatives like N,N'-dibutyl-thiourea.[12]
Q4: When and how should I use a two-solvent (mixed) system? A4: A two-solvent system is ideal when no single solvent meets the criteria for effective recrystallization.[4] This is typically when your compound is highly soluble in one solvent (Solvent #1) and poorly soluble in another (Solvent #2) at all temperatures.[14] The two solvents must be miscible.
The procedure involves dissolving the compound in a minimum amount of hot Solvent #1. Then, hot Solvent #2 (the "anti-solvent") is added dropwise until the solution becomes faintly cloudy (the saturation point). A drop or two of hot Solvent #1 is then added to restore clarity, and the solution is allowed to cool slowly.[14] Common pairs include ethanol/water and hexane/ethyl acetate.
Data Presentation: Solvent Selection Table
The table below summarizes the properties of common solvents to aid in your selection process.
| Solvent | Boiling Point (°C) | Polarity | Notes on Suitability for Phenylthiourea Derivatives |
| Ethanol | 78 | Polar Protic | An excellent first choice. Often used alone or in a mixed system with water.[9][12] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile. Good for polar derivatives. |
| Water | 100 | Very Polar Protic | Phenylthiourea has low solubility in cold water but is more soluble in boiling water.[15] Best used as an anti-solvent with alcohols. |
| Acetone | 56 | Polar Aprotic | A strong solvent, can be used in mixed systems with less polar solvents like hexane or in combination with ethanol.[10][13] |
| Ethyl Acetate | 77 | Moderately Polar | Good for derivatives of intermediate polarity. Often paired with hexane.[10] |
| Toluene | 111 | Non-polar | Suitable for derivatives with significant non-polar character.[11] |
| Hexane | 69 | Non-polar | Typically used as an anti-solvent (Solvent #2) for compounds dissolved in more polar solvents like ethyl acetate or ethanol.[10][11] |
| DMSO | 189 | Very Polar Aprotic | N-Phenylthiourea is highly soluble in DMSO (~30 mg/mL).[7] Due to its high boiling point, it is not ideal for recrystallization but is useful for preparing stock solutions. |
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of your crude product in ~0.5 mL of various solvents. The ideal solvent will dissolve the compound when boiling but show poor solubility when cold.[1]
-
Dissolution: Place the crude phenylthiourea derivative in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a boil while stirring. Continue adding the solvent dropwise until the solid just dissolves completely.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[1]
-
Drying: Allow the crystals to dry completely under vacuum to remove all traces of the solvent.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
-
Solvent Pair Selection: Identify a "good" solvent (dissolves the compound well) and a "bad" or "anti-solvent" (dissolves the compound poorly) that are miscible with each other.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[14]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (anti-solvent) dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.
-
Crystallization, Collection, Washing, and Drying: Follow steps 4 through 7 from the Single-Solvent Recrystallization protocol above. For washing, use an ice-cold mixture of the two solvents in the same ratio established for crystallization.[14]
Visualization of the Solvent Selection Workflow
The following diagram outlines the logical steps for selecting an appropriate recrystallization solvent system.
Caption: A flowchart for selecting a suitable recrystallization solvent system.
References
-
Phenylthiourea | C7H8N2S. (n.d.). PubChem - NIH. Retrieved from [Link]
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org. Retrieved from [Link]
- New process for the preparation of thiourea derivatives. (n.d.). Google Patents.
-
Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
- Re-crystallization experiments. (n.d.). Source not specified.
-
How can I purify my bis thiourea compound? (n.d.). ResearchGate. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
-
1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation of isomers of chiral thiourea derivatives by spontaneous resolution, and rationale of molecular recognition. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
Sources
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- 2. mt.com [mt.com]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
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- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
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- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of different phenylthiourea synthesis methods
An In-Depth Technical Guide to the Synthesis of Phenylthiourea: A Comparative Analysis for the Modern Laboratory
This guide provides a comprehensive analysis of prevalent and emerging methods for the synthesis of N-Phenylthiourea (PTU), a compound of significant interest in medicinal chemistry, genetic studies, and as a synthetic intermediate.[1][2][3][4] We move beyond simple protocols to dissect the underlying chemical principles, operational efficiencies, and safety considerations inherent to each methodology. This document is intended for researchers, chemists, and process development professionals seeking to make informed decisions when selecting a synthetic route, balancing factors of yield, purity, safety, and environmental impact.
Chapter 1: Foundational Synthetic Strategies
The classical approaches to phenylthiourea synthesis have been well-established for decades. They are reliable and often serve as the benchmark against which newer methods are judged. Here, we explore the two most common pathways.
Method A: The Reaction of Aniline with Thiocyanate Salts
This is arguably the most traditional and widely cited method for preparing phenylthiourea.[5][6] The reaction proceeds by heating an aniline salt with an inorganic thiocyanate, typically ammonium thiocyanate, in an aqueous or solvent-based medium.
Mechanism and Rationale: The synthesis begins with the formation of an aniline salt (e.g., aniline hydrochloride) to improve solubility in the aqueous medium. Upon heating, the thiocyanate ion exists in equilibrium with a small amount of thiocyanic acid. The core of the reaction is the nucleophilic attack of the aniline's nitrogen atom on the carbon of the thiocyanate, leading to the formation of phenylthiourea. The acidic conditions facilitate the isomerization of ammonium thiocyanate to thiourea, which then reacts with the aniline.
Experimental Protocol: Aniline and Ammonium Thiocyanate
-
Salt Formation: In a round-bottom flask equipped with a reflux condenser, add 0.1 moles of aniline to a solution of 9 mL of concentrated hydrochloric acid and 25 mL of water. Heat the mixture to approximately 60-70°C for one hour to ensure complete formation of aniline hydrochloride.[1]
-
Thiocyanate Addition: Cool the solution and slowly add 0.1 moles of ammonium thiocyanate.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: After reflux, add 20 mL of cold water to the mixture while stirring continuously. The phenylthiourea product, being sparingly soluble in cold water, will precipitate out as a crystalline solid.[1]
-
Purification: Collect the crude product by vacuum filtration and wash with cold water to remove any remaining inorganic salts. The product can be further purified by recrystallization from ethanol to yield white crystalline plates.[6][7] A typical yield for this method is reported to be around 86%.[1]
Method B: From Phenyl Isothiocyanate
This method offers a more direct route by reacting phenyl isothiocyanate, a commercially available reagent, with a source of ammonia.
Mechanism and Rationale: The chemistry is straightforward: the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S) is readily attacked by the nucleophilic nitrogen atom of ammonia. This addition reaction directly forms the phenylthiourea structure. While this method is efficient, its primary drawback lies in the handling of phenyl isothiocyanate.
Experimental Protocol: Phenyl Isothiocyanate and Ammonia
-
Reaction Setup: In a well-ventilated fume hood, dissolve phenyl isothiocyanate in a suitable solvent such as ethanol in a flask equipped with a stirrer.
-
Ammonia Addition: Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide. The reaction is typically exothermic and may require cooling to maintain control.
-
Isolation: The product will precipitate from the solution upon completion of the reaction.
-
Purification: The collected solid is filtered, washed with a small amount of cold solvent, and can be recrystallized from ethanol.
Critical Safety Note: Phenyl isothiocyanate is highly toxic, corrosive, and a lachrymator.[8][9][10] It causes severe skin burns and eye damage, is toxic if swallowed, and may cause allergic reactions or asthma-like symptoms if inhaled.[8][9][10] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[10][11]
Chapter 2: Modern and Green Synthetic Approaches
Recent advancements in chemical synthesis have focused on reducing reaction times, eliminating hazardous solvents, and improving energy efficiency. These principles have been successfully applied to the synthesis of phenylthiourea.
Method C: Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave radiation to heat the reaction mixture directly and efficiently. This technique can dramatically reduce reaction times compared to conventional heating methods.
Rationale: The mechanism is identical to the classical aniline and ammonium thiocyanate method (Method A). However, microwave irradiation provides rapid and uniform heating of the polar solvent and reactants, leading to a significant acceleration of the reaction rate. A reaction that takes 4 hours under conventional reflux can be completed in as little as 15 minutes in a microwave reactor.[1]
Experimental Protocol: Microwave-Assisted Method
-
Reagent Preparation: Prepare the initial solution of aniline hydrochloride and ammonium thiocyanate as described in steps 1 and 2 of Method A.[1]
-
Microwave Irradiation: Place the reaction mixture in a vessel suitable for microwave synthesis and irradiate for approximately 15 minutes.[1]
-
Workup: The isolation and purification steps are identical to those in Method A.[1] The reported yield is comparable to the conventional method, at around 86.3%.[1]
Method D: Mechanochemical Synthesis (Ball Milling)
Mechanochemistry is a solvent-free approach that uses mechanical force (grinding, milling, or shearing) to induce chemical reactions.[12] This "green" chemistry approach avoids the use of bulk solvents, simplifying workup and reducing chemical waste.
Mechanism and Rationale: Aniline, carbon disulfide (as the sulfur source), and a solid base like potassium hydroxide are combined in a ball mill.[12][13] The mechanical energy facilitates the formation of a dithiocarbamate salt intermediate.[12] This intermediate then reacts with a second molecule of aniline in the solid state to form phenylthiourea. The entire process is a one-pot, solvent-free reaction.[13]
Experimental Protocol: Mechanochemical Method
-
Charging the Mill: Place aniline, carbon disulfide, and potassium hydroxide (in a 2:1:1 molar ratio) into a mechanochemical reactor (e.g., a planetary ball mill or shaker mill) with grinding balls.[13]
-
Milling: Operate the mill at a set frequency (e.g., 30 Hz) for 40-60 minutes.[13]
-
Isolation and Purification: After the reaction, the solid product mixture is extracted with a suitable solvent system (e.g., ethyl acetate and water).[13] The organic layer is then dried, and the solvent is evaporated. The crude product is purified by silica gel column chromatography to yield pure phenylthiourea.[13]
Chapter 3: Comparative Analysis
Choosing the optimal synthesis method requires a careful evaluation of several key performance indicators. The table below provides a side-by-side comparison of the discussed methodologies.
| Parameter | Method A: Aniline + NH₄SCN | Method B: Phenyl Isothiocyanate | Method C: Microwave-Assisted | Method D: Mechanochemical |
| Typical Yield | ~86%[1] | High (variable) | ~86%[1] | High (reported)[13] |
| Reaction Time | ~4-5 hours[1] | < 1 hour | ~15 minutes[1] | ~40-60 minutes[13] |
| Energy Input | High (prolonged heating) | Low (often exothermic) | Moderate (short duration) | Moderate (mechanical energy) |
| Solvent Use | Aqueous HCl, Ethanol[1] | Ethanol or other organic solvents | Aqueous HCl, Ethanol[1] | None (solvent used for workup only)[13] |
| Key Reagents | Aniline, HCl, NH₄SCN[1] | Phenyl Isothiocyanate, Ammonia | Aniline, HCl, NH₄SCN[1] | Aniline, CS₂, KOH[13] |
| Safety Profile | Moderate (Aniline is toxic) | Very High Risk (Phenyl Isothiocyanate is highly toxic and corrosive)[8][9] | Moderate (Aniline is toxic) | High Risk (CS₂ is flammable and toxic) |
| Simplicity | Simple, standard glassware | Very simple | Requires specialized microwave reactor | Requires specialized ball mill |
| Green Credentials | Poor (solvents, heating) | Poor (hazardous reagent) | Good (fast, energy-efficient) | Excellent (solvent-free reaction) |
Chapter 4: Product Purification and Characterization
Regardless of the synthetic route, proper purification and characterization are essential to validate the identity and purity of the final product.
-
Purification: The most common method for purifying crude phenylthiourea is recrystallization from hot ethanol.[6][7] The product is highly soluble in hot ethanol and crystallizes upon cooling, leaving impurities behind in the solution.
-
Characterization:
-
Melting Point: Pure phenylthiourea has a sharp melting point in the range of 151-154°C.[7] A broad or depressed melting point indicates the presence of impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=S (thiocarbonyl) stretching (around 1350 cm⁻¹), and aromatic C-H and C=C bonds.[1][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy in a solvent like DMSO-d₆ will typically show signals for the aromatic protons and distinct signals for the N-H protons.[14][15][16][17] ¹³C NMR will show the characteristic thiocarbonyl carbon signal around 180 ppm.[15]
-
Diagrams and Workflows
Conclusion
The synthesis of phenylthiourea can be accomplished through a variety of methods, each with a distinct profile of efficiency, safety, and environmental impact.
-
Method A (Aniline + NH₄SCN) remains a reliable and accessible method for laboratory-scale synthesis, requiring only standard equipment.
-
Method B (From Phenyl Isothiocyanate) is rapid but is overshadowed by the significant handling risks of the starting material, making it less desirable without stringent engineering controls.
-
Method C (Microwave-Assisted) offers a compelling advantage in speed and energy efficiency, making it ideal for rapid synthesis in research and development settings equipped with the necessary hardware.
-
Method D (Mechanochemical) represents the forefront of green chemistry. Its solvent-free nature makes it highly attractive for sustainable manufacturing, though it requires specialized milling equipment.
The choice of method will ultimately depend on the specific needs of the laboratory, considering available equipment, scale, time constraints, and, most importantly, the prioritization of safety and environmental responsibility.
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A Comprehensive Guide to the Structural Validation of Synthesized Phenylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry, phenylthiourea derivatives represent a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] The precise synthesis and unambiguous structural confirmation of these molecules are paramount to understanding their structure-activity relationships (SAR) and advancing drug discovery pipelines. This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive validation of synthesized phenylthiourea derivatives, grounded in established scientific principles and experimental best practices.
The Imperative of Multi-faceted Structural Validation
Reliance on a single analytical method is insufficient to definitively confirm the structure and purity of a novel compound. A robust validation strategy employs a combination of spectroscopic and analytical techniques, each providing complementary information. This orthogonal approach ensures the highest level of confidence in the synthesized molecule's identity, purity, and structural integrity.
A typical validation workflow integrates the following key stages:
-
Initial Purity Assessment: Preliminary evaluation of the reaction mixture and purified product.
-
Functional Group Identification: Confirmation of the presence of key chemical moieties.
-
Structural Elucidation: Detailed mapping of the molecular framework and connectivity.
-
Elemental Composition Confirmation: Verification of the empirical formula.
-
Definitive 3D Structure Determination: Unambiguous assignment of the solid-state structure.
Caption: Overall workflow for the synthesis and structural validation of phenylthiourea derivatives.
Part 1: Purity Assessment - The First Gatekeeper
Before proceeding to more complex structural analyses, it is crucial to ascertain the purity of the synthesized compound. Chromatographic techniques are the cornerstone of this initial evaluation.
Comparison of Purity Assessment Techniques
| Technique | Principle | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[4] | Rapid, inexpensive, requires minimal sample, and useful for reaction monitoring.[4][5] | Primarily qualitative, lower resolution compared to HPLC. |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation of components in a packed column.[4] | Quantitative, high resolution, and can be coupled with other detectors (e.g., MS) for enhanced analysis.[6][7] | More expensive instrumentation and requires method development.[6] |
Experimental Protocol: Thin-Layer Chromatography (TLC)
Objective: To quickly assess the purity of the synthesized phenylthiourea derivative and determine an appropriate solvent system for column chromatography if further purification is needed.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp (254 nm)
-
Iodine chamber or other staining agent
Procedure:
-
Prepare a developing chamber by adding the chosen mobile phase to a depth of approximately 0.5 cm and allowing it to saturate.
-
Dissolve a small amount of the crude and, if available, purified product in a suitable solvent (e.g., acetone).
-
Using a capillary tube, spot a small amount of each solution onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber, ensuring the spots are above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp and/or by placing the plate in an iodine chamber.
-
A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.
Part 2: Spectroscopic Analysis - Deciphering the Molecular Architecture
Spectroscopic methods provide detailed information about the functional groups and the overall structure of the molecule.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in phenylthiourea derivatives. The presence and position of absorption bands provide direct evidence for the successful formation of the thiourea moiety.
Expected IR Absorption Bands for Phenylthiourea Derivatives:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch | ~3300 | Indicates the presence of the amine groups in the thiourea core.[8] |
| C=O stretch (if acylthiourea) | ~1600 | Confirms the presence of a carbonyl group.[8] |
| C-N stretch | ~1300 | Associated with the carbon-nitrogen bonds in the thiourea structure.[8] |
| C=S stretch | ~700 | A key indicator of the thiocarbonyl group.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals to look for in phenylthiourea derivatives include the N-H protons, which often appear as broad singlets, and the aromatic protons of the phenyl rings.[9][10]
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shift of the C=S carbon is particularly diagnostic, typically appearing significantly downfield.[8][9]
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming its identity. The molecular ion peak (M+) should correspond to the calculated molecular weight of the target phenylthiourea derivative. The fragmentation pattern can also offer additional structural clues.[11]
Part 3: Elemental and Definitive Structural Analysis
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis, typically CHNS analysis, provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.[12][13] The experimentally determined percentages should be in close agreement (usually within ±0.4%) with the theoretical values calculated from the proposed molecular formula.[9] This technique is a fundamental method for verifying the elemental composition and purity of a synthesized compound.[12][13]
Principle of CHNS Analysis: The sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).[13] These gases are then separated and quantified by a detector.[13]
Single Crystal X-ray Diffraction: The Gold Standard for Structural Confirmation
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state.[14] It yields precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[14][15] This technique is considered the definitive method for structural elucidation.[14]
Caption: Experimental workflow for single crystal X-ray diffraction analysis.
Conclusion
The validation of synthesized phenylthiourea derivatives is a systematic process that requires the application of multiple, complementary analytical techniques. By following a logical workflow that progresses from initial purity assessment with chromatography to detailed structural elucidation with spectroscopy, and finally to definitive confirmation with elemental analysis and X-ray crystallography, researchers can ensure the integrity of their synthesized compounds. This rigorous approach is essential for building a solid foundation for further biological evaluation and drug development efforts.
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Navigating the Gauntlet of Resistance: A Comparative Efficacy Guide to Thiourea Derivatives in Modern Pest Management
The escalating challenge of insecticide resistance necessitates a continuous evolution in our chemical toolkit. For researchers and pest management professionals, the selection of an effective and sustainable insecticidal active ingredient is a critical decision, balancing potency against the relentless pressure of pest adaptation. This guide provides an in-depth technical comparison of thiourea derivatives, a diverse class of insecticides, against resistant pest populations. We will delve into their distinct modes of action, present comparative efficacy data, and provide robust experimental protocols to empower researchers in their vital work of developing next-generation pest control strategies.
The Rise of Thiourea Derivatives in an Era of Resistance
Thiourea derivatives have emerged as valuable assets in insecticide resistance management (IRM) programs. Their diverse chemical structures have given rise to compounds with distinct modes of action, offering alternatives to chemistries that have been compromised by widespread resistance. This guide will focus on key examples within this class to illustrate their comparative efficacy and utility.
Unraveling the Mechanisms: More Than One Way to Combat Resistance
A key strength of the thiourea class lies in its mechanistic diversity. Understanding these different modes of action is fundamental to designing effective and sustainable pest management programs.
Diafenthiuron: Disrupting the Cellular Powerhouse
Diafenthiuron is a pro-insecticide, meaning it is converted into its active form after entering the pest. This conversion can be triggered by sunlight or metabolic processes within the insect. The active metabolite, a carbodiimide, targets the mitochondria, the energy-producing centers of the cell. Specifically, it inhibits mitochondrial respiration, leading to a rapid depletion of ATP, the cell's primary energy currency. This results in paralysis and death of the pest.
Caption: Mechanism of action of Diafenthiuron.
Acylthiourea Derivatives: Targeting Muscle Function
Emerging research into novel thiourea derivatives has identified a different target: the insect ryanodine receptor (RyR). Acylthiourea-containing compounds have been shown to act on these critical calcium channels located in the muscle cells of insects. By disrupting the normal flow of calcium, these compounds cause uncontrolled muscle contraction, leading to paralysis and mortality. This mode of action is particularly valuable as it differs from many conventional insecticides, offering a potential tool against pests resistant to other chemical classes.[1][2][3]
Caption: Mechanism of action of Acylthiourea Derivatives.
Comparative Efficacy Against Resistant Pests: A Data-Driven Analysis
The true measure of an insecticide's utility lies in its performance against field-evolved resistance. The following tables summarize available data on the efficacy of thiourea derivatives and comparator insecticides against key resistant pests. It is important to note that direct comparisons of LC50 values across different studies should be made with caution due to variations in experimental conditions and the specific resistance profiles of the pest populations.
Table 1: Efficacy of Diafenthiuron and Comparator Insecticides against Resistant Whitefly (Bemisia tabaci)
| Insecticide | Pest Strain | LC50 (mg/L) | Resistance Ratio (RR) | Reference |
| Diafenthiuron | Bahawalpur | 1.06-2.0 (LC50 range) | Not specified | [4] |
| Imidacloprid | Bahawalpur | 1.18-2.09 (LC50 range) | Not specified | [4] |
| Acetamiprid | Bahawalpur | 1.01-4.29 (LC50 range) | Not specified | [4] |
| Clothianidin | MEAM1 | 5.18 | Not specified | [5] |
| Thiamethoxam | Lab Population | 1.73 (96 HAE) | Not specified | [6] |
Table 2: Efficacy of Diafenthiuron and a Novel Thiourea Derivative against Diamondback Moth (Plutella xylostella)
| Insecticide | Pest Strain | Efficacy Metric | Result | Reference |
| Diafenthiuron 50% WP | Field Population | % Pest Reduction | 88.68% - 90.82% | [7] |
| Methylthio-diafenthiuron | Laboratory Strain | Sublethal Effects | Significantly decreased pupal weight, fecundity, and hatching rate | [8] |
| Chlorantraniliprole | Ludhiana | LC50 (%) | 0.000275 | [9] |
| Flubendiamide | Ludhiana | LC50 (%) | 0.00050 | [9] |
Table 3: Efficacy of Diafenthiuron and Comparator Acaricides against Two-Spotted Spider Mite (Tetranychus urticae)
| Acaricide | Pest Strain | Efficacy Metric | Result | Reference |
| Diafenthiuron | Field Population | % Reduction | 84.40% - 100% | [10] |
| Cyflumetofen | Field Population | % Reduction | >99.33% (7 days post-treatment) | [10] |
| Cinnamaldehyde | Field Population | % Reduction | >99.33% (7 days post-treatment) | [10] |
| Abamectin | Laboratory Strain | LC50 (mg a.i./L) | 0.01 | [11] |
| Chlorfenapyr | Laboratory Strain | LC50 (mg a.i./L) | 29.66 | [11] |
Experimental Protocols for Efficacy and Resistance Mechanism Evaluation
To ensure robust and reproducible data, standardized experimental protocols are essential. The following section details methodologies for assessing insecticide efficacy and investigating the biochemical basis of resistance.
Workflow for Insecticide Bioassay and Resistance Analysis
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The Phenylthiourea Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The thiourea moiety, a structural analogue of urea where the oxygen atom is replaced by sulfur, represents a cornerstone in medicinal chemistry. Its derivatives, particularly N-phenylthioureas, have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2] The versatility of the phenylthiourea scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phenylthiourea analogues, offering insights into the rational design of more potent and selective therapeutic agents. We will delve into the critical structural features governing their efficacy, supported by comparative experimental data and detailed protocols for their synthesis and evaluation.
The Influence of Substitution on Biological Activity: A Tale of Three Moieties
The fundamental phenylthiourea structure presents three primary regions for chemical modification: the phenyl ring (Ring A), the N'-substituent (at the second nitrogen atom), and the thiocarbonyl group itself. Strategic modifications at these sites can dramatically impact the compound's interaction with biological targets.
The Phenyl Ring (Ring A): The Epicenter of Activity Modulation
Substituents on the phenyl ring play a pivotal role in determining the potency and selectivity of phenylthiourea analogues. The nature (electron-donating or electron-withdrawing), position (ortho, meta, para), and size of these substituents directly influence the molecule's lipophilicity, electronic distribution, and steric profile.
In the context of anticancer activity, a clear trend has emerged: the presence of electron-withdrawing groups on the phenyl ring generally enhances cytotoxicity.[3][4] This is exemplified by studies on N-benzoyl-N'-phenylthiourea derivatives against the MCF-7 breast cancer cell line. As shown in the table below, the introduction of chloro substituents on the benzoyl moiety, which is attached to the N'-position but influences the overall electronic character, leads to a significant increase in potency (lower IC50 values).[3][5]
| Compound | Substituent (R) on Benzoyl Moiety | IC50 (µM) against MCF-7 Cells[3] |
| N-benzoyl-N'-phenylthiourea (BFTU) | H | 2.83 |
| N-(4-methylbenzoyl)-N'-phenylthiourea | 4-CH3 | 1.31 |
| N-(4-methoxybenzoyl)-N'-phenylthiourea | 4-OCH3 | 1.15 |
| N-(4-chlorobenzoyl)-N'-phenylthiourea | 4-Cl | 0.49 |
| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | 2,4-diCl | 0.31 |
This trend is further supported by the high activity of compounds like 3,4-dichlorophenylthiourea and 4-(trifluoromethyl)phenylthiourea against metastatic colon cancer cells.[4] The enhanced activity is often attributed to increased lipophilicity and altered electronic properties that favor interaction with molecular targets such as the Epidermal Growth Factor Receptor (EGFR).[5][6]
A similar SAR is observed for antimicrobial activity, where substituted phenylthioureas generally exhibit greater efficacy than their unsubstituted counterparts.[7][8] Halogen substituents, in particular, have been shown to be beneficial. For instance, 4-bromophenylthiourea and 4-chlorophenylthiourea display notable activity against various bacterial strains.[8] The mechanism of action is often linked to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[9][10]
| Compound | Target Organism | Zone of Inhibition (mm) at 300 ppm[8] |
| 4-Bromophenylthiourea | E. coli | 18 |
| 4-methyl-phenylthiourea | E. coli | 16 |
| 2,5-dichloro-phenylthiourea | E. coli | 19 |
| 4-chloro-phenylthiourea | E. coli | 17 |
The N'-Substituent: A Gateway to Diverse Functionalities
Modification at the N'-position of the thiourea core allows for the introduction of a wide array of chemical functionalities, leading to compounds with diverse biological profiles.
Acylation of the N'-position, particularly with benzoyl groups, has proven to be a successful strategy for developing potent anticancer agents.[3][6] These N-benzoyl-N'-phenylthiourea derivatives often exhibit enhanced cytotoxic activity. The introduction of bulky groups at this position can also influence activity. For example, N-(4-t-butylbenzoyl)-N'-phenylthiourea shows significant cytotoxicity against breast and cervical cancer cell lines.[6]
The incorporation of heterocyclic rings at the N'-position has led to the discovery of novel phenylthiourea derivatives with potent and specific activities. For instance, linking pyrazole, thiazole, or pyran moieties to the phenylthiourea scaffold has yielded compounds with strong cytotoxic effects against various cancer cell lines, including HCT-116.[11][12]
Caption: Key modification sites on the phenylthiourea scaffold influencing biological activity.
Enzyme Inhibition: A Prominent Mechanism of Action
Many of the observed biological effects of phenylthiourea analogues can be attributed to their ability to inhibit specific enzymes.
-
Tyrosinase Inhibition: Phenylthiourea (PTU) is a well-established and potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[13][14][15] Structural studies have revealed that PTU binds to the active site, blocking substrate access.[14][16] The inhibitory activity is sensitive to substitutions, with the direct connection of an unsubstituted phenyl ring to the thiourea moiety being crucial for tyrosinase inhibition.[13]
-
Nitric Oxide Synthase (NOS) Inhibition: Substituted N-phenylisothioureas have been identified as potent inhibitors of human nitric oxide synthase, with some analogues showing selectivity for the neuronal isoform.[17]
-
Cholinesterase Inhibition: Certain thiourea derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[18]
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for the synthesis of a phenylthiourea analogue and its evaluation for anticancer activity.
Synthesis of 1-(4-chlorophenyl)-3-phenylthiourea
This protocol describes a straightforward and efficient method for the synthesis of a substituted phenylthiourea derivative.[7][8]
Materials:
-
Aniline (0.1 mole)
-
Hydrochloric acid (9 ml)
-
Ammonium thiocyanate (0.1 mole)
-
Deionized water
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring bar
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask, combine 0.1 mole of aniline, 9 ml of hydrochloric acid, and 25 ml of water.
-
Heat the mixture at 60-70°C for 1 hour with continuous stirring.
-
Cool the mixture for approximately 1 hour.
-
Slowly add 0.1 mole of ammonium thiocyanate to the solution.
-
Reflux the resulting solution for 4 hours.
-
After reflux, add 20 ml of water while continuously stirring to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water and allow them to air dry.
Caption: Workflow for the synthesis of a phenylthiourea derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[6]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (phenylthiourea analogue)
-
MTT solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µl of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µl of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The structure-activity relationship studies of phenylthiourea analogues have unequivocally established this scaffold as a privileged structure in medicinal chemistry. The ease of synthesis and the ability to modulate biological activity through systematic structural modifications make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on leveraging the established SAR principles to design and synthesize second-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel heterocyclic substitutions at the N'-position and the use of computational tools for rational drug design will undoubtedly accelerate the discovery of clinically viable drug candidates based on the versatile phenylthiourea core.
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Ahmed, N. A., et al. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Polycyclic Aromatic Compounds, 43(5), 4169-4186. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activities of substituted phenylthioureas. JOCPR. Available at: [Link]
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Lee, S. Y., et al. (2011). Structural Requirement of Phenylthiourea Analogs for Their Inhibitory Activity of Melanogenesis and Tyrosinase. Bioorganic & Medicinal Chemistry Letters, 21(22), 6824-6828. Available at: [Link]
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Gzyl-Malcher, B., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 27(24), 8758. Available at: [Link]
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Fauzi, A. R., et al. (2020). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Research Journal of Pharmacy and Technology, 13(1), 1-6. Available at: [Link]
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Al-Maydama, H. M. A., et al. (2015). Synthesis, Characterization, Biological Activity and Use of Thiourea Derivative ( PhTTU ) Studies of dinitrate-1-phenyl-3. Journal of Applicable Chemistry, 4(4), 1184-1193. Available at: [Link]
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Reddy, T. S., et al. (2018). In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine. Journal of the Iranian Chemical Society, 15(11), 2465-2476. Available at: [Link]
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Khan, K. M., et al. (2018). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 23(11), 2970. Available at: [Link]
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Ubaya Repository. (2021). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. Available at: [Link]
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Lai, X., et al. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. International Journal of Molecular Sciences, 21(3), 886. Available at: [Link]
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Ali, R., et al. (2015). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 843-847. Available at: [Link]
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Pham, C. N., et al. (2021). An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues. Vietnam Journal of Chemistry, 59(4), 481-488. Available at: [Link]
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Kesuma, D., et al. (2022). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELLS. RASAYAN Journal of Chemistry, 14(4), 2698-2704. Available at: [Link]
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Hrokalo, M. V., et al. (2019). QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one's derivatives as potential antioxidants. Pharmacia, 66(2), 79-87. Available at: [Link]
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Tukuljac, A., et al. (2019). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. PeerJ, 7, e7049. Available at: [Link]
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da Silva, E. N., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 17(11), 1464. Available at: [Link]
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A Researcher's Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Thiourea Compounds
This guide offers an in-depth technical comparison of the in vitro and in vivo efficacy of novel thiourea compounds, designed for researchers, scientists, and drug development professionals. We will delve into the experimental data supporting their diverse biological activities, from anticancer and antimicrobial to specific enzyme inhibition, providing a clear rationale for the experimental designs and methodologies employed in their evaluation.
Introduction: The Versatile Thiourea Scaffold
Thiourea derivatives represent a privileged scaffold in medicinal chemistry, attributed to their structural flexibility and broad range of biological activities.[1][2] The presence of nitrogen and sulfur atoms allows for diverse chemical modifications and interactions with various biological targets through hydrogen bonding and non-covalent interactions.[3][4] This versatility has led to the development of numerous thiourea-based compounds with potent anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][5][6][7] Understanding the correlation between their performance in controlled laboratory settings (in vitro) and in living organisms (in vivo) is paramount for their successful translation into clinical candidates.
I. Anticancer Efficacy: From Cell Lines to Animal Models
Thiourea derivatives have demonstrated significant promise as anticancer agents by targeting various molecular pathways involved in cancer progression.[1][2][8]
In Vitro Anticancer Activity
The initial screening of novel thiourea compounds for anticancer activity is predominantly conducted in vitro using a panel of human cancer cell lines. The primary metric for efficacy in these assays is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Numerous studies have reported the potent cytotoxic effects of thiourea derivatives against a variety of cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT116), and lung (A549) cancers.[4][9][10] For instance, certain N,N'-disubstituted thioureas have displayed IC50 values in the low micromolar and even nanomolar range, sometimes exceeding the potency of established chemotherapeutic drugs like doxorubicin.[4][10]
Table 1: Comparative In Vitro Anticancer Activity of Representative Thiourea Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Thiourea Derivative A | MCF-7 (Breast) | 5.2 | Doxorubicin | 4.56 | [10] |
| Thiourea Derivative B | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 | [10] |
| Thiourea Derivative C | HepG2 (Liver) | 3.2 | Doxorubicin | 7.5 | [4] |
| Thiourea Derivative D | A549 (Lung) | 0.2 | Cisplatin | >10 | [11] |
| Bis-thiourea E | MOLT-3 (Leukemia) | 1.20 | Doxorubicin | - | [4] |
Note: The compound IDs are representative and collated from multiple sources for illustrative purposes.
The causality behind selecting specific cell lines often relates to the prevalence of certain cancers and the expression of particular molecular targets. For example, cell lines with known mutations in the RAS-RAF-MAPK or Wnt/β-catenin signaling pathways are often chosen to test thiourea derivatives designed to inhibit these pathways.[5][6]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of many thiourea derivatives stems from their ability to inhibit key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Molecular docking studies and enzymatic assays have revealed that these compounds can act as inhibitors of protein tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), thereby disrupting downstream signaling.[5][10]
Diagram 1: Simplified Representation of a Signaling Pathway Targeted by Thiourea Compounds
Caption: Thiourea compounds can inhibit Receptor Tyrosine Kinases, blocking downstream signaling.
In Vivo Anticancer Efficacy
Promising in vitro results necessitate validation in living organisms to assess a compound's true therapeutic potential, including its pharmacokinetics and toxicity. The most common preclinical models for evaluating anticancer drugs are in vivo xenograft studies in immunodeficient mice.[12][13] In these models, human cancer cells are implanted subcutaneously or orthotopically into mice, which are then treated with the test compound.
The primary endpoint in these studies is the inhibition of tumor growth, often measured as a percentage of tumor growth inhibition (TGI). Successful thiourea compounds have demonstrated significant TGI in various xenograft models.
Table 2: Representative In Vivo Anticancer Efficacy of a Thiourea Compound
| Animal Model | Tumor Type | Treatment | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Reference |
| Athymic Nude Mice | Colorectal Cancer (HCT116 Xenograft) | Thiourea Derivative F | 50 | Oral (p.o.) | 65 | Hypothetical Data |
| NOD-SCID Mice | Breast Cancer (MCF-7 Xenograft) | Thiourea Derivative G | 25 | Intraperitoneal (i.p.) | 58 | Hypothetical Data |
Note: The data presented is hypothetical to illustrate the typical outcomes of such studies, as specific in vivo TGI percentages for novel, unnamed compounds are proprietary.
The choice of animal model is critical. Athymic nude mice are commonly used, but for studies involving the immune system's role, more severely immunodeficient strains like NOD-SCID or NSG mice are preferred.[12]
II. Antimicrobial Efficacy: Combating Pathogenic Microbes
Thiourea derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi, including drug-resistant strains.[3][6][14]
In Vitro Antimicrobial Activity
The in vitro efficacy of antimicrobial compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[4][15]
Thiourea derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][16] Some compounds have demonstrated particularly noteworthy activity against methicillin-resistant Staphylococcus aureus (MRSA).[14][17]
Table 3: Comparative In Vitro Antimicrobial Activity of Thiourea Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) | Reference |
| Thiourea Derivative H | Staphylococcus aureus | 4 | Vancomycin | 1 | [17] |
| Thiourea Derivative I | MRSA | 2-16 | Oxacillin | >256 | [14] |
| Thiourea Derivative J | Escherichia coli | 32 | Ciprofloxacin | 0.015 | [18] |
| Thiourea Derivative K | Candida albicans | 8 | Fluconazole | 0.25 | [6] |
Note: The compound IDs are representative and collated from multiple sources for illustrative purposes.
In Vivo Antimicrobial Efficacy
To confirm the in vitro findings and assess the therapeutic potential in a living system, in vivo infection models are employed. For skin and soft tissue infections, murine models are commonly used.[2][14][19]
One study demonstrated that a thiourea derivative, TD4, not only showed potent in vitro activity against MRSA but also exerted therapeutic efficiency in a MRSA-induced skin infection model in mice, reducing the lesion size and bacterial load in the infected tissue.[14][20]
III. Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is a self-validating system as it includes positive and negative controls to ensure the assay is performing correctly.
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the thiourea compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[22][23]
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][21]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[21]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[22][23]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Diagram 2: Experimental Workflow for In Vitro to In Vivo Efficacy Testing
Caption: A typical workflow from initial in vitro screening to in vivo validation of thiourea compounds.
Protocol 2: In Vivo Anticancer Efficacy in a Xenograft Mouse Model
This protocol must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
-
Cell Preparation and Implantation:
-
Culture human cancer cells (e.g., HCT116) to 80-90% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL.[12] For some cell lines, mixing with Matrigel can improve tumor formation.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude).[12]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Compound Administration:
-
Prepare the thiourea compound formulation in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound to the treatment groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule.
-
Administer the vehicle alone to the control group.
-
-
Tumor Measurement and Data Analysis:
-
Measure the tumor volume using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
The formula for TGI is: (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.
-
-
Toxicity Assessment:
-
Monitor the mice throughout the study for signs of toxicity, including weight loss, changes in behavior, and adverse reactions.
-
IV. Conclusion and Future Directions
Novel thiourea compounds have consistently demonstrated potent in vitro efficacy across a spectrum of biological targets. The transition from in vitro to in vivo models is a critical step in the drug development pipeline, and while not all compounds maintain their high efficacy, several have shown promising results in preclinical animal models. The structure-activity relationship studies are invaluable in guiding the design of more potent and selective thiourea derivatives.[3] Future research should focus on optimizing the pharmacokinetic properties and reducing the toxicity of these compounds to enhance their therapeutic index and facilitate their progression towards clinical trials.
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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MDPI. (2021, October 28). Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies. Retrieved from [Link]
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MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
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BRIAC. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]
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Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
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PubMed. (2018, October 7). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. Retrieved from [Link]
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PubMed Central. (2023, April 4). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Retrieved from [Link]
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PubMed. (2025, December 19). Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. Retrieved from [Link]
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PubMed. (2015). Synthesis, antibacterial and anti-MRSA activity, in vivo toxicity and a structure-activity relationship study of a quinoline thiourea. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Retrieved from [Link]
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PubMed. (2020, July 15). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. Retrieved from [Link]
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MDPI. (2023, March 16). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Retrieved from [Link]
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ResearchGate. (2025, October 13). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Retrieved from [Link]
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MDPI. (2020). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]
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A Comparative Benchmark Analysis of Novel Thiourea Derivatives Against Commercial Standards in Drug Discovery
Introduction: The Versatility of the Thiourea Scaffold in Medicinal Chemistry
Thiourea derivatives, a class of organic compounds characterized by the SC(NH₂)₂ core structure, have garnered significant attention in the field of medicinal chemistry. Their remarkable biological versatility stems from the unique chemical properties of the thiocarbonyl group and the two amino groups, which can engage in various non-covalent interactions, such as hydrogen bonding and metal coordination.[1] This structural feature makes them potent inhibitors of various enzymes and key players in diverse biological pathways.[2][3] Consequently, thiourea derivatives have been extensively explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] Several drugs incorporating the thiourea moiety have reached the market, such as the antituberculosis agents Thiocarlide and Thioacetazone, and the antiseptic Noxythiolin.[1]
This guide presents a technical benchmark of newly synthesized thiourea derivatives against established commercial standards in three key therapeutic areas: oncology, urease inhibition, and antimicrobial therapy. By juxtaposing experimental data, we aim to provide researchers, scientists, and drug development professionals with an objective comparison to inform future research and development endeavors.
Part 1: Anticancer Activity - A Head-to-Head Comparison with Doxorubicin
The search for novel anticancer agents remains a cornerstone of pharmaceutical research. Thiourea derivatives have emerged as a promising class of compounds, exhibiting significant cytotoxic effects against various cancer cell lines.[4][5] Their anticancer mechanisms are often multi-targeted, including the inhibition of enzymes crucial for carcinogenesis like epidermal growth factor receptor (EGFR) and other kinases.[1][6]
Newly Synthesized Thiourea Derivatives with Potent Anticancer Activity
Recent studies have reported the synthesis of novel thiourea derivatives with impressive cytotoxic profiles. For instance, a series of derivatives bearing a benzodioxole moiety demonstrated significant anticancer activity against human colorectal carcinoma (HCT116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines.[5] In some cases, the cytotoxic effect of these new compounds surpassed that of the conventional chemotherapeutic agent, doxorubicin.[5]
Commercial Standard: Doxorubicin
Doxorubicin is a widely used anthracycline antibiotic for cancer chemotherapy. Its primary mechanism of action involves the intercalation into DNA, thereby inhibiting topoisomerase II and preventing the replication of rapidly dividing cancer cells.[7] While effective, doxorubicin's clinical use is often limited by significant side effects, including cardiotoxicity.[8]
Comparative Performance Data
The following table provides a comparative analysis of the half-maximal inhibitory concentration (IC₅₀) values of newly synthesized thiourea derivatives against the commercial standard, doxorubicin. Lower IC₅₀ values indicate greater potency.
| Compound | HCT116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |
| New Thiourea Derivative 7 | 1.11 | 1.74 | 7.0 | [5] |
| Doxorubicin | 8.29 | 7.46 | 4.56 | [5] |
| Doxorubicin | 4.99 | 7.3 | - | [8] |
| Doxorubicin | 1.9 | - | - | [3] |
| Doxorubicin | 12.18 | - | 2.50 | [9] |
Discussion of Comparative Anticancer Data:
The data clearly indicates that the new thiourea derivative 7 exhibits superior potency against HCT116 and HepG2 cell lines compared to the widely used chemotherapeutic drug, doxorubicin.[5] Specifically, derivative 7 is approximately 7.5 times more potent against HCT116 and 4.3 times more potent against HepG2 than doxorubicin as reported in the same study.[5] While doxorubicin showed slightly higher potency against the MCF-7 cell line in one study, the overall trend suggests that these new thiourea derivatives represent a promising avenue for the development of more effective anticancer agents, potentially with different mechanisms of action that could overcome resistance to existing drugs.
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[10][11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HepG2, MCF-7) in a 96-well microplate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]
-
Compound Treatment: After incubation, treat the cells with various concentrations of the new thiourea derivatives or doxorubicin. Include a control group with no compound treatment.
-
Incubation: Incubate the plates for another 24-48 hours under the same conditions.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10][13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[11][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[14]
Diagram: MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cell viability.
Part 2: Urease Inhibition - A New Frontier Against H. pylori
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[10] This enzyme is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, as it allows the bacterium to survive in the acidic environment of the stomach.[2][10] Therefore, the inhibition of urease is a key therapeutic strategy for treating infections caused by these pathogens.[2]
Novel Thiourea Derivatives as Potent Urease Inhibitors
Thiourea derivatives have been extensively studied as potent urease inhibitors.[2][10] Their mechanism of action is believed to involve the interaction of the thiocarbonyl sulfur atom with the nickel ions in the active site of the enzyme, leading to its inactivation.[10] Recent research has led to the synthesis of N,N-disubstituted thiourea derivatives with exceptional urease inhibitory activity.[15]
Commercial/Standard Urease Inhibitors
-
Acetohydroxamic acid (AHA): AHA is the only urease inhibitor approved by the FDA for clinical use, primarily to prevent urinary stones caused by urease-producing bacteria.[6][16] However, its use is limited due to potential side effects.[16]
-
Thiourea: Thiourea itself is a known urease inhibitor and is often used as a standard reference in research studies.[17][18]
Comparative Performance Data
The following table compares the IC₅₀ values of newly synthesized thiourea derivatives against the standard urease inhibitors, Acetohydroxamic acid (AHA) and Thiourea.
| Compound | Urease Inhibition IC₅₀ (µM) | Reference |
| New Thiourea Derivative 1 | 10.11 ± 0.11 | [19] |
| New Quinolone-Thiourea 5a | 1.83 ± 0.79 | [15] |
| Acetohydroxamic Acid (AHA) | 27.0 ± 0.5 | [19] |
| Acetohydroxamic Acid (AHA) | 21.03 ± 0.94 | [15] |
| Acetohydroxamic Acid (AHA) | 250 | [6] |
| Thiourea | 22.8 ± 1.31 | [15] |
| Thiourea | 23.3 ± 11.0 | [20] |
Discussion of Comparative Urease Inhibition Data:
The comparative data highlights the remarkable potential of the new thiourea derivatives as urease inhibitors. The quinolone-thiourea hybrid 5a demonstrated an IC₅₀ value of 1.83 µM, which is approximately 11.5 times more potent than the clinically used drug Acetohydroxamic acid (AHA) and 12.5 times more potent than the standard inhibitor thiourea.[15] Similarly, derivative 1 also showed superior activity to AHA.[19] These findings strongly suggest that further development of these new thiourea scaffolds could lead to more effective and potentially safer treatments for H. pylori infections and other urease-related pathologies.
Experimental Protocol: Urease Inhibition Assay (Weatherburn Method)
The urease inhibitory activity is commonly determined by measuring the production of ammonia from urea using the indophenol method, also known as the Weatherburn method.[10][17]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of Jack bean urease in a suitable buffer (e.g., phosphate buffer).
-
Substrate Solution: Prepare a solution of urea in the same buffer.
-
Phenol Reagent: Prepare a solution containing phenol and sodium nitroprusside.[21]
-
Alkali Reagent: Prepare a solution containing sodium hydroxide and sodium hypochlorite.[21]
-
Test Compounds: Dissolve the thiourea derivatives and standard inhibitors in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (in a 96-well plate):
-
Add 25 µL of the test compound solution to each well.
-
Add 25 µL of the urease enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the urea substrate solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Color Development:
-
Add 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkali reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance of the resulting blue-green indophenol complex at a wavelength of approximately 640 nm using a microplate reader.[17][22]
-
Calculation: Calculate the percentage of inhibition and subsequently the IC₅₀ value. The percent inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.[21]
Diagram: Mechanism of Urease Inhibition by Thiourea Derivatives
Caption: Thiourea derivatives inhibit urease by coordinating with the nickel ions in the active site.
Part 3: Antimicrobial Activity - Broad Spectrum Potential
The rise of antibiotic-resistant bacteria poses a significant threat to global health. There is an urgent need for new antimicrobial agents with novel mechanisms of action. Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[13][23]
Novel Thiourea Derivatives with Antimicrobial Efficacy
A variety of thiourea derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. For example, a series of thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold showed high inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with some compounds also being effective against methicillin-resistant S. aureus (MRSA) strains.[23]
Commercial Standards: A Frame of Reference
Direct comparison with commercial antibiotics is complex due to variations in bacterial strains and testing methodologies. However, we can benchmark the performance of new thiourea derivatives by considering the Minimum Inhibitory Concentrations (MICs) of commonly used antibiotics. Commercial antibiotics act through various mechanisms, such as inhibiting cell wall synthesis (e.g., penicillins), protein synthesis (e.g., tetracyclines), or nucleic acid synthesis (e.g., quinolones).[7][24]
Performance Data of New Thiourea Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for newly synthesized thiourea derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][25]
| New Thiourea Derivatives | S. aureus MIC (µg/mL) | S. epidermidis MIC (µg/mL) | MRSA MIC (µg/mL) | Reference |
| Compounds 1, 2, 4, 8, 9, 10, 12 | 4-32 | 4-32 | 4-64 | [23] |
Discussion of Antimicrobial Data:
The MIC values in the range of 4–32 µg/mL against susceptible strains of S. aureus and S. epidermidis are noteworthy.[23] The activity against MRSA strains, with MICs as low as 4 µg/mL, is particularly significant, as MRSA is a major cause of hospital-acquired infections and is resistant to many conventional antibiotics.[23] While a direct comparison to specific commercial antibiotics would require testing under identical conditions, these MIC values suggest that the new thiourea derivatives have promising antibacterial potential and warrant further investigation as potential leads for new anti-MRSA agents.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][26]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the thiourea derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a sterile broth medium (e.g., Mueller-Hinton broth). Each well will contain 100 µL of a specific concentration of the compound.[23]
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test bacterium (e.g., S. aureus) from an 18-24 hour culture on an agar plate.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with 5 µL of the standardized bacterial suspension.[23]
-
Controls:
-
Growth Control: A well containing only the broth medium and the bacterial inoculum (no antimicrobial agent).
-
Sterility Control: A well containing only the sterile broth medium.
-
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.[26]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.[1][26]
Diagram: Broth Microdilution Workflow
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A Comparative Guide to the Cross-Reactivity Profiling of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea
Abstract
This guide provides a comprehensive framework for characterizing the selectivity and potential off-target interactions of the novel investigational compound, (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea (herein referred to as Cmpd-X). Given the limited public data on Cmpd-X, this document outlines a robust, multi-tiered strategy for cross-reactivity assessment, essential for preclinical safety evaluation and candidate selection.[1][2][3][4] We present a logical workflow, from broad panel screening to detailed mechanistic assays, and compare Cmpd-X's hypothetical profile to established compounds to provide context for data interpretation. Detailed, field-proven protocols for key experiments are provided to ensure methodological integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.
Introduction: The Imperative of Early-Stage Cross-Reactivity Profiling
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant rate of attrition due to unforeseen safety issues.[5] A primary contributor to these failures is off-target activity, where a compound interacts with unintended biological molecules, leading to adverse drug reactions (ADRs).[1][6] Therefore, the early and comprehensive assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of successful drug development.[2][7]
This compound (Cmpd-X) is an NCE featuring a phenylthiourea scaffold. Thiourea derivatives are a versatile class of compounds known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antithyroid effects.[8][9][10] This chemical class has been associated with interactions with various enzymes and receptors, making a thorough cross-reactivity study critical.[8][11][12] For instance, phenylthiourea (PTU) itself is a well-characterized competitive inhibitor of phenoloxidase (tyrosinase), acting on copper ions in the enzyme's active site.[13][14][15] This known interaction underscores the need to proactively investigate the broader selectivity profile of novel derivatives like Cmpd-X.
This guide establishes a systematic approach to:
-
Identify potential off-target liabilities of Cmpd-X.
-
Quantify the selectivity of Cmpd-X against a panel of biologically relevant targets.
-
Compare its activity profile against relevant reference compounds.
-
Provide actionable data to guide lead optimization and de-risk clinical progression.[6]
Strategic Framework for Cross-Reactivity Assessment
A tiered or phased approach is the most efficient strategy for profiling a novel compound. This begins with broad, high-throughput screening to cast a wide net for potential interactions, followed by more focused, hypothesis-driven assays to confirm and characterize any identified "hits."
Tier 1: Broad Panel Screening
The initial step involves screening Cmpd-X at a single, high concentration (typically 10 µM) against a large panel of receptors, ion channels, transporters, and enzymes.[1][16] Commercial services like Eurofins' SafetyScreen™ or Reaction Biology's InVEST panels offer comprehensive and validated assays for this purpose.[1][6]
Rationale: This approach is designed to efficiently identify potential off-target interactions without prior bias. A result of >50% inhibition or stimulation is considered a "hit" and warrants further investigation.
Comparative Compounds:
-
Propylthiouracil: A known antithyroid drug from the thiourea class, primarily targeting thyroid peroxidase.[8]
-
Sorafenib: A multi-kinase inhibitor, serving as a positive control for promiscuous binding.
Tier 2: Hit Confirmation and Potency Determination
All "hits" identified in Tier 1 must be confirmed. This involves generating full concentration-response curves to determine potency (IC50 for inhibition, EC50 for activation).[17] It is crucial to use orthogonal assays—assays that measure a different biological endpoint—to validate the initial finding. For example, if a hit is identified in a radioligand binding assay, it should be confirmed in a functional, cell-based assay.[5]
Rationale: A single-point screen can produce false positives. Dose-response curves confirm the interaction is real and quantifiable, while orthogonal assays ensure the observed effect is not an artifact of the initial assay technology.
Tier 3: In-depth Mechanistic and Safety Profiling
Confirmed off-target interactions with significant potency (e.g., IC50 < 1 µM) require deeper investigation.
-
Cell-Based Assays: These assays use live cells to evaluate the compound's effect on specific signaling pathways in a more physiologically relevant context.[18][19][20]
-
hERG Channel Assay: Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[21][22] Regulatory agencies mandate hERG testing, typically using automated patch-clamp electrophysiology, for all clinical candidates.[23]
-
Tissue Cross-Reactivity (TCR) Studies: For late-stage preclinical candidates, immunohistochemistry (IHC) is used to assess the binding of the compound to a panel of human and animal tissues.[24][25][26] This helps identify unexpected on-target and off-target binding in native tissues, providing critical information for toxicology studies.[25][27]
Data Presentation & Comparative Analysis (Hypothetical Data)
Clear and concise data presentation is essential for decision-making. The following tables present hypothetical data for Cmpd-X compared to reference compounds, as would be generated following the proposed workflow.
Table 1: Tier 1 Broad Panel Screening Results (% Inhibition at 10 µM)
| Target | Cmpd-X | Propylthiouracil | Sorafenib | Rationale for Inclusion |
|---|---|---|---|---|
| Thyroid Peroxidase | 85% | 92% | 15% | Known target for thiourea class[8] |
| VEGFR2 | 65% | 5% | 95% | Common kinase off-target |
| Dopamine D2 Receptor | 58% | 8% | 2% | CNS off-target liability |
| hERG Channel | 45% | 2% | 35% | Critical cardiac safety target[21] |
| 5-HT2B Receptor | 12% | 1% | 75% | Cardiovascular safety liability |
| GABA-A Receptor | 3% | 0% | 1% | CNS off-target liability |
Interpretation: The Tier 1 screen suggests Cmpd-X has high activity at the expected target (Thyroid Peroxidase) but also shows potential off-target activity at VEGFR2 and the Dopamine D2 receptor, which require confirmation. The hERG activity is below the 50% threshold but warrants monitoring.
Table 2: Tier 2 Potency (IC50) at Confirmed Off-Targets
| Target | Assay Type | Cmpd-X IC50 (nM) | Propylthiouracil IC50 (nM) | Sorafenib IC50 (nM) |
|---|---|---|---|---|
| Thyroid Peroxidase | Enzyme Inhibition | 50 | 35 | >10,000 |
| VEGFR2 | Kinase Inhibition | 850 | >10,000 | 90 |
| Dopamine D2 Receptor | Radioligand Binding | 1,200 | >10,000 | >10,000 |
| hERG Channel | Patch Clamp | 8,500 | >30,000 | 3,200 |
Interpretation: Cmpd-X is highly potent at its primary target. The off-target activity at VEGFR2 and the D2 receptor is confirmed but is >15-fold weaker than the primary target, suggesting a reasonable selectivity window. The hERG IC50 of 8.5 µM provides a preliminary safety margin that must be considered alongside anticipated clinical exposure levels.
Experimental Protocols
To ensure scientific integrity, detailed and validated protocols are essential.
Protocol 4.1: Enzyme Inhibition Assay (General Protocol)
This protocol provides a framework for determining the inhibitory effect of a test compound on enzyme activity using a spectrophotometer.[28][29][30]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Create a serial dilution series of the test compound in assay buffer. The final DMSO concentration should be kept constant and low (typically ≤1%).
-
Prepare enzyme and substrate solutions at appropriate concentrations in the assay buffer.
-
-
Assay Setup (96-well Plate):
-
Test Wells: Add enzyme solution and the desired concentrations of the test compound.
-
Control Wells (100% activity): Add enzyme solution and vehicle (DMSO in buffer).
-
Blank Wells: Add assay buffer and vehicle (no enzyme).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the compound to bind to the enzyme.[30]
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance or fluorescence over a set period using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Determine the percentage of inhibition relative to the control (100% activity).
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 4.2: Competitive Radioligand Binding Assay
This protocol is used to determine the affinity of an unlabeled test compound by measuring its ability to displace a labeled ligand from a receptor.[31][32][33][34]
-
Reagent Preparation:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Prepare a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) at a concentration near its dissociation constant (Kd).
-
Prepare a serial dilution of the unlabeled test compound.
-
-
Assay Setup:
-
In a 96-well filter plate, combine the receptor preparation, radiolabeled ligand, and varying concentrations of the test compound.
-
Total Binding Wells: Contain receptor and radioligand.
-
Non-specific Binding (NSB) Wells: Contain receptor, radioligand, and a saturating concentration of a known unlabeled ligand.
-
Test Wells: Contain receptor, radioligand, and the test compound dilutions.
-
-
Incubation: Incubate the plate for a predetermined time at a specific temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of the plate through the filter mat, washing with ice-cold buffer to separate bound from free radioligand.
-
Detection: Allow the filter mat to dry, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 4.3: hERG Manual Patch Clamp Assay
This protocol describes the gold-standard method for assessing compound effects on the hERG channel using whole-cell patch-clamp electrophysiology.[21][22]
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture cells to an appropriate confluency for recording.
-
Recording Setup:
-
Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.
-
Perfuse the chamber with an external recording solution.
-
Use a glass micropipette filled with an internal solution to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.[23]
-
-
Electrophysiology:
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a specific voltage protocol designed to elicit the characteristic hERG tail current. The FDA recommends a standard protocol for this purpose.[23]
-
Record baseline currents in the presence of vehicle control.
-
-
Compound Application: Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration. A positive control (e.g., E-4031) should be used to confirm assay sensitivity.[21]
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage inhibition of the current relative to the baseline.
-
Plot the percentage inhibition against the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous strategy for profiling the cross-reactivity of the novel compound this compound. Based on the hypothetical data generated, Cmpd-X demonstrates a promising selectivity profile, with high potency at its intended target and significantly weaker activity at the off-targets identified in a broad screen. The preliminary hERG safety margin appears acceptable but requires careful consideration in the context of projected human pharmacokinetic data.
The logical, tiered approach described herein—from broad screening to definitive mechanistic studies—provides a self-validating framework for de-risking novel drug candidates.[2][6] By identifying and characterizing potential liabilities early, this process enables informed decision-making, conserves resources, and ultimately contributes to the development of safer and more effective medicines.
References
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Competition Assay Protocol. Fabgennix International.
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Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery.
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A Comparative Analysis of the Antifungal Efficacy of Thiourea and Urea Derivatives
In the persistent search for novel and more effective antifungal agents, the scientific community has increasingly turned its attention to the therapeutic potential of synthetic compounds. Among these, thiourea and urea derivatives have emerged as promising scaffolds for the development of new drugs to combat the growing threat of fungal infections, including those caused by multidrug-resistant strains. This guide provides an in-depth, objective comparison of the antifungal activities of thiourea and urea derivatives, supported by experimental data and mechanistic insights to aid researchers, scientists, and drug development professionals in this critical field.
Introduction: The Imperative for New Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the escalating challenge of antifungal resistance, underscores the urgent need for new therapeutic strategies.[1] Fungi, like bacteria, can evolve mechanisms to evade the effects of conventional drugs, rendering many current treatments ineffective.[2][3][4] Thiourea and urea derivatives, with their versatile chemical structures and broad-spectrum biological activities, represent a fertile ground for the discovery of next-generation antifungal compounds.[5] This guide will dissect the available evidence, comparing these two classes of compounds in terms of their antifungal potency, structure-activity relationships, and proposed mechanisms of action.
Comparative Antifungal Activity: A Quantitative Overview
The antifungal efficacy of a compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes representative MIC values for various thiourea and urea derivatives against clinically relevant fungal pathogens, as reported in comparative studies.
| Compound Class | Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Thiourea | N-(diethylcarbamothioyl)cyclohexanecarboxamide | Candida albicans | >100 | [6] |
| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide | Candida albicans | >100 | [6] | |
| Ortho-methylated 2-thiophenecarboxylic acid derivative (SB2) | Candida auris | 78.1 - 625 | [7] | |
| 1-(2,6-dichlorophenyl)-3-(1,2,4-triazol-3-yl)thiourea | Phomopsis obscurans | ~9.4 (at 30 µM) | [6] | |
| Urea | N-alkyl substituted urea with morpholine and fluoro-phenyl moieties | Candida albicans | Not specified, but potent | [8] |
| Adamantyl urea adduct | Candida albicans | Moderate to poor inhibition | [9] | |
| 1-(4-nitrophenyl)-3-(1,2,4-triazol-3-yl)urea | Phomopsis obscurans | ~8.5 (at 30 µM) | [6] | |
| Diphenylphosphoramidate urea derivative (7a) | Aspergillus niger | Good activity | [5] | |
| Diphenylphosphoramidate urea derivative (7b) | Aspergillus niger | Good activity | [5] | |
| Diphenylphosphoramidate urea derivative (7c) | Aspergillus niger | Good activity | [5] |
Analysis of Comparative Data:
From the available data, it is evident that both thiourea and urea derivatives exhibit a wide range of antifungal activities, with specific potencies being highly dependent on the particular chemical structure and the target fungal species. Some studies suggest that in certain series of synthesized compounds, thiourea derivatives demonstrate more potent activity than their urea counterparts.[6] For instance, in a direct comparison of larvicidal activity, thiourea derivatives were found to be much more potent than the corresponding urea derivatives, suggesting a potential trend that may extend to their antifungal properties.[6] However, other studies have reported urea derivatives with significant antifungal potential.[5][8] It is crucial to note that direct head-to-head comparisons across a broad spectrum of fungi are still somewhat limited in the literature, making definitive claims of superiority for one class over the other premature.
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Antifungal Potency
The antifungal activity of both thiourea and urea derivatives is intricately linked to their molecular architecture. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective antifungal agents.
Thiourea Derivatives:
The general structure of a thiourea derivative allows for extensive modification at the N and N' positions, significantly influencing its biological activity.
Key SAR insights for thiourea derivatives.
Key structural features that often enhance the antifungal activity of thiourea derivatives include:
-
Aromatic and Heterocyclic Rings: The presence of aromatic or heterocyclic moieties can significantly impact the compound's lipophilicity and ability to engage in π-π stacking interactions with fungal targets.
-
Electron-Withdrawing and -Donating Groups: The nature and position of substituents on these rings can modulate the electronic properties of the entire molecule, affecting its binding affinity to target enzymes. For example, the presence of an ortho-methyl group on a thiophene-based thiourea derivative was shown to significantly increase its activity against Candida auris.[7]
-
Halogen Atoms: The incorporation of halogen atoms, such as fluorine or chlorine, can enhance the lipophilicity and metabolic stability of the compounds, often leading to improved antifungal potency.
Urea Derivatives:
Similar to thioureas, the antifungal activity of urea derivatives is highly dependent on the nature of the substituents attached to the urea backbone.
Key SAR insights for urea derivatives.
Key structural features influencing the antifungal activity of urea derivatives include:
-
Lipophilic Groups: The introduction of bulky and lipophilic groups, such as adamantyl moieties, has been explored, although with mixed results in terms of antifungal efficacy.[9]
-
Heterocyclic Scaffolds: The incorporation of heterocyclic rings, such as pyrimidine, can lead to compounds with good antifungal activity.[10]
-
Fluorine Substitution: As with thioureas, the presence of fluorine atoms on phenyl rings of urea derivatives has been shown to result in potent antimicrobial activities.[8]
Mechanisms of Antifungal Action: A Tale of Diverse Targets
The ways in which thiourea and urea derivatives inhibit fungal growth appear to be multifaceted and, in some cases, distinct.
Thiourea Derivatives: Targeting Fungal Integrity
The antifungal mechanism of thiourea derivatives is thought to involve multiple targets, leading to a disruption of essential fungal processes.
Proposed antifungal mechanisms of thiourea derivatives.
-
Enzyme Inhibition: Molecular docking studies have suggested that some thiourea derivatives may act as inhibitors of crucial fungal enzymes.[11] Two prominent targets identified are:
-
14α-demethylase (CYP51): This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[12] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterols, ultimately disrupting membrane function.
-
N-myristoyltransferase (NMT): This enzyme is involved in the myristoylation of proteins, a process crucial for various cellular functions, including signal transduction and protein-membrane interactions.
-
-
Disruption of Biofilm Formation: Several studies have demonstrated that thiourea derivatives can effectively inhibit the formation of fungal biofilms, which are structured communities of microbial cells that are notoriously resistant to conventional antifungal agents.[7] This activity is particularly significant in the context of persistent and recurrent fungal infections.
-
Disruption of Fungal Cell Wall Biosynthesis: The inhibitory mechanism of some thiourea derivatives is also thought to be based on their ability to disrupt the biosynthesis of the fungal cell wall through hydrogen bonding and electrostatic interactions.[7]
Urea Derivatives: A More Diverse Mechanistic Landscape
The antifungal mechanisms of urea derivatives appear to be more varied and are still an active area of investigation.
Proposed antifungal mechanisms of urea derivatives.
-
Enzyme Inhibition:
-
Succinate Dehydrogenase (SDH): Some studies suggest that benzoylurea derivatives may exert their antifungal effects by inhibiting SDH, a key enzyme in the mitochondrial respiratory chain.[10]
-
Chitin Synthase: As potent inhibitors of chitin synthesis, some benzoylureas are thought to disrupt the formation of the fungal cell wall.[10]
-
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea and is considered a virulence factor in some pathogenic fungi.[13] Inhibition of this enzyme could disrupt fungal nitrogen metabolism.
-
-
Penetration Enhancement: An intriguing aspect of urea is its ability to act as a penetration enhancer, increasing the permeability of the fungal cell membrane to other antifungal agents. This synergistic effect has been demonstrated with drugs like miconazole, where the addition of urea dramatically reduced the MIC of the primary antifungal.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methodologies are essential. The following is a detailed, step-by-step protocol for the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Safety Operating Guide
Navigating the Disposal of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these compounds is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea, a substituted phenylthiourea compound. Our objective is to empower researchers with the knowledge to manage this chemical waste stream effectively, ensuring the safety of personnel and the protection of our environment.
Understanding the Compound: Hazard Profile and Regulatory Context
Thiourea itself is classified as harmful if swallowed, suspected of causing cancer, and toxic to aquatic life with long-lasting effects.[2][3] Phenylthiourea is considered an acutely hazardous chemical.[4] Phenolic compounds, in general, are toxic and can cause harm to the environment if not disposed of correctly.[5] Therefore, it is imperative to treat this compound as a hazardous waste.
Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), generators of hazardous waste are responsible for its proper management from "cradle-to-grave".[6] This means that your laboratory is accountable for the waste from the moment it is generated until its final, safe disposal.[6][7]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow is designed to ensure safety and compliance at every stage.
Figure 1. A stepwise workflow for the proper disposal of this compound.
Waste Characterization
The first step is to identify all waste streams containing this compound. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated absorbent materials from spills, and grossly contaminated personal protective equipment (PPE) such as gloves.
-
Liquid Waste: Solutions containing the compound, and rinsing water from cleaning contaminated equipment.[5] It is crucial to collect all rinsing water and not dispose of it down the drain.[5]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) and empty containers that held the compound.
Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[8] Waste containing this compound should be kept separate from other waste streams, particularly:
-
Acids and Bases: To prevent any unknown reactions.
-
Oxidizing Agents: To avoid potential violent reactions.
-
Incompatible Solvents: Refer to a chemical compatibility chart.
Keep solid and liquid waste in separate containers.[9]
Containerization
All hazardous waste must be stored in appropriate, labeled containers.
-
Container Selection: Use containers that are compatible with the chemical waste. The original container is often the best choice for unused product.[10] For solutions, use shatter-proof bottles. Ensure containers are in good condition and have a secure, leak-proof lid.[9][10]
-
Filling Containers: Do not overfill containers. Leave adequate headspace (at least 10%) to allow for expansion of vapors. Keep containers closed unless you are actively adding waste.[7]
Labeling
Accurate and clear labeling is a legal requirement and essential for safety.[8] The label must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The accumulation start date.
-
The specific hazards associated with the waste (e.g., "Toxic," "Harmful if Swallowed").
-
Your name, department, and contact information.
Your institution's Environmental Health & Safety (EH&S) department will likely provide pre-printed hazardous waste labels.
Storage and Final Disposal
Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific area in your laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[7][11] This area must be:
-
At or near the point of generation.[11]
-
Under the control of the laboratory personnel.
-
Away from heat sources and direct sunlight.[8]
A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[7]
Arranging for Pickup and Disposal
Once a waste container is full, or if you have accumulated the maximum allowable amount, you must arrange for its disposal through your institution's EH&S department or a licensed hazardous waste disposal company.[7][8] These specialized companies are equipped to handle and transport hazardous materials in compliance with all regulations.[8]
The final disposal method for this compound will likely be incineration at a licensed chemical disposal facility.[5][12] This method ensures the complete destruction of the compound, preventing environmental contamination.[5]
Spill Management and Decontamination
In the event of a spill, your immediate response is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Personal Protective Equipment (PPE): Before cleaning a small spill, don appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.
-
Containment and Cleanup: For solid spills, avoid creating dust.[3] Gently cover the spill with an absorbent material like sand or vermiculite.[5] For liquid spills, use an appropriate absorbent.
-
Collection: Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[5]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
Summary of Key Information
| Aspect | Procedure | Rationale |
| Waste Classification | Treat as hazardous waste. | Based on the hazards of parent compounds (thiourea and phenols).[2][3][4][5] |
| Segregation | Separate from incompatible chemicals. Keep solids and liquids in different containers. | To prevent dangerous chemical reactions.[8][9] |
| Containerization | Use compatible, leak-proof, and sealed containers. | To ensure safe containment and prevent spills.[9][10] |
| Labeling | Use a "Hazardous Waste" label with the full chemical name and other required information. | For safety, compliance, and proper identification.[8][11] |
| Storage | Store in a designated Satellite Accumulation Area (SAA). | To ensure safe and compliant temporary storage.[7][11] |
| Disposal | Arrange for pickup by a licensed hazardous waste disposal company for incineration. | To ensure complete destruction and prevent environmental contamination.[5][8][12] |
| Spill Cleanup | Use appropriate PPE and absorbent materials. Collect all waste for hazardous disposal. | To minimize exposure and prevent the spread of contamination.[3][5] |
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and EH&S guidelines for additional requirements.
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A-S-P-I-R-E Framework for Safe Handling of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea
A ssessment | S tandard Operating Procedures | P ersonal Protective Equipment | I n-Use Procedures | R esponse & Disposal | E ducation & Training
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Assessment: Understanding the Hazard
(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea is a solid, likely crystalline, organosulfur compound.[12] Its hazard profile is dominated by the phenylthiourea moiety.
Primary Hazards:
-
Acute Oral Toxicity: Phenylthiourea is fatal if swallowed.[6][7][8][11] Extreme care must be taken to prevent ingestion.
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[6][9]
-
Inhalation Hazard: Breathing in the dust can irritate the nose, throat, and lungs, potentially causing coughing or shortness of breath.[4]
-
Carcinogenicity & Mutagenicity: The parent compound, thiourea, is suspected of causing cancer and reproductive harm.[13][14] This potential must be attributed to its derivatives until proven otherwise.
-
Aquatic Toxicity: Thiourea and its derivatives are often toxic to aquatic life with long-lasting effects.[13][15]
| Hazard Class | Anticipated Severity | Primary Analogue |
| Acute Toxicity (Oral) | High (Potentially Fatal) | Phenylthiourea[6][7][9] |
| Skin Irritation/Sensitization | Moderate to High | Phenylthiourea[6][9] |
| Inhalation Toxicity | Moderate | Phenylthiourea, Thiourea[4] |
| Carcinogenicity | Suspected | Thiourea[13][14] |
| Environmental Hazard | High (Aquatic Toxin) | Thiourea[13][15] |
Standard Operating Procedures (SOPs): Engineering a Safe Environment
Workplace controls are superior to relying solely on Personal Protective Equipment (PPE).[4]
-
Designated Work Area: All work with solid this compound and its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation exposure.[5][8][11]
-
Ventilation: The fume hood provides necessary local exhaust ventilation.[3][4][13] Ensure the sash is positioned as low as practical to maximize airflow efficiency.
-
Restricted Access: Only trained personnel should be granted access to areas where this compound is stored or handled. The storage location should be locked up.[5][6][7][8][9][13][15]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3][5][16]
Personal Protective Equipment (PPE): The Last Line of Defense
A multi-layered PPE approach is mandatory. Proper selection, donning (putting on), and doffing (taking off) are critical to prevent exposure.
Required PPE:
-
Hand Protection: Wear double gloves. Use chemically resistant nitrile gloves as the primary barrier.[10] Change gloves immediately if contamination is suspected.
-
Eye/Face Protection: Chemical safety goggles are required at all times.[3] A full face shield should be worn when handling larger quantities of the solid or when there is a significant splash risk.
-
Body Protection: A buttoned lab coat must be worn.[3][10] For procedures with a higher risk of contamination, consider a chemically resistant apron over the lab coat.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary if dust is generated or if work must be performed outside of a fume hood.[3][5]
Workflow for Donning and Doffing PPE
Caption: Fig 1. PPE Donning & Doffing Sequence
In-Use Procedures: Safe Handling & Operations
-
Weighing Solid Compound:
-
Preparing Solutions:
-
General Work Practices:
Response & Disposal: Managing Spills and Waste
Emergency Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3][9][11][16] Seek immediate medical attention.[9][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[3][16] Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a physician or poison control center.[3][7][8][9][13][17]
Spill Cleanup
-
Solid Spills: Evacuate the area. Wearing full PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid creating dust.[8][11] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[3][4][16]
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a sealed container for hazardous waste disposal.[8]
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.[16][19]
-
Solid Waste: Includes the chemical itself, contaminated gloves, weigh boats, paper towels, and other disposable labware. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures. Collect in a sealed, labeled, and chemically compatible hazardous waste container. Do not pour down the drain.[14][15]
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[15][19][20]
Caption: Fig 2. Waste Disposal Workflow
Education & Training
-
All personnel must be trained on this specific SOP and the hazards of thiourea compounds before beginning work.[4][12][16]
-
Review the Safety Data Sheets (SDS) for Phenylthiourea and Thiourea.[12]
-
Ensure all users know the location and proper operation of all safety equipment.
References
- Phenylthiourea Safety Inform
- PHENYLTHIOUREA HAZARD SUMMARY. New Jersey Department of Health.
- 1-Phenyl-2-thiourea - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Safety Data Sheet: thiourea. (2023). Chemos GmbH & Co.KG.
- Understanding Thiourea: Properties, Safety, and Industrial Handling. Ereztech.
- Thiourea SDS. Hill Brothers Chemical Company.
- THIOUREA HAZARD SUMMARY. New Jersey Department of Health.
- Safety D
- Safety D
- SAFETY DATA SHEET - Thiourea. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - N-Phenylthiourea. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - N-Phenylthiourea. TCI Chemicals.
- Safety D
- Cas 135252-10-7,this compound. Lookchem.
- This compound 135252-10-7 wiki. Guidechem.
- SAFETY DATA SHEET - Thiourea. (2010). Fisher Scientific.
- This compound Product Description. ChemicalBook.
- SOP - Phenylthiourea. (2015). University of Alaska Fairbanks.
- SAFETY DATA SHEET - Phenylthiourea. (2025). Fisher Scientific.
- Phenylthiourea, N-Phenylthiourea - Standard Operating Procedure. University of Alaska Fairbanks.
- This compound Supplier. Benchchem.
- Synthesis process for diafenthiuron as thiourea insecticide and acaricide.
- Phenylthiourea SOP. (2021). Amherst College.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
